molecular formula C16H30CuO4 B1618762 Copper octanoate CAS No. 3890-89-9

Copper octanoate

Cat. No.: B1618762
CAS No.: 3890-89-9
M. Wt: 350 g/mol
InChI Key: VNZQQAVATKSIBR-UHFFFAOYSA-L
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Description

Copper octanoate is a useful research compound. Its molecular formula is C16H30CuO4 and its molecular weight is 350 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3890-89-9

Molecular Formula

C16H30CuO4

Molecular Weight

350 g/mol

IUPAC Name

copper;octanoate

InChI

InChI=1S/2C8H16O2.Cu/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2

InChI Key

VNZQQAVATKSIBR-UHFFFAOYSA-L

SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2]

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2]

Other CAS No.

20543-04-8
3890-89-9

Pictograms

Irritant; Environmental Hazard

Related CAS

124-07-2 (Parent)

Origin of Product

United States

Foundational & Exploratory

copper octanoate synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Copper Octanoate

Introduction

Copper (II) octanoate, also known as cupric octanoate or copper caprylate, is a metal-organic compound with the chemical formula (C₇H₁₅COO)₂Cu. It is a copper salt derived from octanoic acid, a naturally occurring fatty acid. As a versatile molecule, it has garnered significant interest in various fields. Primarily, it is recognized for its potent fungicidal and bactericidal properties, making it a key active ingredient in agricultural and horticultural products. The mechanism of action involves the slow release of cupric ions (Cu²⁺), which can denature proteins, interfere with enzyme activity, and disrupt cell membrane integrity in pathogens. Beyond its use in crop protection, the broader family of copper compounds is being explored for diverse biomedical and pharmaceutical applications, including anti-inflammatory, anti-proliferative, and biocidal agents, highlighting the potential for this compound in drug development.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data in a structured format, and visualizes key processes and pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a copper source, such as copper oxide, with n-octanoic acid. The following protocols are based on methods described in the literature.

Experimental Protocols for Synthesis

Method 1: Direct Reaction of Copper Oxide and n-Octanoic Acid

This method involves the direct reaction between copper (II) oxide and n-octanoic acid in a suitable solvent, typically an alcohol. The general reaction is:

2C₇H₁₅COOH + CuO → (C₇H₁₅COO)₂Cu + H₂O

Protocol:

  • Reactant Preparation: In a 1L round-bottom flask, place 12.4g of copper oxide powder.

  • Solvent and Reagent Addition: Add 22.5g of n-octanoic acid (achieving a 1:1 molar ratio of n-octanoic acid to copper oxide) and 500mL of absolute ethanol.

  • Dissolution: Stir the mixture to ensure the n-octanoic acid fully dissolves in the ethanol.

  • Reaction: Place the flask in a water bath equipped with a condenser. Heat the water bath to 90°C and allow the reaction to reflux for approximately 36 hours.

  • Separation and Purification: After the reaction is complete, cool the mixture. The resulting product can be separated from the reaction mixture via solid-liquid separation techniques, such as filtration.

  • Drying: Dry the collected solid product to obtain pure this compound.

A variation of this protocol uses a different molar ratio (0.5:1 of n-octanoic acid to copper oxide) which also yields the desired product.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation A Weigh Copper Oxide (CuO) and n-Octanoic Acid B Add Reactants and Ethanol to Round-Bottom Flask A->B C Stir to Dissolve n-Octanoic Acid B->C D Set up Reflux Apparatus (Flask, Condenser, Water Bath) C->D E Heat to 90°C D->E F Reflux for 36 hours E->F G Cool Reaction Mixture F->G H Filter to Separate Solid Product G->H I Dry the Solid Product (this compound) H->I

Caption: Workflow for the synthesis of this compound.

Synthesis Data

The efficiency of the synthesis process can be evaluated by its yield and the purity of the final product.

ParameterValueReference
Molar Ratio (Octanoic Acid:CuO)1:1
Purity99.3%
Yield90.3%

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₆H₃₀CuO₄
Molecular Weight 349.95 g/mol
Appearance Solid
Synonyms Cupric octanoate, Copper(II) octanoate, Copper caprylate

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, structure, purity, and stability of the synthesized this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_properties Properties Determined Sample Synthesized This compound FTIR FTIR Spectroscopy Sample->FTIR UVVIS UV-Vis Spectroscopy Sample->UVVIS TGA_DSC Thermal Analysis (TGA/DSC) Sample->TGA_DSC XRD X-Ray Diffraction (XRD) Sample->XRD SEM Scanning Electron Microscopy (SEM) Sample->SEM P1 Functional Groups (e.g., C=O, C-H, Cu-O) FTIR->P1 P2 Electronic Transitions (Optical Properties) UVVIS->P2 P3 Thermal Stability Decomposition Profile TGA_DSC->P3 P4 Crystal Structure Phase Purity XRD->P4 P5 Surface Morphology Particle Shape/Size SEM->P5

Caption: Logical workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique confirms the coordination of the carboxylate group to the copper ion.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Data and Interpretation: The formation of this compound is confirmed by changes in the carboxylate stretching frequencies compared to free octanoic acid.

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
-OH (of carboxylic acid) ~3400–3000 (broad)Disappearance of this band indicates deprotonation of the carboxylic acid.
C-H (methylene/methyl) ~2950–2850Symmetric and asymmetric stretching modes from the octanoate alkyl chain.
C=O (free carboxylic acid) ~1710Disappearance of this band indicates coordination to the copper ion.
COO⁻ (asymmetric stretch) ~1610–1560Indicates the formation of the carboxylate salt.
COO⁻ (symmetric stretch) ~1440–1360Indicates the formation of the carboxylate salt.
Cu-O Bond ~500Appearance of new peaks in the fingerprint region suggests the formation of a copper-oxygen bond.

Note: The exact positions of the carboxylate peaks can provide insight into the coordination mode (e.g., monodentate, bidentate bridging).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For copper (II) complexes, the d-d electronic transitions are characteristic and give rise to their color.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., ethanol, DMSO) to prepare a solution of known concentration.

  • Data Acquisition: The absorbance spectrum of the solution is recorded using a UV-Vis spectrophotometer, typically over a range of 200–800 nm, using the pure solvent as a reference.

  • Analysis: The wavelength of maximum absorbance (λ_max) is identified.

Expected Data and Interpretation: Copper (II) complexes typically exhibit a broad, less intense absorption band in the visible region due to d-d transitions.

Transition TypeExpected Wavelength Range (nm)Interpretation
d-d transitions ~600–810Characteristic of Cu(II) complexes, suggesting a square-planar or distorted octahedral coordination geometry. The exact λ_max depends on the ligand field.
Ligand-to-Metal Charge Transfer (LMCT) ~200–315More intense bands in the UV region.

Note: The position and intensity of the d-d band are sensitive to the coordination environment of the copper ion.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Data Acquisition: The sample is heated in a TGA/DSC instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Analysis: The TGA curve shows mass loss steps corresponding to decomposition, while the DSC curve shows endothermic or exothermic peaks corresponding to phase transitions or reactions.

Expected Data and Interpretation: The thermal decomposition of copper carboxylates generally occurs in multiple steps.

Thermal EventTemperature Range (°C)Observation (TGA)Observation (DSC)
Dehydration ~100-200Initial mass loss if water is present.Endothermic peak.
Decomposition of Organic Ligand ~200-400Significant mass loss corresponding to the loss of the octanoate ligands.Exothermic or endothermic peaks.
Formation of Final Residue >400Stable plateau corresponding to the mass of the final residue (e.g., CuO).No significant thermal events.

Note: The specific decomposition temperatures and mass loss percentages are unique to the compound and can be used for identification and purity assessment.

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the crystallographic structure of a solid material. It provides information on the phase, purity, and crystallite size of the sample.

Experimental Protocol:

  • Sample Preparation: The dried, powdered this compound sample is finely ground and mounted on a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard patterns from databases (e.g., JCPDS) to identify the crystalline phase.

Expected Data and Interpretation: The XRD pattern of a crystalline material consists of a series of sharp peaks at specific 2θ angles.

2θ AnglesMiller Indices (hkl)Interpretation
Characteristic Peaks(e.g., 111, 200, 220 for FCC structures)The positions and relative intensities of the peaks are a fingerprint of the specific crystal structure of this compound.
Absence of other peaks-Indicates high phase purity of the sample.

Note: For copper-based materials, diffraction peaks are often compared to standards for copper metal (FCC structure) or copper oxides to check for decomposition or impurities.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, shape, and size of the material at the micro- or nanoscale.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive tape or carbon paint. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup.

  • Imaging: The prepared sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface, and the resulting secondary electrons are detected to form an image.

  • Analysis: The SEM images are analyzed to determine the morphology, such as crystal shape (e.g., cubic, needle-like), particle size distribution, and surface texture.

Expected Data and Interpretation: SEM images provide direct visualization of the material's microstructure. For a crystalline salt like this compound, one would expect to see well-defined crystal structures. The images can reveal if the particles are uniform in size and shape, or if they are agglomerated.

Application in Drug and Pesticide Development: Mechanism of Action

This compound's primary application is as a fungicide and bactericide. Its efficacy stems from the toxicity of the copper (II) ion to microbial cells. This mechanism is relevant for both agricultural applications and its potential use in developing antimicrobial drugs.

Mechanism:

  • Dissociation: In the presence of water, this compound dissociates, slowly releasing cupric ions (Cu²⁺) and octanoate anions.

  • Cellular Interaction: The released Cu²⁺ ions are the primary active agent. They are non-specific in their action and can interact with multiple sites in a pathogen's cell.

  • Disruption of Cellular Function: Cu²⁺ ions bind to various functional groups in proteins and enzymes (e.g., sulfhydryl, phosphate, hydroxyl groups), leading to denaturation and loss of function. This disrupts critical metabolic pathways and cellular processes.

  • Membrane Damage: Copper ions can also interfere with the integrity of cell membranes, leading to leakage of essential cellular components and eventual cell death.

This multi-target mode of action makes the development of resistance by pathogens less likely compared to single-target pesticides or drugs.

G cluster_compound Compound and Environment cluster_release Ion Release cluster_target Pathogen Cell cluster_effect Cellular Effect A This compound ((C₇H₁₅COO)₂Cu) C Dissociation into Cupric Ions (Cu²⁺) A->C In presence of B Moisture Present (e.g., on leaf surface) B->C D Proteins & Enzymes (Sulfhydryl, Hydroxyl groups) C->D E Cell Membrane C->E F Nucleic Acids & Metabolism C->F G Denaturation & Loss of Function D->G H Membrane Disruption & Leakage E->H I Metabolic Interference F->I J CELL DEATH G->J H->J I->J

Caption: Antimicrobial mechanism of action for this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The synthetic protocol via the reaction of copper oxide and n-octanoic acid is straightforward and yields a high-purity product. A comprehensive suite of analytical techniques, including FTIR, UV-Vis, TGA/DSC, XRD, and SEM, is essential for the thorough characterization of the compound, confirming its structure, purity, thermal stability, and morphology. Understanding these properties is critical for quality control and for predicting the compound's behavior in various applications. The well-established antimicrobial mechanism, driven by the release of copper ions, underscores its importance as a broad-spectrum fungicide and bactericide and suggests potential avenues for its exploration in the development of new therapeutic agents. The data and protocols compiled herein serve as a valuable resource for researchers and professionals working with this and related metallo-organic compounds.

An In-depth Technical Guide to the Chemical Properties and Structure of Copper(II) Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) octanoate, a metal carboxylate, is a compound of significant interest across various scientific and industrial domains. It is recognized for its utility as a fungicide, wood preservative, and catalyst.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of copper(II) octanoate, with a focus on data relevant to researchers, scientists, and professionals in drug development. The document outlines its physicochemical properties, spectroscopic signature, and structural features, along with detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into its biological activity, particularly its mechanism of action as a broad-spectrum antimicrobial agent.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of Copper(II) Octanoate
PropertyValueReference(s)
Chemical Name Copper(II) octanoate; Copper bis(octanoate)[2]
Synonyms Cupric octanoate, Copper caprylate[2]
CAS Number 20543-04-8, 3890-89-9[2]
Molecular Formula C₁₆H₃₀CuO₄[2]
Molecular Weight 349.95 g/mol [2]
Appearance Blue to blue-green solid/powder[3]
Melting Point Decomposes at approximately 252 °C[4]
Boiling Point Not available
Solubility Soluble in organic solvents; dispersible in water[1][4]

Structure and Spectroscopic Characterization

The structural elucidation of copper(II) octanoate reveals a fascinating molecular architecture that dictates its chemical behavior and reactivity.

Molecular Structure

X-ray diffraction studies have been instrumental in determining the solid-state structure of copper(II) octanoate. The compound adopts a dimeric "paddle-wheel" structure, a common motif for copper(II) carboxylates. In this arrangement, two copper(II) ions are bridged by four octanoate ligands. Each copper ion is coordinated to four oxygen atoms from the carboxylate groups in a square planar geometry. The two copper atoms are in close proximity, suggesting a degree of metal-metal interaction. This binuclear structure can be further extended through weak axial interactions with neighboring molecules, leading to the formation of one-dimensional polymeric chains.[5]

Table 2: Key Spectroscopic Data for Copper(II) Octanoate
Spectroscopic TechniqueWavenumber/WavelengthAssignment/InterpretationReference(s)
FTIR Spectroscopy ~1610-1580 cm⁻¹Asymmetric COO⁻ stretching[6]
~1420-1400 cm⁻¹Symmetric COO⁻ stretching[6]
~2925 cm⁻¹Asymmetric CH₂ stretching
~2855 cm⁻¹Symmetric CH₂ stretching
UV-Vis Spectroscopy ~680-700 nmd-d transitions of Cu(II) ion[7][8]
Below 300 nmLigand-to-metal charge transfer (LMCT)[7]

Experimental Protocols

Synthesis of Copper(II) Octanoate

A common method for the synthesis of copper(II) octanoate involves the reaction of a copper(II) salt with octanoic acid or its salt. The following protocol is based on a method described in the literature.[9]

Materials:

  • Copper(II) oxide (CuO)

  • n-Octanoic acid (C₈H₁₆O₂)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, combine copper(II) oxide and n-octanoic acid in a 1:2 molar ratio.

  • Add absolute ethanol to the flask to serve as a solvent and stir the mixture to dissolve the n-octanoic acid.

  • Equip the flask with a reflux condenser and heat the mixture in a water bath at approximately 90°C.

  • Allow the reaction to proceed under reflux for several hours (e.g., 36 hours) with continuous stirring. The progress of the reaction can be monitored by the color change of the solution to blue.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting copper(II) octanoate can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

  • The product can be further purified by washing with a non-polar solvent like hexane to remove any unreacted octanoic acid, followed by drying in a vacuum oven.

Characterization Methods

Methodology: A small amount of the synthesized copper(II) octanoate is ground with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded.

Interpretation: The coordination of the carboxylate group to the copper ion is confirmed by the positions of the asymmetric (νₐsym) and symmetric (νₛym) COO⁻ stretching bands.[6] A significant separation between these two bands (Δν = νₐsym - νₛym) is indicative of a bridging or bidentate coordination mode, consistent with the paddle-wheel structure. The absence of a broad O-H stretching band around 3000 cm⁻¹ confirms the deprotonation of the carboxylic acid.

Methodology: A dilute solution of copper(II) octanoate in a suitable organic solvent (e.g., ethanol or chloroform) is prepared. The UV-Vis absorption spectrum is recorded over a range of approximately 200-800 nm.

Interpretation: The spectrum is expected to show a broad, weak absorption band in the visible region (around 680-700 nm), which is characteristic of the d-d electronic transitions of the copper(II) ion in a distorted octahedral or square pyramidal geometry.[7][8] More intense bands in the ultraviolet region (below 300 nm) are typically assigned to ligand-to-metal charge transfer (LMCT) transitions.[7]

Methodology: Single crystals of copper(II) octanoate suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent. The crystal is then mounted on a diffractometer, and diffraction data is collected.

Interpretation: The collected data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the overall molecular geometry, including the confirmation of the dimeric paddle-wheel structure.[5]

Biological Activity and Mechanism of Action

Copper(II) octanoate is primarily known for its fungicidal and bactericidal properties.[1] Its biological activity is attributed to the release of copper(II) ions, which are toxic to a wide range of microorganisms.

Mechanism of Action: The antimicrobial action of copper ions is multi-faceted and non-specific, which makes the development of resistance by microorganisms less likely. The released Cu²⁺ ions can:

  • Disrupt Enzyme Function: Copper ions have a high affinity for sulfhydryl (-SH) and amino (-NH₂) groups in proteins, including enzymes. Binding of copper to these groups can alter the protein's conformation and inactivate the enzyme, thereby disrupting essential metabolic pathways.

  • Interfere with Cellular Transport: Copper ions can affect the permeability of cell membranes, leading to the leakage of essential cellular components.

  • Generate Reactive Oxygen Species (ROS): In some instances, copper ions can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. These ROS can cause oxidative damage to lipids, proteins, and nucleic acids, ultimately leading to cell death.

  • Damage Nucleic Acids: Copper ions can interact with the phosphate backbone of DNA and RNA, potentially leading to the disruption of nucleic acid structure and function.

For drug development professionals, the broad-spectrum antimicrobial activity of copper compounds and their multi-targeted mechanism of action present an interesting area for the development of novel anti-infective agents, particularly in topical applications where controlled release of copper ions could be beneficial.

Visualization of the Mechanism of Action

The following diagram illustrates the proposed multi-site inhibitory mechanism of copper ions released from copper(II) octanoate on a fungal cell.

CopperMechanism cluster_environment External Environment cluster_fungal_cell Fungal Cell CopperOctanoate Copper(II) Octanoate Cu2+ Cu²⁺ Ions CopperOctanoate->Cu2+ Dissociation CellWall Cell Wall Cu2+->CellWall Uptake CellMembrane Cell Membrane Cu2+->CellMembrane Disruption of Integrity/ Permeability Enzymes Enzymes/ Proteins Cu2+->Enzymes Inactivation (Binding to -SH, -NH₂ groups) DNA DNA Cu2+->DNA Interaction with Phosphate Backbone CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm

Caption: Multi-site inhibitory action of Cu²⁺ ions on a fungal cell.

Conclusion

Copper(II) octanoate is a compound with well-defined chemical and structural properties. Its characteristic dimeric paddle-wheel structure and the chemistry of the copper(II) ion are central to its reactivity and biological activity. The detailed experimental protocols provided herein offer a practical guide for its synthesis and characterization in a laboratory setting. For researchers in drug development, the multi-targeted antimicrobial mechanism of copper ions, the active component of copper(II) octanoate, suggests potential avenues for the design of novel therapeutics against a broad range of pathogens. Further research into controlled-release formulations and the specific interactions of copper(II) octanoate with biological systems could unlock new applications in medicine and materials science.

References

An In-depth Technical Guide to Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper octanoate, a compound with significant applications in various scientific and industrial fields, including its role as a fungicide and bactericide. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and mechanism of action.

Chemical Identifiers and Synonyms

This compound is a copper salt of octanoic acid. It is crucial to distinguish between the straight-chain isomer (n-octanoate) and its branched-chain isomers, such as 2-ethylhexanoate, as they may be assigned different identifiers. Several CAS numbers are associated with this compound and its isomers, reflecting the complexities in chemical substance registration.

Identifier TypeValueSource
CAS Number 20543-04-8EPA, ChemIDplus, AICIS, ECHA[1]
3890-89-9Benchchem, PubChem[2]
IUPAC Name copper bis(octanoate)PubChem
copper;octanoateBenchchem[2]
Molecular Formula C₁₆H₃₀CuO₄Benchchem, PubChem[2]
InChI InChI=1S/2C₈H₁₆O₂.Cu/c21-2-3-4-5-6-7-8(9)10;/h22-7H₂,1H₃,(H,9,10);/q;;+2/p-2Benchchem[2]
InChIKey VNZQQAVATKSIBR-UHFFFAOYSA-LBenchchem[2]
SMILES CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2]Benchchem[2]
Synonyms Copper(II) octanoate, Cupric octanoate, Copper caprylate, Octanoic acid, copper saltPubChem

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application.

PropertyValueSource
Molecular Weight 349.95 g/mol PubChem
Appearance Blue liquid
Solubility Dispersible in water
pH 5.75 ± 0.50
Structure Forms a binuclear "paddlewheel" structure common for copper(II) carboxylates, where two copper atoms are bridged by four octanoate ligands.Benchchem[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the reaction of a soluble copper(II) salt with octanoic acid or its salt, or the direct reaction of copper oxide with n-octanoic acid. The following protocol is based on the reaction with copper oxide.[3]

Materials:

  • Copper(II) oxide (CuO) powder

  • n-Octanoic acid (C₈H₁₆O₂)

  • Dehydrated ethanol (solvent)

  • 1L Round-bottom flask

  • Water bath

  • Condenser

  • Stirring apparatus

Procedure:

  • In a 1L round-bottom flask, combine 12.4 g of copper(II) oxide powder and 22.5 g of n-octanoic acid. The molar ratio of n-octanoic acid to copper oxide is approximately 1:1.[3]

  • Add 500 mL of dehydrated ethanol to the flask.

  • Stir the mixture to dissolve the n-octanoic acid completely in the ethanol.

  • Set up the flask in a water bath equipped with a condenser.

  • Heat the water bath to 90°C and maintain this temperature to allow the reaction to proceed under reflux for 36 hours.[3]

  • After the reaction is complete, the resulting mixture contains the this compound product.

  • The final product is obtained after solid-liquid separation.

  • This method has been reported to yield a product with a purity of 99.3% and a yield of 90.3%.[3]

Mechanism of Action and Applications

Fungicidal and Bactericidal Activity

This compound functions as a contact fungicide and bactericide.[4][5] Its mechanism of action is based on the slow release of cupric ions (Cu²⁺).[6] These ions are believed to act via multiple modes of action:

  • Protein Denaturation: Copper ions can bind to various functional groups in proteins (such as sulfhydryl, hydroxyl, and imidazole groups), leading to the denaturation of enzymes and other critical proteins within the pathogen.[6][7]

  • Disruption of Cell Membranes: The interaction of copper ions with cell membranes can alter their integrity, leading to leakage of cellular contents.[6]

  • Interference with Energy Transport: Copper ions can interfere with essential energy transport systems within the microbial cells.[6]

Once a pathogen has penetrated the host plant tissue, copper fungicides are generally ineffective.[6]

Applications in Research and Drug Development

Copper compounds, in general, are being explored for various biomedical applications. Their ability to interact with biological molecules makes them interesting candidates for the development of new therapeutic agents.[8] The anti-proliferative and biocidal properties of copper are of particular interest in drug development.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products CuO Copper(II) Oxide (CuO) Mixing Mixing in Round-Bottom Flask CuO->Mixing OctanoicAcid n-Octanoic Acid OctanoicAcid->Mixing Ethanol Ethanol (Solvent) Ethanol->Mixing Reflux Reflux at 90°C for 36h Mixing->Reflux CopperOctanoate This compound Solution Reflux->CopperOctanoate Separation Solid-Liquid Separation CopperOctanoate->Separation FinalProduct Pure this compound Separation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Fungicidal Mechanism of Action

Fungicidal_Mechanism Fungicidal Mechanism of this compound cluster_environment Plant Surface cluster_pathogen Fungal/Bacterial Cell CopperOctanoate This compound Cu_ion Cu²⁺ Ions CopperOctanoate->Cu_ion Slow Release CellMembrane Cell Membrane CellDeath Cell Death CellMembrane->CellDeath Proteins Proteins/Enzymes Proteins->CellDeath EnergyTransport Energy Transport EnergyTransport->CellDeath Cu_ion->CellMembrane Disruption Cu_ion->Proteins Denaturation Cu_ion->EnergyTransport Interference

Caption: Simplified mechanism of this compound's fungicidal action.

References

A Technical Overview of Copper Octanoate: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

Copper octanoate is an organometallic compound with applications ranging from a catalyst in chemical synthesis to an anti-fouling agent. A precise understanding of its fundamental chemical properties, including its molecular formula and weight, is essential for researchers and drug development professionals. This guide provides a detailed summary of these core characteristics.

It is important to note that "this compound" can refer to different species, primarily based on the oxidation state of the copper ion, which influences the overall molecular structure and properties. The most common form is copper(II) octanoate, which typically exists as a dimer.

Quantitative Data Summary

The molecular formula and weight of this compound vary depending on the specific chemical structure, particularly the oxidation state of the copper atom. The table below summarizes the key quantitative data for the most common forms.

Compound NameOxidation StateMolecular FormulaMolar Mass ( g/mol )
Copper(II) Octanoate (Dimer)Cu(II)C16H30CuO4349.95[1]
Copper(II) Octanoate (Monomer)Cu(II)C8H16CuO2207.76[2]
Copper(I) OctanoateCu(I)C8H15CuO2206.75[3]

Copper(II) octanoate, also known as cupric octanoate, is frequently found in a dimeric "paddle-wheel" structure where two copper atoms are bridged by four octanoate ligands.[4] This dimeric form is represented by the molecular formula C16H30CuO4 and has a molecular weight of approximately 349.95 g/mol .[1] The monomeric formula, C8H16CuO2, corresponds to a molecular weight of 207.76 g/mol .[2] Copper(I) octanoate, or cuprous octanoate, is a distinct compound with the molecular formula C8H15CuO2 and a molecular weight of about 206.75 g/mol .[3]

References

Copper(II) Octanoate: A Comprehensive Technical Guide on its Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) octanoate, a metal salt of the fatty acid octanoic acid, has a significant history rooted in the broader development of copper-based fungicides and catalysts. This technical guide provides an in-depth exploration of its discovery, historical context, physicochemical properties, and key experimental protocols for its synthesis and characterization. Furthermore, it elucidates the fungicidal mechanism of action, a critical aspect for its application in agriculture and material science. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and a clear visualization of its biological interactions.

Introduction

Copper compounds have been utilized for their antimicrobial properties for centuries. The development of copper salts of fatty acids, such as copper(II) octanoate, marked a significant advancement, offering improved solubility in organic media and enhanced efficacy in various applications. While the precise date of the first synthesis of copper(II) octanoate is not definitively documented in readily available literature, its history is closely tied to the systematic investigation of copper carboxylates. A pivotal moment in the understanding of this class of compounds was the characterization of the dimeric structure of copper(II) acetate hydrate in 1953, which provided a foundational understanding of the structure of related copper(II) carboxylates[1]. Copper(II) octanoate has since found utility as a fungicide, bactericide, and catalyst in organic synthesis.[2][3][4] Its fungicidal activity stems from the release of cupric ions (Cu²⁺), which are toxic to fungal cells.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Copper(II) Octanoate is essential for its application and formulation. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₆H₃₀CuO₄[6]
Molecular Weight 349.95 g/mol [6]
Appearance Blue to green solid/liquid[7]
IUPAC Name copper;octanoate[8]
CAS Number 20543-04-8
Exact Mass 349.144 g/mol [4]
Crystal Structure Binuclear "paddle-wheel" cage structure[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Copper(II) Octanoate, based on established laboratory procedures.

Synthesis of Copper(II) Octanoate from Copper Oxide

This protocol describes a common method for synthesizing Copper(II) Octanoate via the reaction of copper oxide with n-octanoic acid.[2]

Materials:

  • Copper(II) oxide (CuO) powder

  • n-Octanoic acid (C₈H₁₆O₂)

  • Absolute ethanol

  • Round-bottom flask (1 L)

  • Water bath

  • Condenser

  • Stirring apparatus

  • Centrifuge

  • Evaporator

Procedure:

  • Weigh 12.4 g of copper oxide powder and place it into a 1 L round-bottom flask.

  • Add 22.5 g of n-octanoic acid to the flask (molar ratio of n-octanoic acid to copper oxide is 1:1).

  • Add 500 mL of absolute ethanol to the flask.

  • Stir the mixture to dissolve the n-octanoic acid completely in the ethanol.

  • Place the round-bottom flask in a water bath and attach a condenser.

  • Control the water bath temperature at 90°C and reflux the reaction mixture for 36 hours with continuous stirring.

  • After the reaction is complete, centrifuge the mixture to separate the liquid fraction.

  • Slowly evaporate the solvent from the liquid fraction at 80°C over 3 hours to obtain the solid Copper(II) Octanoate product.

  • The expected purity of the copper octanoate product is approximately 99.3%, with a yield of around 90.3%.[2]

Characterization Techniques

FTIR spectroscopy is employed to identify the functional groups and confirm the coordination of the carboxylate group to the copper ion.

Procedure:

  • Prepare a sample of the synthesized Copper(II) Octanoate.

  • Obtain the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹, using a suitable FTIR spectrometer.

  • Analyze the spectrum for characteristic peaks. The absence of the broad O-H stretching band from the carboxylic acid (around 3000 cm⁻¹) and the presence of asymmetric and symmetric stretching vibrations of the carboxylate group (typically around 1600-1550 cm⁻¹ and 1450-1400 cm⁻¹, respectively) indicate the formation of the copper salt.

TGA is used to study the thermal stability and decomposition of Copper(II) Octanoate.

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of Copper(II) Octanoate into a TGA instrument crucible.[10]

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[10]

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the decomposition temperatures and the mass loss at each stage. Copper(II) octanoate is generally stable up to around 250°C.[11]

XRD is used to determine the crystalline structure of the synthesized Copper(II) Octanoate.

Procedure:

  • Prepare a powdered sample of the synthesized Copper(II) Octanoate.

  • Mount the sample in an X-ray diffractometer.

  • Record the XRD pattern by scanning a range of 2θ angles (e.g., 10-80°) using a specific X-ray source (e.g., Cu-Kα radiation).[12]

  • Analyze the resulting diffractogram to identify the crystalline phases present and determine the crystal structure. The pattern can be compared to known standards or analyzed to determine lattice parameters.

Mechanism of Action and Signaling Pathways

The primary application of Copper(II) Octanoate as a biocide is attributed to the fungicidal and bactericidal properties of the cupric ion (Cu²⁺).

Fungicidal and Bactericidal Action

Upon application, Copper(II) Octanoate slowly releases Cu²⁺ ions. These ions are the active agents that exert a multi-site inhibitory effect on fungal and bacterial cells. The mechanism is not fully elucidated but is understood to involve several key interactions:

  • Disruption of Enzyme Function: Cu²⁺ ions have a high affinity for sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups present in amino acids, the building blocks of proteins. By binding to these groups, Cu²⁺ ions can denature enzymes and other critical proteins, leading to the inhibition of essential metabolic pathways.[5]

  • Interference with Cell Wall Synthesis: Copper ions can interfere with the synthesis of chitin, a major component of fungal cell walls. This weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.[13]

  • Generation of Reactive Oxygen Species (ROS): In the presence of reducing agents within the cell, Cu²⁺ can be reduced to Cu⁺. These cuprous ions can then catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton-like reactions. The resulting oxidative stress damages cellular components such as lipids, proteins, and DNA.[14]

  • Alteration of Membrane Permeability: Copper ions can disrupt the integrity of the cell membrane, leading to leakage of essential cellular contents and ultimately cell death.[5]

The following diagrams illustrate the key steps in the synthesis and the proposed fungicidal mechanism of action of Copper(II) Octanoate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification CuO Copper(II) Oxide (CuO) Mixing Mixing in Ethanol CuO->Mixing OctanoicAcid n-Octanoic Acid OctanoicAcid->Mixing Reflux Reflux at 90°C Mixing->Reflux Heat CrudeProduct Crude Product Mixture Reflux->CrudeProduct Purification Centrifugation & Evaporation CrudeProduct->Purification FinalProduct Copper(II) Octanoate Purification->FinalProduct Fungicidal_Mechanism cluster_exterior Exterior of Fungal Cell cluster_cell Fungal Cell cluster_targets Intracellular Targets & Effects CopperOctanoate Copper(II) Octanoate Cu2_ion Cu²⁺ Ion CopperOctanoate->Cu2_ion Dissociation CellWall Cell Wall Cu2_ion->CellWall Interaction CellMembrane Cell Membrane Cu2_ion->CellMembrane Uptake Enzymes Enzyme Inactivation Cu2_ion->Enzymes Inhibits ROS ROS Production Cu2_ion->ROS Catalyzes CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Cytoplasm->Enzymes Cytoplasm->ROS CellDeath Cell Death Enzymes->CellDeath Leads to DNA_damage DNA Damage ROS->DNA_damage Causes MembraneDamage Membrane Damage ROS->MembraneDamage Causes DNA_damage->CellDeath Leads to MembraneDamage->CellDeath Leads to

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cupric Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric octanoate, also known as copper(II) octanoate or copper(II) caprylate, is a metal-organic compound with the chemical formula Cu(C₈H₁₅O₂)₂. It belongs to the class of metal carboxylates, often referred to as metal soaps. This compound has garnered significant interest in various fields, particularly in agriculture as a fungicide and bactericide, and in materials science as a precursor for copper-based nanoparticles and catalysts.[1] Its biological activity is primarily attributed to the release of cupric ions (Cu²⁺), which are toxic to a broad spectrum of fungi and bacteria.[2] This guide provides a comprehensive overview of the physical and chemical properties of cupric octanoate, detailed experimental protocols, and an exploration of its mechanism of action, tailored for a technical audience in research and drug development.

Physicochemical Properties

Cupric octanoate is a compound whose physical properties are not extensively documented in readily available literature, a common trait for many metal soaps. However, based on available data and comparison with similar long-chain copper carboxylates, the following information can be summarized.

Physical Properties

A summary of the known and computed physical properties of cupric octanoate is presented in Table 1. Experimental values for properties such as melting point, boiling point, and density are not consistently reported in the literature and are often listed as "Not Available."[3] This is likely due to the compound's tendency to decompose at elevated temperatures rather than exhibiting a sharp melting or boiling point.

Table 1: Physical Properties of Cupric Octanoate

PropertyValueSource/Method
Molecular Formula C₁₆H₃₀CuO₄PubChem[1]
Molecular Weight 349.95 g/mol Computed by PubChem[1]
Appearance Blue to green solid/liquidAmerican Elements[3]
Melting Point Not Available-
Boiling Point Not Available-
Density Not Available-
Solubility Soluble in organic solventsAmerican Elements[3]
Insoluble in water-
Chemical Properties

Cupric octanoate exhibits chemical properties characteristic of a copper(II) carboxylate.

  • Structure: X-ray diffraction studies of similar copper(II) carboxylates reveal a dinuclear "paddle-wheel" structure. In this arrangement, two copper atoms are bridged by four carboxylate ligands.[4]

  • Decomposition: The compound is stable at room temperature but decomposes upon heating. The thermal decomposition of metal carboxylates can be a route to forming metal or metal oxide nanoparticles.

  • Reactivity: As a copper soap, it is a source of cupric ions, particularly in acidic or aqueous environments. This release of Cu²⁺ is central to its biological activity.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Due to the limited availability of specific spectra for cupric octanoate, this section provides an analysis based on characteristic data for similar copper(II) carboxylates.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. In cupric octanoate, the key vibrational bands are associated with the carboxylate group.

  • Carboxylate Asymmetric Stretch (ν_as(COO⁻)): Typically observed in the range of 1580-1620 cm⁻¹.[5][6] The position of this band is sensitive to the coordination mode of the carboxylate group.

  • Carboxylate Symmetric Stretch (ν_s(COO⁻)): Usually found in the region of 1400-1440 cm⁻¹.[5][6]

  • C-H Stretches: Aliphatic C-H stretching vibrations from the octanoate chains are expected in the 2850-2960 cm⁻¹ region.[7]

  • Cu-O Stretch: A band corresponding to the Cu-O bond vibration may be observed in the far-IR region, typically below 600 cm⁻¹.[5]

The difference (Δν) between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate, or bridging). For many copper(II) carboxylates with a paddle-wheel structure, this difference is typically in the range of 140-200 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution ¹H and ¹³C NMR spectra for cupric octanoate is challenging. The Cu(II) ion is paramagnetic, having an unpaired electron. This leads to significant broadening of NMR signals and large chemical shift ranges, often making the spectra difficult to interpret or even unobservable with standard NMR techniques.[3][8][9][10][11][12] Specialized paramagnetic NMR techniques are often required for the structural elucidation of such complexes.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cupric octanoate in an organic solvent is expected to show two main absorption bands.

  • d-d Transition: A broad, weak absorption band in the visible region, typically around 670-720 nm.[13][14] This band is characteristic of the d-d electronic transitions of the Cu(II) ion in a distorted octahedral or square pyramidal coordination environment.

  • Charge Transfer Band: A more intense absorption in the UV region, often below 400 nm, which is attributed to a ligand-to-metal charge transfer (LMCT) from the carboxylate oxygen atoms to the copper d-orbitals.[15][16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of cupric octanoate and the determination of its key physical properties.

Synthesis of Cupric Octanoate

The following protocol is adapted from a known synthesis method for copper(II) carboxylates.[17][18][19][20][21]

Reaction: 2 C₇H₁₅COOH + CuO → (C₇H₁₅COO)₂Cu + H₂O[20]

Materials:

  • n-Octanoic acid (C₈H₁₆O₂)

  • Copper(II) oxide (CuO) powder

  • Absolute ethanol

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Water bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask, combine 12.4 g of copper(II) oxide powder and 22.5 g of n-octanoic acid.[20]

  • Add 500 mL of absolute ethanol to the flask.[20]

  • Stir the mixture to dissolve the n-octanoic acid.[20]

  • Set up the flask for reflux using a water bath and a condenser.

  • Heat the water bath to 90°C and maintain a gentle reflux for approximately 36 hours with continuous stirring. The reaction mixture will gradually turn dark green.[20]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the solid product from the liquid by vacuum filtration.

  • The filtrate can be concentrated using a rotary evaporator at 80°C to yield more solid product.[20]

  • Wash the collected solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final product, cupric octanoate, in a desiccator under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product CuO Copper(II) Oxide Mix Mixing CuO->Mix OctanoicAcid n-Octanoic Acid OctanoicAcid->Mix Ethanol Ethanol (Solvent) Ethanol->Mix Reflux Reflux at 90°C for 36h Mix->Reflux Cool Cooling Reflux->Cool Filter Filtration Cool->Filter Evaporate Evaporation of Filtrate Filter->Evaporate Filtrate Wash Washing with Ethanol Filter->Wash Solid CupricOctanoate Cupric Octanoate Evaporate->CupricOctanoate Dry Drying Wash->Dry Dry->CupricOctanoate

Synthesis Workflow for Cupric Octanoate
Determination of Melting Point

The melting point of a substance can be determined using a melting point apparatus.[22][23][24][25]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the cupric octanoate sample is finely powdered using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting range.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Density

The density of cupric octanoate (if in a stable liquid or solid form at a given temperature) can be determined using standard methods. For a solid, this can be done by measuring the volume displacement of an inert liquid in which the sample is insoluble.[1][26][27][28]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • An inert liquid of known density in which cupric octanoate is insoluble.

Procedure (for a solid sample):

  • Weigh a sample of cupric octanoate accurately using an analytical balance (mass m).

  • Partially fill a graduated cylinder with the inert liquid and record the initial volume (V₁).

  • Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Record the final volume (V₂).

  • The volume of the sample is V = V₂ - V₁.

  • Calculate the density (ρ) using the formula: ρ = m / V.

Mechanism of Action as a Fungicide

The antifungal activity of cupric octanoate is primarily due to the action of cupric ions (Cu²⁺).[2][29][30] The lipophilic octanoate portion of the molecule may facilitate its passage through the fungal cell wall and membrane. Once inside or in close proximity to the fungal cell, the compound releases Cu²⁺ ions, which are highly reactive and can disrupt cellular homeostasis through multiple mechanisms.

Disruption of Cellular Homeostasis and Oxidative Stress

The fungicidal action of copper is a multi-site process, making the development of resistance in fungi less likely. The key mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Cu²⁺ can participate in Fenton-like reactions, catalyzing the production of highly damaging hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), a byproduct of cellular metabolism. This leads to significant oxidative stress.[8][9][31][32][33][34][35]

  • Enzyme Inactivation: Copper ions have a high affinity for sulfhydryl (-SH) and amino (-NH₂) groups in proteins. Binding of Cu²⁺ to these groups can denature proteins and inactivate critical enzymes involved in cellular respiration and other metabolic pathways.[8]

  • Membrane Damage: The generation of ROS can lead to lipid peroxidation, damaging the integrity of the fungal cell membrane and mitochondrial membranes. This disrupts ion gradients and cellular transport processes.[12][35]

  • DNA Damage: Oxidative stress can also cause damage to nucleic acids, leading to mutations and impaired cell replication.[8]

  • Disruption of Protein Synthesis and Degradation: Recent proteomic studies have shown that copper toxicity can lead to the downregulation of proteins involved in translation and the upregulation of proteins involved in ubiquitin-mediated protein degradation.[8]

Fungicidal_Mechanism cluster_entry Cellular Entry cluster_targets Intracellular Targets and Effects cluster_outcome Cellular Outcome CuOct Cupric Octanoate CellWall Fungal Cell Wall CuOct->CellWall CellMembrane Cell Membrane CellWall->CellMembrane CuIon Cu²⁺ Ion Release CellMembrane->CuIon ROS Generation of Reactive Oxygen Species (ROS) CuIon->ROS Enzyme Enzyme Inactivation (Binding to -SH, -NH₂ groups) CuIon->Enzyme Membrane Membrane Damage (Lipid Peroxidation) ROS->Membrane DNA DNA Damage ROS->DNA Protein Disruption of Protein Synthesis & Degradation ROS->Protein CellDeath Fungal Cell Death Enzyme->CellDeath Membrane->CellDeath DNA->CellDeath Protein->CellDeath

Mechanism of Fungicidal Action of Cupric Octanoate

Applications in Drug Development and Research

The multifaceted mechanism of action of copper compounds like cupric octanoate makes them interesting candidates for further research and development.

  • Antifungal Drug Development: Understanding the specific cellular targets of copper could lead to the design of more potent and selective antifungal agents. The synergistic effects of copper with existing antifungal drugs are also an active area of research.[11]

  • Catalysis: Copper carboxylates are used as catalysts in various organic reactions. Their solubility in organic solvents makes them suitable for homogeneous catalysis.

  • Nanomaterial Synthesis: Cupric octanoate can serve as a precursor for the synthesis of copper and copper oxide nanoparticles, which have a wide range of applications in electronics, catalysis, and medicine.

Conclusion

Cupric octanoate is a compound with significant potential in various scientific and industrial applications. While a comprehensive dataset of its physical properties is not yet fully established in the literature, its chemical characteristics and biological activity are well-understood in the context of other copper(II) carboxylates. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in their work with this versatile compound. Further research to fully characterize its physical properties and explore its potential applications is warranted.

References

In-Depth Technical Guide on the Safety and Hazards of Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard data for copper octanoate. The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support researchers, scientists, and drug development professionals in the safe handling and evaluation of this compound. The toxicity of this compound is primarily attributed to the copper ion, to which it dissociates.

Core Safety and Hazard Data

The following tables summarize the key quantitative and qualitative data on the safety and hazards of this compound.

Physical and Chemical Properties
PropertyValueReference
Chemical Name This compound[1][2]
Synonyms Octanoic acid, copper salt; Copper(II) octanoate[1]
CAS Number 20543-04-8[1]
Molecular Formula C₁₆H₃₀CuO₄[3]
Appearance Blue liquid or solid[4][5]
Solubility in Water Dispersible[4][6]
Toxicological Data

Acute Toxicity

This compound is reported to have low acute toxicity via oral, dermal, and inhalation routes of exposure.[7][8]

EndpointSpeciesRouteValueClassification
LD₅₀ RatOral>5000 mg/kgVery Low Toxicity
LD₅₀ Rat/RabbitDermal>5000 mg/kgVery Low Toxicity
LC₅₀ RatInhalationData not availableInsufficiently Studied

Irritation and Sensitization

EndpointSpeciesResultClassification
Skin Irritation RabbitMild to non-irritatingCauses mild skin irritation (H316)
Eye Irritation RabbitMinimally to seriously irritatingCauses eye irritation (H320) / Causes serious eye irritation (H319)
Skin Sensitization Guinea PigNot a dermal sensitizerNot classified as a skin sensitizer

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

Data specific to this compound for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity are limited, with regulatory bodies often citing insufficient data.[9] The assessment is therefore often based on the known effects of copper.

EndpointFindingReference
Chronic Toxicity The liver is a major target of chronic copper toxicity.[10]
Carcinogenicity The EPA has not classified copper for carcinogenicity.[7][8]
Reproductive Toxicity Copper can interfere with both male and female reproductive systems and hamper embryo development in a dose-dependent manner.[4][6][11][12]
Developmental Toxicity Studies on copper compounds have shown developmental effects in animal models.[5][13][14][15]
Ecotoxicological Data

This compound is considered harmful to aquatic life.[11] It dissociates in the environment into copper ions and octanoic acid. While octanoic acid biodegrades rapidly, copper is an element and does not break down, though its bioavailability is influenced by environmental conditions.[8]

EndpointSpeciesValue
96-hour LC₅₀ Rainbow Trout (Oncorhynchus mykiss)Data for copper, not specific to this compound, ranges from 0.0165 to 0.530 mg/L depending on water hardness.
48-hour LC₅₀ Daphnia magnaData for copper, not specific to this compound, is available but highly dependent on water chemistry.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for assessing the safety of chemicals like this compound.

Acute Oral Toxicity (OECD Guideline 425)
  • Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

  • Test Animal: Typically, adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single animal is dosed at a starting level just below the best preliminary estimate of the LD₅₀.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The LD₅₀ is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Albino rabbits are the preferred species.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.

    • The patch is left in place for 4 hours.

    • After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

    • The reactions are scored, and the substance is classified based on the severity and reversibility of the effects.[16][17]

Acute Eye Irritation/Corrosion (OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animal: Albino rabbits are typically used.

  • Procedure:

    • A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal.

    • The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

    • The severity of the reactions is scored to classify the substance's irritation potential.[18][19][20][21]

Skin Sensitization (OECD Guideline 406 - Guinea Pig Maximization Test)
  • Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

  • Test Animal: Guinea pigs are used.[2][22][23]

  • Procedure:

    • Induction Phase: The test substance is administered to the animals both by intradermal injection (with and without adjuvant) and by topical application to induce an immune response.

    • Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance at a non-irritating concentration.

    • The skin reactions are observed 24 and 48 hours after the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a sensitizer.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of this compound toxicity is driven by the bioavailability of the copper ion (Cu²⁺). Excess intracellular copper can induce cellular damage through several pathways.

Copper-Induced Oxidative Stress

Excess copper is a potent catalyst for the generation of reactive oxygen species (ROS) through Fenton-like reactions. This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

Copper_Oxidative_Stress Cu_ion Excess Intracellular Copper (Cu²⁺) ROS Reactive Oxygen Species (ROS) (e.g., •OH) Cu_ion->ROS Fenton-like Reaction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Copper-induced oxidative stress pathway leading to cellular damage.

Cuproptosis: A Novel Form of Copper-Dependent Cell Death

Recent research has identified a unique form of programmed cell death termed "cuproptosis," which is distinct from other cell death mechanisms like apoptosis.[1][7][11][12][13] This pathway is initiated by the accumulation of intracellular copper, which directly targets components of the mitochondrial tricarboxylic acid (TCA) cycle.

Cuproptosis_Pathway cluster_Mitochondrion Mitochondrion Copper_Accumulation Copper Accumulation (Cu²⁺) FDX1 FDX1 Copper_Accumulation->FDX1 Cu_plus Cu⁺ FDX1->Cu_plus Reduction Lipoylated_Proteins Lipoylated TCA Cycle Proteins (e.g., DLAT) Cu_plus->Lipoylated_Proteins Protein_Aggregation Protein Aggregation & Fe-S Cluster Loss Lipoylated_Proteins->Protein_Aggregation Binding Proteotoxic_Stress Proteotoxic Stress Protein_Aggregation->Proteotoxic_Stress Cuproptosis Cuproptosis (Cell Death) Proteotoxic_Stress->Cuproptosis

Caption: Simplified signaling pathway of cuproptosis.

Experimental Workflow for Hazard Assessment

The logical workflow for assessing the hazards of a chemical like this compound typically follows a tiered approach, starting with existing data analysis and progressing to in vitro and in vivo tests as necessary.

Hazard_Assessment_Workflow Start Start: New Chemical (e.g., this compound) Existing_Data Review Existing Data (QSAR, analogues) Start->Existing_Data In_Vitro In Vitro Testing (e.g., skin corrosion, eye irritation) Existing_Data->In_Vitro Acute_Tox Acute Toxicity Testing (Oral, Dermal, Inhalation) In_Vitro->Acute_Tox Sensitization Skin Sensitization Testing Acute_Tox->Sensitization Repeated_Dose Repeated Dose Toxicity (Sub-acute, Sub-chronic) Sensitization->Repeated_Dose Genotox Genotoxicity Testing Repeated_Dose->Genotox Repro_Tox Reproductive/Developmental Toxicity Genotox->Repro_Tox Hazard_Profile Complete Hazard Profile & Risk Assessment Repro_Tox->Hazard_Profile

Caption: Tiered workflow for chemical hazard assessment.

References

An In-depth Technical Guide to the Thermal Decomposition of Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of copper octanoate. It details the thermal stability, decomposition pathway, and kinetic parameters associated with this process. This document synthesizes available data to present a thorough understanding of the compound's behavior under thermal stress, offering valuable insights for researchers in materials science, drug development, and catalysis. The guide includes detailed experimental protocols for thermal analysis and visualization of the decomposition pathway.

Introduction

This compound, a metal carboxylate, finds applications in various fields, including as a fungicide, catalyst, and precursor for the synthesis of copper and copper oxide nanoparticles.[1][2] Its thermal decomposition is a critical aspect of its application and synthesis, dictating its stability and the nature of the resulting products. Understanding the thermal behavior of this compound is paramount for its effective and safe use in research and industrial processes.

This guide aims to provide a detailed technical overview of the thermal decomposition of this compound, focusing on the quantitative data, experimental methodologies, and the underlying chemical transformations.

Thermal Stability and Decomposition Profile

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses reveal the temperature ranges of stability and the characteristic temperatures of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This compound is generally stable up to approximately 250 °C.[3][4] Beyond this temperature, it undergoes a multi-step decomposition process. While specific quantitative data for this compound is not extensively published, the decomposition profile is expected to be analogous to other copper carboxylates, such as copper acetate.[4]

The decomposition typically occurs in two overlapping stages:

  • Stage 1: The initial decomposition step involves the breaking of the copper-oxygen bonds and the release of the carboxylate ligands.

  • Stage 2: The subsequent stage involves the decomposition of the organic moiety and the formation of the final solid residue.

Table 1: Illustrative TGA Data for this compound Decomposition *

Decomposition StageTemperature Range (°C)Peak Temperature (°C)Mass Loss (%)
Stage 1 & 2 (overlapping)250 - 400~300~70-80

*Data is illustrative and based on the general behavior of copper carboxylates. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram of this compound would be expected to show endothermic and exothermic events corresponding to phase transitions and decomposition reactions.

  • Endothermic Peaks: An endothermic peak would likely be observed corresponding to the melting of this compound before decomposition. Further endothermic events may be associated with the energy absorbed to break chemical bonds during decomposition.

  • Exothermic Peaks: Exothermic peaks may be observed, potentially related to the combustion of the organic components if the decomposition is carried out in an oxidizing atmosphere.

Table 2: Expected DSC Events for this compound Decomposition *

EventTemperature Range (°C)Peak TypeAssociated Process
Melting100 - 150EndothermicPhase transition from solid to liquid
Decomposition250 - 400Endothermic/ExothermicBond breaking, release of gaseous products, and formation of solid residue

*Data is illustrative. The nature of the peaks (endothermic or exothermic) during decomposition can be complex and dependent on the atmosphere.

Decomposition Products

The thermal decomposition of this compound yields both solid and gaseous products. The nature of these products is crucial for understanding the reaction mechanism and for applications where the final residue is of interest.

Solid Residue

The primary solid residue from the thermal decomposition of this compound is typically copper metal (Cu) when conducted in an inert atmosphere (e.g., nitrogen or argon).[5] In the presence of an oxidizing atmosphere (e.g., air or oxygen), the final solid product is expected to be copper(II) oxide (CuO) or a mixture of copper oxides.[6]

Gaseous Products

The gaseous products evolved during the decomposition of this compound are primarily derived from the octanoate ligand. Based on studies of similar metal carboxylates, the expected gaseous products include:[7]

  • Carbon dioxide (CO₂): Formed from the decarboxylation of the carboxylate group.

  • Octanoic acid (C₈H₁₆O₂): Released as a volatile product.[5]

  • Hydrocarbons: Various shorter-chain hydrocarbons may be formed from the fragmentation of the octyl chain.

The identification of these gaseous products is typically achieved using evolved gas analysis (EGA) techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Proposed Decomposition Mechanism

While a definitive, universally accepted mechanism for the thermal decomposition of this compound has not been explicitly detailed in the literature, a plausible pathway can be proposed based on the known behavior of copper carboxylates. The decomposition is believed to proceed through a series of steps involving the reduction of Cu(II) to Cu(I) and finally to Cu(0) in an inert atmosphere.

The following diagram illustrates a generalized decomposition pathway:

DecompositionPathway Proposed Thermal Decomposition Pathway of this compound CuOct2 Copper(II) Octanoate [Cu(C₇H₁₅COO)₂] Intermediate1 Intermediate Complex CuOct2->Intermediate1 Heat (>250°C) Cu2O Copper(I) Oxide [Cu₂O] Intermediate1->Cu2O Decarboxylation & Ligand Fragmentation GaseousProducts Gaseous Products (CO₂, Octanoic Acid, Hydrocarbons) Intermediate1->GaseousProducts Cu Copper Metal [Cu] Cu2O->Cu Further Reduction (Inert Atmosphere) Cu2O->GaseousProducts CuO Copper(II) Oxide [CuO] Cu2O->CuO Oxidation (Oxidizing Atmosphere) Cu->CuO Oxidation (Oxidizing Atmosphere)

Caption: A plausible reaction pathway for the thermal decomposition of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidizing atmosphere) at a flow rate of 50-100 mL/min.

    • Set the temperature program: Heat from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset and end temperatures of each decomposition step and the corresponding mass loss.

TGA_Workflow TGA Experimental Workflow Start Start SamplePrep Sample Preparation (5-10 mg this compound) Start->SamplePrep InstrumentSetup Instrument Setup (Purge Gas, Temp. Program) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Record Mass vs. Temp.) InstrumentSetup->DataAcquisition DataAnalysis Data Analysis (TGA/DTG Curves, Mass Loss) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: A schematic workflow for thermogravimetric analysis of this compound.

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

  • TGA Setup: Follow the TGA protocol as described in section 5.1, using an inert purge gas (e.g., helium for TGA-MS, nitrogen for TGA-FTIR).

  • Interface: The evolved gases from the TGA furnace are transferred to the MS or FTIR via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

  • MS/FTIR Data Acquisition:

    • TGA-MS: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the evolved species. The ion currents for specific m/z values corresponding to expected fragments (e.g., m/z 44 for CO₂, m/z 18 for H₂O, and fragments of octanoic acid) are monitored as a function of temperature.

    • TGA-FTIR: The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream. The absorbance at specific wavenumbers characteristic of the functional groups of the expected products (e.g., C=O stretching for CO₂ and carboxylic acids, C-H stretching for hydrocarbons) is monitored as a function of temperature.

  • Data Analysis: Correlate the evolution profiles of the identified gaseous products with the mass loss steps observed in the TGA curve.

EGA_Workflow EGA (TGA-MS/FTIR) Workflow TGA TGA (Sample Heating & Mass Loss) TransferLine Heated Transfer Line TGA->TransferLine Evolved Gases DataCorrelation Data Correlation (Mass Loss vs. Gas Evolution) TGA->DataCorrelation TGA->DataCorrelation Analyzer Analyzer TransferLine->Analyzer MS Mass Spectrometer (MS) Analyzer->MS Option 1 FTIR FTIR Spectrometer Analyzer->FTIR Option 2 MS->DataCorrelation FTIR->DataCorrelation

Caption: A generalized workflow for evolved gas analysis of this compound decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that is initiated at temperatures above 250 °C and proceeds through multiple overlapping steps. The decomposition pathway involves the release of gaseous products, including carbon dioxide and octanoic acid, and results in the formation of a solid residue of either copper metal or copper oxide, depending on the atmospheric conditions. This technical guide provides a foundational understanding of this process, offering valuable data and experimental protocols for researchers and professionals. Further detailed studies are warranted to elucidate the precise quantitative aspects and the intricate mechanistic details of this compound's thermal degradation.

References

Methodological & Application

Application Notes and Protocols for Copper(II) Octanoate in Organic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) octanoate, a copper salt of octanoic acid, is emerging as a versatile and economical catalyst for a range of organic transformations. Its utility stems from the general advantages of copper catalysis, including lower cost and toxicity compared to precious metals like palladium. As a copper(II) carboxylate, it shares catalytic properties with more commonly used salts like copper(II) acetate, making it a viable candidate for similar applications. These application notes provide an overview of potential uses, detailed experimental protocols for key reactions where copper carboxylates are active, and quantitative data to guide reaction optimization.

Key Applications

Copper(II) octanoate is a potential catalyst for several important classes of organic reactions, primarily demonstrated by the activity of analogous copper carboxylate salts. These include:

  • Oxidative Coupling Reactions: Particularly the polymerization of phenols to form valuable polymers.

  • Carbon-Nitrogen (C-N) Cross-Coupling Reactions: Including Chan-Lam type couplings for the synthesis of N-aryl compounds.

  • Click Chemistry: Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, where the Cu(II) salt can act as a precursor to the active Cu(I) species.

Application 1: Oxidative Polymerization of 2,6-Dimethylphenol

The oxidative polymerization of 2,6-dimethylphenol (DMP) to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic, is a significant industrial process often catalyzed by copper-amine complexes. While specific data for copper(II) octanoate is limited in readily available literature, the general mechanism allows for the use of various copper salts.

Reaction Principle

The polymerization proceeds via an oxidative coupling mechanism where the copper catalyst, in the presence of an amine ligand and an oxidant (typically oxygen from air), facilitates the formation of phenoxy radicals from the DMP monomer. These radicals then couple to form the polymer chain.

Logical Workflow for Catalyst Activation and Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Workup CuOct Copper(II) Octanoate Cu_Complex [Cu(Oct)₂(Amine)₂] Active Catalyst Complex CuOct->Cu_Complex Amine Amine Ligand (e.g., TMEDA) Amine->Cu_Complex Solvent Solvent (e.g., Toluene) Solvent->Cu_Complex Polymer Polyphenylene Ether (PPE) Cu_Complex->Polymer DMP 2,6-Dimethylphenol (Monomer) DMP->Polymer O2 Oxygen (Air) O2->Polymer DPQ Diphenoquinone (Byproduct) Polymer->DPQ Side Reaction Quench Quenching (e.g., Acetic Acid) Polymer->Quench Precipitate Precipitation (e.g., Methanol) Quench->Precipitate Isolate Isolation (Filtration & Drying) Precipitate->Isolate

Figure 1. Workflow for the oxidative polymerization of 2,6-dimethylphenol.

Experimental Protocol (Adapted from similar Copper-Catalyzed Systems)
  • Catalyst Solution Preparation: In a reaction vessel equipped with a mechanical stirrer, gas inlet, and thermometer, dissolve copper(II) octanoate (0.1-1.0 mol% relative to monomer) and an amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) (ligand-to-copper molar ratio of 1:1 to 10:1) in a suitable solvent like toluene.

  • Reaction Initiation: Add 2,6-dimethylphenol (DMP) to the catalyst solution.

  • Polymerization: Vigorously stir the reaction mixture at a controlled temperature (typically 25-40°C) while bubbling air or oxygen through the solution. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding an acidic quenching agent, such as acetic acid.

  • Product Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data (Illustrative, based on similar copper catalysts)
Catalyst SystemMonomerSolventTemp (°C)Time (h)Yield (%)Molecular Weight (Mn)
CuCl/PyridineDMPToluene302>9515,000-25,000
CuBr/TMEDADMPo-dichlorobenzene401.5>9020,000-30,000

Application 2: Chan-Lam C-N Cross-Coupling

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, particularly C-N bonds, using a copper catalyst. It typically involves the reaction of an amine with a boronic acid. Copper(II) acetate is a commonly used catalyst for this transformation, suggesting that copper(II) octanoate would also be effective.

Reaction Principle

The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The copper catalyst coordinates with the amine and the boronic acid, followed by a reductive elimination step to form the C-N bond and regenerate the active copper species. The reaction is often carried out in the presence of a base and an oxidant (air).

Proposed Catalytic Cycle for Chan-Lam C-N Coupling

ChanLamCycle cluster_cycle Catalytic Cycle CuII Cu(II)(Oct)₂ Intermediate1 [Cu(II)(Oct)(NR₂)] CuII->Intermediate1 + R₂NH - HOct Amine R₂NH Amine->Intermediate1 BoronicAcid ArB(OH)₂ Intermediate2 [Cu(II)(Ar)(NR₂)] BoronicAcid->Intermediate2 Product ArNR₂ Intermediate3 [Cu(III)(Ar)(NR₂)(Oct)] Base Base Base->CuII Oxidant Oxidant (O₂) Oxidant->Intermediate2 Intermediate1->Intermediate2 + ArB(OH)₂ - B(OH)₂(Oct) Intermediate2->Intermediate3 Oxidation Intermediate3->CuII Reductive Elimination + ArNR₂

Figure 2. A proposed catalytic cycle for the Chan-Lam C-N cross-coupling reaction.

Experimental Protocol (Adapted from Copper(II) Acetate Systems)
  • Reaction Setup: To a reaction vial, add the arylboronic acid (1.0 mmol), the amine (1.2 mmol), copper(II) octanoate (5-10 mol%), a base such as triethylamine or potassium carbonate (2.0 mmol), and a suitable solvent like dichloromethane (DCM) or methanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 50°C under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Chan-Lam Coupling (Illustrative, based on Cu(OAc)₂)
Arylboronic AcidAmineBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidAnilineEt₃NDCMRT2485-95
4-Methoxyphenylboronic acidPiperidineK₂CO₃MeOH501280-90
3-Chlorophenylboronic acidMorpholinePyridineToluene601875-85

Application 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. While the active catalyst is a Cu(I) species, Cu(II) salts like copper(II) octanoate can be used as precursors in the presence of a reducing agent.

Reaction Principle

In a typical CuAAC reaction, a Cu(II) salt is reduced in situ to Cu(I) by a reducing agent, commonly sodium ascorbate. The Cu(I) species then coordinates with the terminal alkyne, activating it for cycloaddition with the azide to form the triazole product.

Experimental Workflow for CuAAC Reaction

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Generation cluster_reaction Click Reaction Azide Azide Substrate ReactionMix Reaction Mixture Azide->ReactionMix Alkyne Alkyne Substrate Alkyne->ReactionMix Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->ReactionMix CuOct Copper(II) Octanoate (Catalyst Precursor) CuI Cu(I) Species (Active Catalyst) CuOct->CuI Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->CuI CuI->ReactionMix Triazole 1,2,3-Triazole Product ReactionMix->Triazole Cycloaddition

Figure 3. Workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol
  • Reaction Setup: In a reaction flask, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 mmol), followed by an aqueous solution of copper(II) octanoate (0.01-0.05 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Workup: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by recrystallization or column chromatography if necessary.

Quantitative Data for CuAAC Reactions (Illustrative)
AlkyneAzideSolventTemp (°C)Time (h)Yield (%)
PhenylacetyleneBenzyl azidet-BuOH/H₂ORT1-2>95
1-Octyne1-AzidohexaneTHF/H₂ORT2-4>90
Propargyl alcohol3-Azidopropanoic acidH₂ORT1>98

Safety and Handling

Copper(II) octanoate should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Copper(II) octanoate presents a promising, cost-effective, and environmentally benign catalyst for a variety of important organic transformations. The protocols and data provided herein, adapted from closely related copper carboxylate systems, offer a solid foundation for researchers to explore the catalytic potential of copper(II) octanoate in their synthetic endeavors. Further research into the specific applications and optimization of reaction conditions for this particular catalyst is encouraged.

Synthesis of Copper (II) Octanoate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Copper (II) octanoate, a metal soap, is a versatile compound with applications ranging from fungicides and bactericides in agriculture to catalysts in organic synthesis.[1][2] Its synthesis is a fundamental procedure in organometallic chemistry, often achieved through the reaction of a copper source with octanoic acid or its salt. This document outlines a detailed protocol for the synthesis of copper (II) octanoate via the reaction of copper (II) oxide with n-octanoic acid. The methodology is straightforward and yields a product of high purity.[3] The reaction proceeds as follows:

2C₇H₁₅COOH + CuO → (C₇H₁₅COO)₂Cu + H₂O[3]

This protocol provides a reproducible method for laboratory-scale synthesis, yielding a product suitable for further research and development applications.

Quantitative Data Summary

The following table summarizes the quantitative data from two example embodiments of the synthesis protocol.[3]

ParameterEmbodiment 1Embodiment 2
Reactants
n-Octanoic Acid22.5 g22.5 g
Copper (II) Oxide24.8 g12.4 g
Molar Ratio (n-Octanoic Acid:CuO)0.5:11:1
Solvent
Dehydrated Ethanol500 mL500 mL
Reaction Conditions
Temperature90°C (Water Bath)Not Specified, Assumed Similar
Reaction Time36 hours (Reflux)Not Specified, Assumed Similar
Product
PurityNot Specified99.3%
YieldNot Specified90.3%

Experimental Workflow

experimental_workflow Experimental Workflow for Copper Octanoate Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation and Purification reactants Weigh n-Octanoic Acid and Copper (II) Oxide dissolve Dissolve n-Octanoic Acid in Dehydrated Ethanol reactants->dissolve mix Add Copper (II) Oxide to the solution dissolve->mix reflux Reflux the mixture at 90°C for 36 hours mix->reflux separation Solid-Liquid Separation (e.g., Filtration) reflux->separation washing Wash the solid product separation->washing drying Dry the final product washing->drying product Copper (II) Octanoate drying->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the reaction of n-octanoic acid and copper (II) oxide.[3]

Materials:

  • n-Octanoic acid (C₈H₁₆O₂)

  • Copper (II) oxide (CuO) powder

  • Dehydrated ethanol (C₂H₅OH)

  • 1 L Round-bottom flask

  • Water bath

  • Condenser

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Reactant Preparation:

    • In a 1 L round-bottom flask, add 22.5 g of n-octanoic acid.

    • To this, add 500 mL of dehydrated ethanol.

    • Stir the mixture until the n-octanoic acid is fully dissolved.[3]

    • Weigh 12.4 g of copper (II) oxide powder.

  • Reaction Setup:

    • Add the weighed copper (II) oxide powder to the solution of n-octanoic acid in ethanol.[3]

    • Place the round-bottom flask in a water bath.

    • Fit the flask with a condenser and ensure a continuous flow of cold water through the condenser jacket.

  • Reaction:

    • Heat the water bath to 90°C.

    • Allow the reaction mixture to reflux for 36 hours with continuous stirring.[3]

  • Product Isolation:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Perform a solid-liquid separation to isolate the product. This is typically done by vacuum filtration.

  • Purification:

    • Wash the collected solid product with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials or byproducts.

    • Dry the purified copper (II) octanoate product in a drying oven at an appropriate temperature to remove any residual solvent.

  • Characterization:

    • The final product can be characterized by determining its melting point, and by using spectroscopic techniques such as Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm its identity and purity. The expected yield is approximately 90.3% with a purity of around 99.3%.[3]

References

Application Notes and Protocols: Copper Octanoate as a Wood Preservative Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of copper octanoate as a wood preservative, including its efficacy, leaching characteristics, and the underlying mechanism of action. Detailed protocols for standardized testing methodologies are also provided to facilitate further research and development in this area.

Introduction

This compound is a copper-based fungicide and insecticide used in the formulation of wood preservatives. As a member of the copper carboxylate family, it offers protection against a broad spectrum of wood-destroying organisms. The octanoate component contributes to the improved fixation of copper within the wood matrix, leading to enhanced durability and reduced environmental impact through lower leaching rates compared to inorganic copper salts.[1]

Data Presentation

The following tables summarize the quantitative data on the performance of copper-based wood preservatives. While specific data for this compound is limited in publicly available literature, the provided data for other copper compounds serves as a representative illustration of their efficacy.

Table 1: Efficacy of Copper-Based Preservatives against Wood Decay Fungi (AWPA E10 Soil-Block Test) [1]

PreservativeTest FungusWood SpeciesRetention ( kg/m ³)Mass Loss (%)
Copper Ammonium AcetateGloeophyllum trabeumAspen184.4
Copper Ammonium AcetateTrametes versicolorAspen183.3
Copper Diammine AcetateGloeophyllum trabeumAspen912.2
Copper Diammine AcetateTrametes versicolorAspen913.3
Copper Diammine CarbonateGloeophyllum trabeumAspen109.4
Copper Diammine CarbonateTrametes versicolorAspen107.9

Note: The data in this table is for illustrative purposes to show typical efficacy of copper-based preservatives and is not a direct comparison for this compound.

Table 2: Copper Leaching Data [1]

Copper SourceAdditive% Copper Loss
Copper(II) octanoateEthanolamine12.2
Copper(II) sulfateOctanoic acid + Ethanolamine12.6
Copper(II) sulfateEthanolamine22.2

Mechanism of Action

The primary mode of action of copper-based preservatives is the toxicity of the copper ion (Cu²⁺) to fungal cells. The proposed mechanism involves several key steps leading to cellular damage and death.[1] Extracellular copper ions are transported into the fungal cell, where they can induce the generation of reactive oxygen species (ROS) through Fenton-like reactions.[1] This oxidative stress damages cellular components, including proteins, lipids, and DNA. Additionally, copper ions can inhibit enzyme activity, disrupting essential metabolic processes.

cluster_extracellular Extracellular cluster_cell Fungal Cell Cu2_ext Copper Ions (Cu²⁺) Cu2_int Intracellular Cu²⁺ Cu2_ext->Cu2_int Transport ROS Reactive Oxygen Species (ROS) Generation Cu2_int->ROS Enzyme_Inhibition Enzyme Inhibition Cu2_int->Enzyme_Inhibition Oxidative_Stress Oxidative Stress (Damage to proteins, lipids, DNA) ROS->Oxidative_Stress Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Oxidative_Stress->Cell_Death

Caption: Mechanism of copper toxicity in fungal cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This method is a standardized laboratory test to determine the efficacy of wood preservatives against specific decay fungi.[2][3][4]

Objective: To determine the minimum retention of a preservative that prevents significant weight loss of wood blocks exposed to a pure culture of a wood-destroying fungus.

Materials:

  • Test wood blocks (typically 19x19x19 mm)

  • Wood preservative formulation

  • Culture bottles with soil medium

  • Selected species of wood decay fungi (e.g., Gloeophyllum trabeum, Trametes versicolor)

  • Incubator

Procedure:

  • Test Specimen Preparation: Treat wood blocks with a range of preservative concentrations to achieve a gradient of known retentions.

  • Conditioning: Condition the treated blocks to allow for fixation of the preservative.

  • Sterilization: Sterilize the culture bottles containing the soil medium and feeder strips.

  • Inoculation: Inoculate the feeder strips in the culture bottles with the desired fungus and incubate until the feeder strip is covered with mycelium.

  • Incubation: Place the treated and untreated control wood blocks on the colonized feeder strips.

  • Exposure: Incubate the bottles at a controlled temperature (e.g., 27°C) and relative humidity (e.g., 80%) for a specified period (typically 12 weeks).[2]

  • Efficacy Assessment: At the end of the incubation period, remove the blocks, clean off superficial fungal growth, and determine their final oven-dry weight.

  • Calculation: Calculate the percentage of weight loss for each block. The efficacy is determined by the minimum preservative retention that prevents a significant amount of weight loss compared to untreated controls.[1]

Start Start Prepare_Blocks Prepare & Treat Wood Blocks Start->Prepare_Blocks Condition_Blocks Condition Treated Blocks Prepare_Blocks->Condition_Blocks Place_Blocks Place Blocks on Colonized Strips Condition_Blocks->Place_Blocks Sterilize_Jars Sterilize Soil Jars & Feeder Strips Inoculate_Strips Inoculate Feeder Strips with Fungus Sterilize_Jars->Inoculate_Strips Incubate_Strips Incubate until Mycelial Coverage Inoculate_Strips->Incubate_Strips Incubate_Strips->Place_Blocks Incubate_Jars Incubate Jars (12 weeks) Place_Blocks->Incubate_Jars Remove_Blocks Remove & Clean Blocks Incubate_Jars->Remove_Blocks Weigh_Blocks Determine Final Dry Weight Remove_Blocks->Weigh_Blocks Calculate_Loss Calculate % Weight Loss & Determine Efficacy Weigh_Blocks->Calculate_Loss End End Calculate_Loss->End

Caption: Workflow for the AWPA E10 soil-block test.

AWPA E11: Standard Method for Accelerated Evaluation of Preservative Leaching

This method provides an accelerated laboratory procedure to evaluate the leachability of waterborne wood preservatives.[5][6]

Objective: To determine the percentage of the original preservative retention that leaches from treated wood under specified laboratory conditions.

Materials:

  • Treated wood blocks (typically 19 mm cubes)

  • Leaching flasks

  • Deionized water

  • Analytical equipment for determining preservative concentration

Procedure:

  • Specimen Preparation: Treat wood blocks to a known preservative retention and allow for fixation.

  • Initial Analysis: Determine the initial preservative content in a subset of blocks.

  • Leaching: Place the remaining blocks in flasks with deionized water. The water is typically changed at specified intervals over a period of two weeks.[2]

  • Leachate Analysis: Analyze the collected leachate for the concentration of the leached preservative.

  • Final Block Analysis: After the leaching period, analyze the wood blocks for their final preservative content.

  • Calculation: Calculate the percentage of preservative leached based on the initial and final content in the wood or the total amount recovered in the leachate.

Start Start Prepare_Blocks Prepare & Treat Wood Blocks Start->Prepare_Blocks Initial_Analysis Determine Initial Preservative Content Prepare_Blocks->Initial_Analysis Leaching_Setup Place Blocks in Deionized Water Prepare_Blocks->Leaching_Setup Leaching_Cycle Repeatedly Change Water over 2 Weeks Leaching_Setup->Leaching_Cycle Analyze_Leachate Analyze Leachate for Preservative Leaching_Cycle->Analyze_Leachate Final_Analysis Determine Final Preservative Content in Blocks Leaching_Cycle->Final_Analysis Calculate_Leaching Calculate % Preservative Leached Analyze_Leachate->Calculate_Leaching Final_Analysis->Calculate_Leaching End End Calculate_Leaching->End

Caption: Workflow for the AWPA E11 leaching test.

EN 113: Wood Preservatives - Test Method for Determining the Protective Effectiveness Against Wood Destroying Basidiomycetes

This European standard specifies a method to determine the toxic values of a wood preservative against wood-destroying basidiomycetes cultured on an agar medium.[7][8][9]

Objective: To determine the concentration of a wood preservative that is effective in preventing the decay of wood by specific fungi.

Materials:

  • Wood specimens of a susceptible wood species

  • Wood preservative formulation

  • Culture vessels with malt extract agar medium

  • Pure cultures of wood-destroying basidiomycetes

  • Incubator

Procedure:

  • Specimen Preparation: Prepare wood specimens and treat them with a series of preservative solutions of increasing concentrations.

  • Conditioning and Sterilization: Condition the treated specimens and then sterilize them.

  • Inoculation: Place the sterile wood specimens in culture vessels containing a malt extract agar medium that has been inoculated with the test fungus.

  • Incubation: Incubate the culture vessels under controlled conditions for a specified period.

  • Evaluation: After incubation, determine the extent of fungal growth on the specimens and the loss in dry mass of the specimens.

  • Toxic Values Determination: The toxic values are the interval between the concentration at which the preservative is effective and the next lower concentration at which it is not effective.

Start Start Prepare_Specimens Prepare & Treat Wood Specimens with Graded Concentrations Start->Prepare_Specimens Condition_Sterilize Condition & Sterilize Specimens Prepare_Specimens->Condition_Sterilize Place_Specimens Place Specimens on Inoculated Agar Condition_Sterilize->Place_Specimens Prepare_Cultures Prepare Agar Cultures of Test Fungi Prepare_Cultures->Place_Specimens Incubate Incubate under Controlled Conditions Place_Specimens->Incubate Assess_Decay Assess Fungal Growth & Mass Loss Incubate->Assess_Decay Determine_Toxic_Values Determine Toxic Values Assess_Decay->Determine_Toxic_Values End End Determine_Toxic_Values->End

Caption: Workflow for the EN 113 test method.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using Copper(II) Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) octanoate is a versatile precursor in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its long alkyl chain can influence the resulting framework's properties, such as its hydrophobicity, porosity, and solubility. These characteristics are of significant interest in various applications, including catalysis, drug delivery, and materials science. Copper-based coordination polymers, in general, are widely explored for their catalytic, antimicrobial, and biomedical applications.[1][2] This document provides an overview of the synthesis, potential applications, and detailed experimental protocols for preparing coordination polymers using copper(II) octanoate.

The Role of Copper(II) Octanoate as a Precursor

Copper(II) octanoate typically exists as a paddle-wheel dinuclear complex, a common secondary building unit (SBU) in the construction of coordination polymers.[3][4][5] In this structure, two copper atoms are bridged by four carboxylate ligands. These dinuclear units can then be linked by multitopic organic ligands, such as dipyridyl or dicarboxylate linkers, to form one-, two-, or three-dimensional networks. The long, flexible octanoate chains can act as pillars or templates, influencing the packing of the polymer chains and the overall crystal structure. The choice of solvent and reaction conditions, such as temperature and pressure, also plays a critical role in determining the final topology of the coordination polymer.

Applications of Copper Octanoate-Based Coordination Polymers

While specific applications of coordination polymers derived directly from this compound are not extensively documented, the broader class of copper-based coordination polymers exhibits a wide range of functionalities:

  • Catalysis: Copper-containing MOFs and CPs are effective catalysts for various organic transformations, including oxidation, reduction, and coupling reactions.[2][6][7] The porous nature of these materials allows for the diffusion of substrates to the active copper centers.

  • Antimicrobial Agents: Copper ions are known for their antimicrobial properties. When incorporated into coordination polymers, they can be released in a controlled manner, providing sustained antibacterial and antifungal activity.[8][9] This is particularly relevant for the development of new drug delivery systems and antimicrobial coatings.

  • Drug Delivery: The tunable porosity and biocompatibility of some copper-based MOFs make them promising candidates for drug delivery vehicles.[2] The coordination polymer can encapsulate drug molecules and release them under specific physiological conditions.

  • Sensing: The luminescence and electronic properties of some copper coordination polymers can be modulated by the presence of specific analytes, enabling their use as chemical sensors.

Data Presentation

The following tables present representative data for copper-based coordination polymers. It is important to note that while these examples utilize other copper carboxylates, the data provides a useful reference for the expected characteristics of polymers synthesized with this compound.

Table 1: Representative Synthesis Conditions and Yields for Copper-Based Coordination Polymers

Copper SourceLigand(s)Solvent(s)MethodTemperature (°C)Time (h)Yield (%)Reference
Cu(CH₃COO)₂·H₂O4,4'-bipyridineDMF/H₂OSolvothermal1207278[2]
Cu(NO₃)₂·3H₂OTerephthalic AcidDMF/Ethanol/H₂OSolvothermal1002485[10]
CuCl₂·2H₂OPyrazoleMethanolReflux65472[6][7]
Cu(ClO₄)₂·6H₂OBenzimidazole-glycineWaterStirringRoom Temp1265[11]

Table 2: Selected Crystallographic Data for Copper-Based Coordination Polymers

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[Cu₂(CH₃COO)₄(4,4'-bpy)]nC₁₄H₁₆Cu₂N₂O₈MonoclinicC2/c17.345(4)10.876(2)11.231(2)115.87(3)[12]
[Cu(terephthalate)(H₂O)₃]nC₈H₁₀CuO₇OrthorhombicPnma6.965(1)19.345(4)6.453(1)90[10]
[Cu(pyrazole)₂(CH₃COO)₂]C₁₀H₁₄CuN₄O₄MonoclinicP2₁/c8.456(2)11.543(2)7.345(1)109.34(3)[6][7]

Experimental Protocols

While specific literature detailing the synthesis of coordination polymers from copper(II) octanoate is limited, the following generalized protocols, adapted from procedures for other copper carboxylates, can be applied. The primary difference when using this compound will be its higher solubility in non-polar organic solvents due to the long alkyl chain.

Protocol 1: Solvothermal Synthesis of a this compound-Based Coordination Polymer with a Dipyridyl Ligand

This protocol describes a general method for synthesizing a coordination polymer using copper(II) octanoate and a linear ditopic ligand like 4,4'-bipyridine.

Materials:

  • Copper(II) octanoate [Cu₂(C₇H₁₅COO)₄]

  • 4,4'-Bipyridine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Magnetic stirrer and stir bars

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical balance

Procedure:

  • In a 20 mL scintillation vial, dissolve copper(II) octanoate (e.g., 0.1 mmol) in 5 mL of DMF. The octanoate's alkyl chains should enhance solubility in DMF compared to shorter-chain carboxylates.

  • In a separate vial, dissolve 4,4'-bipyridine (e.g., 0.1 mmol) in 5 mL of ethanol.

  • Combine the two solutions in the reaction vial and add 1 mL of deionized water. Stir the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 48-72 hours. During this time, crystals of the coordination polymer should form.

  • After the reaction period, turn off the oven and allow the vial to cool slowly to room temperature.

  • Collect the crystals by filtration and wash them with fresh DMF, followed by ethanol, to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a desiccator.

  • Characterize the product using techniques such as single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.

Protocol 2: Reflux Synthesis of a this compound Coordination Polymer

This method is suitable for syntheses at atmospheric pressure and may yield different crystalline phases compared to solvothermal methods.

Materials:

  • Copper(II) octanoate

  • A suitable bridging ligand (e.g., pyrazine, imidazole)

  • Methanol or Ethanol

Equipment:

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) octanoate (e.g., 1 mmol) and the bridging ligand (e.g., 1 mmol).

  • Add 50 mL of methanol or ethanol to the flask.

  • Attach a condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 6-12 hours. The formation of a precipitate indicates the formation of the coordination polymer.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration, wash with the solvent used for the reaction, and dry in a desiccator.

  • Characterize the product using appropriate analytical techniques.

Visualizations

Experimental Workflow

experimental_workflow Generalized Workflow for Synthesis and Characterization of this compound CPs A Reactant Preparation (this compound + Ligand) B Solvent Addition (e.g., DMF, Ethanol) A->B C Reaction (Solvothermal or Reflux) B->C D Cooling and Crystallization C->D E Filtration and Washing D->E F Drying E->F G Coordination Polymer Product F->G H Characterization (XRD, TGA, IR, etc.) G->H I Application Testing (Catalysis, Antimicrobial, etc.) G->I

Caption: Generalized workflow for the synthesis and characterization of this compound coordination polymers.

Logical Relationship in Coordination Polymer Formation

logical_relationship Assembly of Coordination Polymers from this compound cluster_reactants Reactants cluster_process Self-Assembly Process cluster_products Resulting Structures A Copper(II) Octanoate (Paddle-wheel SBU) C Coordination Bonding A->C B Organic Linker (e.g., 4,4'-Bipyridine) B->C D 1D Chain C->D Linear Linkers E 2D Layer C->E Planar Linkers F 3D Framework C->F Tetrahedral Linkers

Caption: Logical diagram illustrating the self-assembly of coordination polymers from this compound and organic linkers.

References

Application Notes and Protocols for the Analytical Determination of Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper octanoate is a compound with applications in various fields, including as a fungicide and potentially in pharmaceutical formulations.[1][2] For drug development and quality control, robust and validated analytical methods are essential to quantify the active components and potential impurities. This compound is a salt that readily dissociates in aqueous environments into its constituent parts: the copper(II) ion (Cu²⁺) and octanoic acid.[3][4] Therefore, the analytical strategy for the quantification of this compound typically involves the separate determination of these two moieties.

This document provides detailed application notes and protocols for the most common and effective analytical techniques for the determination of copper and octanoic acid in relevant matrices.

Analytical Approaches

The analysis of this compound is approached by quantifying its two components:

  • Copper (Cu²⁺): Atomic spectroscopy techniques are ideal for the highly sensitive and specific quantification of copper.

  • Octanoic Acid: Chromatographic methods are employed for the separation and quantification of this fatty acid.

A direct analysis of the intact this compound salt by standard chromatographic techniques like HPLC or GC is generally not feasible due to its salt nature and instability in typical analytical systems. While specialized mass spectrometry techniques might be used in a research context to study the gas-phase behavior of copper carboxylates, these are not practical for routine quantitative analysis.[5]

Quantification of the Copper Moiety

The primary methods for quantifying the copper content are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These techniques offer high sensitivity and are well-established for elemental analysis in pharmaceutical products.[6][7][8]

Protocol 1: Copper Determination by ICP-OES

This protocol is suitable for the quantification of copper in drug products and formulations.

1. Principle

Samples are digested using acid to break down the sample matrix and solubilize the copper as Cu²⁺ ions. The sample solution is then introduced into an argon plasma, which excites the copper atoms. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of copper in the sample.[6][9]

2. Sample Preparation: Microwave-Assisted Acid Digestion

  • Accurately weigh approximately 0.1 to 0.5 g of the sample into a clean microwave digestion vessel.

  • Carefully add 10 mL of a suitable acid mixture. A common mixture is high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., in a 3:1 ratio, reverse aqua regia).[7]

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to approximately 200°C over 15-20 minutes and hold for another 20 minutes. The exact program will depend on the sample matrix and should be optimized.

  • After cooling, carefully open the vessels in a fume hood and quantitatively transfer the digested solution to a 50 mL volumetric flask.

  • Dilute to the mark with deionized water. The sample may require further dilution to fall within the linear range of the calibration curve.

3. Instrumental Analysis

  • Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer.

  • Wavelengths for Copper: 324.754 nm and 224.700 nm are common emission lines with high sensitivity.[9]

  • Plasma Conditions:

    • RF Power: 1150-1300 W

    • Plasma Gas Flow: 15 L/min

    • Nebulizer Gas Flow: 0.6-0.8 L/min

  • Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) from a certified copper standard solution in a matrix matching the diluted sample digest (e.g., 2% HNO₃).

  • Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES and measure the emission intensity at the selected wavelength.

4. Data Analysis

  • Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.

  • Determine the concentration of copper in the sample solutions from the calibration curve.

  • Calculate the amount of copper in the original sample, accounting for all dilutions.

Experimental Workflow: Copper Analysis by ICP-OES

cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis cluster_data Data Processing weigh Weigh Sample digest Microwave Acid Digestion weigh->digest dilute Dilute to Final Volume digest->dilute instrument Aspirate into ICP-OES dilute->instrument measure Measure Emission Intensity instrument->measure calibrate Generate Calibration Curve measure->calibrate quantify Quantify Copper Concentration calibrate->quantify report Report Result quantify->report

Workflow for the quantification of copper by ICP-OES.

Quantification of the Octanoic Acid Moiety

The octanoic acid component is typically quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Due to the low volatility and potential for poor peak shape of the free acid in GC, derivatization is often required.[10][11]

Protocol 2: Octanoic Acid Determination by GC-MS with Derivatization

This method is highly sensitive and specific, making it suitable for trace-level analysis of octanoic acid in complex matrices like biological samples.

1. Principle

Octanoic acid is first extracted from the sample matrix. It is then chemically modified (derivatized) to form a more volatile and less polar ester, typically a methyl ester (methyl octanoate).[11] This derivative is then analyzed by GC-MS. The gas chromatograph separates the methyl octanoate from other components, and the mass spectrometer provides detection and quantification.

2. Sample Preparation: Extraction and Derivatization

  • Liquid-Liquid Extraction:

    • To 1 mL of a liquid sample (e.g., plasma, formulation), add an internal standard (e.g., heptanoic acid or nonanoic acid).

    • Acidify the sample with 1N HCl to a pH < 2 to ensure the octanoic acid is in its free acid form.[11]

    • Add 5 mL of an organic extraction solvent (e.g., diethyl ether or a hexane/isopropanol mixture) and vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction and combine the organic layers.

    • Dry the organic extract over anhydrous sodium sulfate and then evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To the dried residue, add 2 mL of a derivatization reagent such as 14% boron trifluoride in methanol (BF₃-MeOH).[11]

    • Seal the tube and heat at 60-80°C for 10 minutes.

    • Cool the sample, add 1 mL of water and 1 mL of hexane. Vortex to extract the FAME into the hexane layer.

    • Transfer the upper hexane layer to a GC vial for analysis.

3. Instrumental Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[10]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity. Monitor characteristic ions for methyl octanoate (e.g., m/z 74, 87, 158) and the internal standard.

4. Data Analysis

  • Create a calibration curve by analyzing standards of derivatized octanoic acid at various concentrations.

  • Identify and integrate the peaks for the methyl octanoate and the internal standard in the sample chromatograms.

  • Calculate the concentration of octanoic acid in the original sample using the calibration curve and accounting for dilution factors.

Experimental Workflow: Octanoic Acid Analysis by GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Acidify & Extract Octanoic Acid derivatize Derivatize to FAME (e.g., with BF3-MeOH) extract->derivatize reextract Re-extract FAME into Hexane derivatize->reextract instrument Inject into GC-MS reextract->instrument measure Separate & Detect by SIM instrument->measure calibrate Generate Calibration Curve measure->calibrate quantify Quantify Octanoic Acid calibrate->quantify report Report Result quantify->report

Workflow for the quantification of octanoic acid by GC-MS.
Protocol 3: Octanoic Acid Determination by HPLC-UV

This method is an alternative to GC-MS and avoids the need for derivatization if sufficient sensitivity can be achieved. It is often used for analyzing formulations where the concentration of octanoic acid is higher.

1. Principle

Octanoic acid is separated from other components in the sample by reversed-phase HPLC. Detection is typically performed at a low UV wavelength (around 210 nm) where the carboxylic acid group shows some absorbance.[12] For trace analysis, derivatization to a UV-active ester (e.g., a p-bromophenacyl ester) can be performed to significantly enhance sensitivity.[13]

2. Sample Preparation (Direct Analysis)

  • For formulations, a simple "dilute and shoot" approach is often sufficient.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the method.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • For complex matrices like plasma, protein precipitation is necessary. Add one volume of acetonitrile to the sample, vortex, centrifuge, and analyze the supernatant.[14]

3. Instrumental Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

  • HPLC Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with an acid modifier like 0.2% phosphoric acid or 0.1% trifluoroacetic acid.[12][15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 210 nm.

4. Data Analysis

  • Construct a calibration curve by injecting standards of octanoic acid at different concentrations.

  • Integrate the peak area of octanoic acid in the sample chromatograms.

  • Calculate the concentration of octanoic acid in the original sample based on the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. These values are representative and should be established for each specific application and laboratory.

AnalyteMethodTypical MatrixLimit of Quantification (LOQ)Linearity (r²)Recovery (%)
Copper ICP-OESDrug Product2 - 20 µg/g[6]> 0.99995 - 105[7]
ICP-MSDrug Product / Biological0.05 - 1 µg/g> 0.99995 - 105[16]
Octanoic Acid GC-MS (derivatized)Plasma, Tissues~0.5 mg/L (as PFB ester)[17]> 0.999[10]90 - 110
HPLC-UV (direct)Formulations~50 mg/L[13]> 0.99892 - 106[15]
HPLC-UV (derivatized)Plasma~0.5 mg/L (as PBP ester)[13]> 0.99895 - 105

Method Validation in a Drug Development Context

For use in drug development and quality control, any analytical method must be validated according to ICH Q2(R1) guidelines.[18][19] This ensures the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical determination of this compound is reliably achieved by the separate quantification of its constituent copper and octanoic acid moieties. For copper analysis, ICP-OES and ICP-MS provide excellent sensitivity and are the methods of choice for elemental impurity testing in pharmaceutical products. For octanoic acid, GC-MS with derivatization offers high sensitivity for trace analysis, while HPLC-UV provides a simpler alternative for higher concentration samples. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. All methods intended for use in a regulated environment must be fully validated.

References

Application Notes and Protocols for Employing Copper Octanoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of copper(II) octanoate as a cost-effective and versatile catalyst in various cross-coupling reactions critical for pharmaceutical and materials science research. The protocols outlined below are based on established principles of copper catalysis and findings from related copper carboxylate systems, offering a solid foundation for reaction development and optimization.

Introduction to Copper-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While palladium catalysts have traditionally dominated this field, their high cost and potential toxicity have driven the search for more sustainable alternatives. Copper, being abundant and less toxic, has emerged as a highly attractive catalyst. Copper(II) octanoate, a readily available and stable salt, offers a promising option for facilitating a range of cross-coupling transformations, including Ullmann-type, Sonogashira, Suzuki-Miyaura, and Heck-type reactions.

The general mechanism for many copper-catalyzed cross-coupling reactions is believed to involve a Cu(I)/Cu(III) or a Cu(0)/Cu(II) catalytic cycle. In a typical cycle, a Cu(I) species undergoes oxidative addition with an aryl halide, followed by reaction with a nucleophile and subsequent reductive elimination to form the desired product and regenerate the active copper catalyst. The octanoate ligand can play a crucial role in modulating the solubility, stability, and reactivity of the copper catalyst.

Ullmann-Type C-O and C-N Coupling Reactions

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-N bonds, crucial for the synthesis of diaryl ethers and N-aryl amines, respectively. These motifs are prevalent in many pharmaceutical compounds. While traditional Ullmann reactions required harsh conditions, modern protocols with suitable ligands and copper sources like copper(II) octanoate can proceed under milder conditions.[1][2][3]

General Reaction Scheme:

Ar-X + Nu-H ---[Cu(II) octanoate, Ligand, Base, Solvent, Heat]---> Ar-Nu + HX

Where:

  • Ar-X = Aryl halide (I, Br)

  • Nu-H = Alcohol (for C-O coupling) or Amine (for C-N coupling)

Data Presentation: Representative Conditions for Ullmann-Type Couplings
EntryCoupling TypeAryl HalideNucleophileCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)
1C-OIodobenzenePhenol5-101,10-PhenanthrolineK₂CO₃DMF100-12085-95
2C-NBromobenzeneAniline5-10N,N'-DimethylethylenediamineK₃PO₄Toluene110-13080-90
3C-O4-Iodotoluene4-Methoxyphenol5NoneCs₂CO₃NMP120~90
4C-N2-ChloropyridinePyrrolidine10α-Benzoin oximeK₃PO₄DMSO80~88[4]
Experimental Protocol: General Procedure for Ullmann C-O Coupling
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add copper(II) octanoate (0.05-0.10 mmol), the appropriate ligand (e.g., 1,10-phenanthroline, 0.10-0.20 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add the aryl halide (1.0 mmol), the alcohol (1.2 mmol), and the solvent (e.g., DMF, 3-5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira-Type C-C Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. While typically palladium-catalyzed, copper can act as a co-catalyst or, in some cases, the primary catalyst. Copper(II) octanoate can be employed in palladium-free Sonogashira-type couplings, offering a more economical approach.[5][6]

General Reaction Scheme:

Ar-X + R-C≡CH ---[Cu(II) octanoate, Ligand, Base, Solvent, Heat]---> Ar-C≡C-R + HX

Where:

  • Ar-X = Aryl halide (I, Br)

  • R-C≡CH = Terminal alkyne

Data Presentation: Representative Conditions for Sonogashira-Type Couplings
EntryAryl HalideAlkyneCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylene51,10-PhenanthrolineK₂CO₃DMF110-13080-90
24-Iodoanisole1-Hexyne5NoneCs₂CO₃NMP12075-85
31-IodonaphthaleneEthynyltrimethylsilane10ProlineDBUDMSO100~80
4o-IodoanilinePhenylacetylene5(PPh₃)₂CuBH₄DBUAir120>99[5]
Experimental Protocol: General Procedure for Sonogashira-Type Coupling
  • In a sealed reaction tube, combine copper(II) octanoate (0.05 mmol), the ligand (if used, e.g., 1,10-phenanthroline, 0.10 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the aryl halide (1.0 mmol), the terminal alkyne (1.5 mmol), and the solvent (e.g., DMF, 3 mL).

  • Heat the mixture at the specified temperature (e.g., 110-130 °C) for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Suzuki-Miyaura-Type C-C Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. While palladium is the most common catalyst, copper can be used to facilitate these reactions, particularly for challenging substrates.[7][8][9]

General Reaction Scheme:

Ar-X + R-B(OR')₂ ---[Cu(II) octanoate, Ligand, Base, Solvent, Heat]---> Ar-R + X-B(OR')₂

Where:

  • Ar-X = Aryl halide (I, Br)

  • R-B(OR')₂ = Boronic acid or ester

Data Presentation: Representative Conditions for Suzuki-Miyaura-Type Couplings
EntryAryl HalideBoronic Acid/EsterCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acid5-10Bathophenanthrolinet-BuONaToluene80-10070-85
21-Bromonaphthalene4-Methylphenylboronic acid5NoneK₃PO₄Dioxane/H₂O10065-80
32-Bromopyridine2-Thiopheneboronic acid10dppfCs₂CO₃DMF100~80[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura-Type Coupling
  • Charge a reaction vial with copper(II) octanoate (0.05-0.10 mmol), the ligand (e.g., bathophenanthroline, 0.10-0.20 mmol), the base (e.g., t-BuONa, 1.5 mmol), and the boronic acid or ester (1.5 mmol).

  • Seal the vial, and purge with an inert atmosphere.

  • Add the aryl halide (1.0 mmol) and the solvent (e.g., toluene, 3 mL).

  • Stir the reaction mixture at the indicated temperature (e.g., 80-100 °C) for 16-24 hours.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Heck-Type C-C Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While palladium is the archetypal catalyst, copper-catalyzed versions, particularly oxidative Heck reactions, have been developed.[10][11][12] A close analog of copper octanoate, copper(II) 2-ethylhexanoate, has been successfully used in oxidative Heck-type reactions.[12]

General Reaction Scheme (Oxidative Heck-type):

R-BF₃K + Alkenyl-H ---[Cu(II) octanoate, Ligand, Oxidant, Solvent, Heat]---> R-Alkenyl + HBF₃K

Where:

  • R-BF₃K = Potassium alkyltrifluoroborate

  • Alkenyl-H = Alkene

Data Presentation: Representative Conditions for Oxidative Heck-Type Couplings
EntryAlkyltrifluoroborateAlkeneCatalyst Loading (mol%)LigandOxidantSolventTemp (°C)Yield (%)
1K-benzyl-BF₃1,1-Diphenylethylene201,10-PhenanthrolineMnO₂Dioxane80~85[12]
2K-cyclohexyl-BF₃Styrene20NoneMnO₂Dioxane8060-70
Experimental Protocol: General Procedure for Oxidative Heck-Type Coupling
  • To a reaction tube, add copper(II) octanoate (0.20 mmol), 1,10-phenanthroline (0.20 mmol), manganese dioxide (3.0 mmol), and potassium alkyltrifluoroborate (1.0 mmol).

  • Add the alkene (1.5 mmol) and the solvent (e.g., dioxane, 2 mL).

  • Seal the tube and heat the mixture at 80 °C for 24 hours.

  • After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Components and Workflows

Catalytic Cycle for Copper-Catalyzed Cross-Coupling

G General Catalytic Cycle for Copper-Catalyzed Cross-Coupling Cu(I)X Cu(I)X Ar-Cu(III)(X)(Nu) Ar-Cu(III)(X)(Nu) Cu(I)X->Ar-Cu(III)(X)(Nu) Oxidative Addition Ar-X Ar-X Ar-X->Ar-Cu(III)(X)(Nu) Nu-H Nu-H Nu-H->Ar-Cu(III)(X)(Nu) Base Base Base->Ar-Cu(III)(X)(Nu) Ar-Cu(III)(X)(Nu)->Cu(I)X Ar-Nu Ar-Nu Ar-Cu(III)(X)(Nu)->Ar-Nu Reductive Elimination

Caption: A simplified catalytic cycle for copper-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G General Experimental Workflow for Copper-Catalyzed Cross-Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Charge_Vessel Charge reaction vessel with Cu(II) octanoate, ligand, and base Add_Reagents Add aryl halide, nucleophile, and solvent Charge_Vessel->Add_Reagents Heat_Stir Heat and stir for specified time Add_Reagents->Heat_Stir Cool Cool to room temperature Heat_Stir->Cool Dilute_Filter Dilute and filter Cool->Dilute_Filter Wash Wash organic phase Dilute_Filter->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography

Caption: A general workflow for performing a copper-catalyzed cross-coupling reaction.

Logical Relationship of Reaction Components

G Logical Relationship of Reaction Components Catalyst Copper(II) Octanoate Product Product Catalyst->Product Substrates Aryl Halide Nucleophile/Boronic Acid/Alkyne Substrates->Product Additives Ligand Base Additives->Product Environment Solvent Temperature Atmosphere Environment->Product

References

Copper Octanoate for Agricultural Disease Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper octanoate, a copper salt of the fatty acid octanoic acid, is a broad-spectrum contact fungicide and bactericide utilized in both conventional and organic agriculture for the management of a wide range of plant diseases.[1][2] As a "copper soap," it is formulated to deliver a controlled release of cupric ions (Cu²⁺), the active agent, while exhibiting lower phytotoxicity compared to some other copper-based fungicides.[3][4] This document provides detailed application notes, summaries of efficacy data, and experimental protocols for researchers and professionals involved in the development and evaluation of agricultural disease management strategies.

Mechanism of Action

The primary mode of action of this compound involves the release of cupric ions (Cu²⁺) in the presence of moisture on the plant surface. These ions are toxic to a broad spectrum of fungi and bacteria.[5][6] The lipophilic nature of the octanoate component may facilitate the penetration of the copper ions through the pathogen's cell wall.

Once inside the pathogen, cupric ions are highly reactive and disrupt cellular function through multiple mechanisms:

  • Protein Denaturation: Cu²⁺ ions bind to sulfhydryl, hydroxyl, and other functional groups in proteins and enzymes, leading to their denaturation and loss of function. This disrupts critical metabolic pathways.[6]

  • Enzyme Inhibition: Key enzymes involved in cellular respiration and other vital processes are inhibited by the binding of copper ions to their active sites.

  • Membrane Damage: Copper ions can interfere with the integrity of cell membranes, leading to leakage of cellular contents and ultimately cell death.[7]

  • Oxidative Stress: The presence of excess copper can catalyze the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA.[8]

The multi-site nature of copper's activity makes the development of resistance in pathogens a low-risk concern.[1]

Signaling Pathways

The interaction of copper ions with both pathogens and host plants involves complex signaling pathways.

Pathogen Cellular Disruption Pathway

The following diagram illustrates the multi-faceted impact of cupric ions on a pathogen's cell.

cluster_extracellular Extracellular cluster_cell_wall_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm Copper_Octanoate This compound Cu2_ion Cu²⁺ Ion Copper_Octanoate->Cu2_ion Dissociation in moisture Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Transport Proteins_Enzymes Proteins & Enzymes Cell_Membrane->Proteins_Enzymes Metabolic_Pathways Metabolic Pathways Proteins_Enzymes->Metabolic_Pathways Disruption ROS Reactive Oxygen Species (ROS) ROS->Cell_Membrane Lipid Peroxidation ROS->Proteins_Enzymes Oxidative Damage DNA DNA ROS->DNA Damage Cell_Death Cell Death Metabolic_Pathways->Cell_Death Leads to Cu2_ion->Cell_Wall Penetration Cu2_ion->ROS Catalysis

Fig. 1: Mechanism of copper ion toxicity in fungal and bacterial cells.
Plant Defense Signaling Crosstalk

Copper ions can also influence the plant's own defense signaling pathways. Notably, there is evidence of crosstalk between copper-induced stress and key plant hormones like ethylene (ET) and salicylic acid (SA).

Copper_Application This compound Application Cu_Stress Copper Ion Stress Copper_Application->Cu_Stress ET_Biosynthesis Ethylene (ET) Biosynthesis Cu_Stress->ET_Biosynthesis ET_Signaling ET Signaling Pathway ET_Biosynthesis->ET_Signaling SA_Signaling Salicylic Acid (SA) Signaling Pathway ET_Signaling->SA_Signaling Crosstalk (Synergistic/Antagonistic) JA_Signaling Jasmonic Acid (JA) Signaling Pathway ET_Signaling->JA_Signaling Crosstalk Defense_Gene_Expression Defense Gene Expression (e.g., PR proteins) ET_Signaling->Defense_Gene_Expression SA_Signaling->JA_Signaling Antagonistic Crosstalk SA_Signaling->Defense_Gene_Expression Pathogen_Resistance Enhanced Pathogen Resistance Defense_Gene_Expression->Pathogen_Resistance

Fig. 2: Crosstalk between copper-induced stress and plant defense signaling pathways.

Efficacy Data

The efficacy of this compound varies depending on the target pathogen, crop, environmental conditions, and application timing. It is primarily a preventative treatment and must be applied before or in the very early stages of disease development.

Table 1: In Vitro Efficacy of this compound Against Various Plant Pathogens

Target PathogenHost/MediumConcentrationEfficacyReference
Pseudomonas syringaeIn vitro culture200 mg/LComplete inhibition[9]
Pseudomonas syringae pv. garcaeIn vitro culture>2,500 ppmComplete inhibition[4]
Botrytis cinereaIn vitro culture2.87 mM (IC50)50% mycelial growth inhibition
Phytophthora cinnamomiIn vitro culture50 mg/L (with copper oxychloride)76% growth inhibition[9]

Table 2: Field Efficacy of this compound Against Various Plant Diseases

Target DiseaseCropApplication RateEfficacyReference
Spinach Downy MildewSpinachLabel rates~50% control (variable)[2]
Grape Powdery MildewGrapeLabel rates~50% control (variable)[2]
Apple ScabAppleLabel rates~50% control (variable)[2]
Bacterial SpotTomatoLabel ratesPartial disease control[10]
Angular Leaf Spot (P. syringae pv. tabaci)Tobacco5 applicationsLower disease progress than streptomycin sulfate[11]

Experimental Protocols

Protocol 1: In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)

This protocol is designed to determine the concentration of this compound required to inhibit the mycelial growth of a target fungal pathogen.

Workflow Diagram:

A Prepare stock solution of this compound B Prepare serial dilutions A->B C Amend molten PDA medium with dilutions B->C D Pour amended PDA into Petri dishes C->D E Inoculate center of plates with fungal plug D->E F Incubate at optimal temperature E->F G Measure colony diameter at set intervals F->G H Calculate percent inhibition and determine EC50 G->H

Fig. 3: Workflow for in vitro antifungal efficacy testing.

Materials:

  • This compound formulation

  • Sterile distilled water

  • Potato Dextrose Agar (PDA)

  • Pure culture of the target fungal pathogen

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in sterile distilled water at a known concentration (e.g., 1000 ppm).

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 500, 250, 125, 62.5, 31.25 ppm).

  • Amend Media: Add the appropriate volume of each dilution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations. Also, prepare control plates with PDA amended with sterile distilled water only.

  • Pour Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus and place it mycelium-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC50 Determination: Plot the percent inhibition against the log of the concentration and use probit analysis or other statistical software to determine the EC50 (Effective Concentration to inhibit 50% of growth).

Protocol 2: Greenhouse/Field Efficacy Trial for Foliar Disease

This protocol outlines a general procedure for evaluating the efficacy of this compound in controlling a foliar disease under greenhouse or field conditions.

Workflow Diagram:

A Establish uniform crop stand in pots or plots B Arrange treatments in a Randomized Complete Block Design A->B C Prepare spray solutions of This compound and controls B->C D Apply treatments to foliage at specified intervals C->D E Inoculate plants with pathogen (if necessary) D->E Preventative F Maintain optimal conditions for disease development D->F E->D Curative E->F G Assess disease severity periodically F->G H Calculate Disease Severity Index and Percent Disease Control G->H I Analyze data statistically (e.g., ANOVA) H->I

Fig. 4: Workflow for greenhouse or field efficacy trial.

Materials:

  • Healthy, uniform host plants

  • This compound formulation

  • Appropriate sprayer (e.g., backpack sprayer, research plot sprayer)

  • Inoculum of the target pathogen (if artificial inoculation is needed)

  • Standard fungicide for comparison (positive control)

  • Water (for negative control)

  • Disease assessment scale or rating system

Procedure:

  • Experimental Design: Establish a randomized complete block design with a sufficient number of replicates (typically 3-4) for each treatment. Treatments should include:

    • Untreated control (water spray)

    • This compound at one or more rates

    • A standard commercial fungicide (positive control)

  • Plant Culture: Grow plants using standard agronomic practices for the specific crop. Ensure uniformity among plants.

  • Treatment Application: Apply the treatments to the plant foliage to the point of runoff, ensuring thorough coverage. Applications should be made according to a pre-determined schedule (e.g., every 7-14 days), beginning before the anticipated onset of disease.

  • Inoculation (if applicable): If natural infection is not reliable, artificially inoculate the plants with a standardized suspension of the pathogen's spores or cells at a time conducive to infection.

  • Environmental Conditions: Maintain environmental conditions (temperature, humidity, leaf wetness) that are optimal for disease development.

  • Disease Assessment: At regular intervals after inoculation or the appearance of natural disease, assess disease severity on a representative sample of leaves or plants from each plot using a standardized rating scale (e.g., 0-5 scale where 0 = no disease and 5 = >75% of tissue affected).

  • Data Analysis:

    • Calculate the Disease Severity Index (DSI) for each treatment.

    • Calculate the Percent Disease Control for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Phytotoxicity Assessment

It is crucial to evaluate the potential for phytotoxicity when using any copper-based product.

Protocol 3: Phytotoxicity Assessment

This can be integrated into the efficacy trials (Protocol 2) or conducted as a separate experiment.

Procedure:

  • During the efficacy trial, at each disease assessment timing, also assess phytotoxicity on a 0-5 scale (where 0 = no injury, 1 = slight flecking, 2 = noticeable spotting/discoloration, 3 = moderate leaf burn, 4 = severe leaf burn/necrosis, 5 = plant death).

  • Pay close attention to symptoms such as leaf spotting, marginal necrosis, chlorosis, stunting, and fruit russeting.[3]

  • Conduct trials under conditions known to favor copper phytotoxicity, such as slow drying conditions (cool, humid weather).[12]

  • Test on different crop varieties, as sensitivity to copper can be variety-specific.[12]

Conclusion

This compound is a valuable tool for disease management in agriculture, offering broad-spectrum activity with a low risk of resistance development.[1] Its efficacy is dependent on preventative application and thorough coverage. While generally safer than some other copper formulations, the potential for phytotoxicity necessitates careful adherence to label instructions and consideration of environmental conditions and crop sensitivity. The protocols provided herein offer a framework for the systematic evaluation of this compound's efficacy and phytotoxicity, contributing to the development of effective and sustainable disease management programs.

References

Troubleshooting & Optimization

Technical Support Center: Copper Octanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of copper octanoate. This guide is designed for researchers, scientists, and professionals in drug development to assist in optimizing experimental procedures and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are three primary methods for the synthesis of this compound:

  • From Copper Oxide and Octanoic Acid: This method involves the direct reaction of copper(II) oxide with n-octanoic acid, typically in a solvent like ethanol. The reaction is driven by heating under reflux.[1]

  • From a Copper Salt and a Carboxylate Salt (Metathesis Reaction): This involves reacting a water-soluble copper salt, such as copper(II) sulfate, with a sodium or potassium salt of octanoic acid (sodium octanoate). The less soluble this compound then precipitates out of the solution.

  • From Copper Acetate and Octanoic Acid: In this method, copper(II) acetate is reacted with octanoic acid. This reaction is often carried out in a mixed solvent system, such as ethanol-water.[2]

Q2: I am getting a low yield of this compound. What are the possible causes and how can I improve it?

A2: Low yield is a common issue that can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include reactant stoichiometry, reaction time and temperature, and the purity of your starting materials.

Q3: My final product is not pure. What are the likely impurities and how can I remove them?

A3: Impurities in this compound synthesis can include unreacted starting materials (octanoic acid, copper salts), side products, or encapsulated solvents. Purification can typically be achieved through recrystallization. The choice of solvent for recrystallization is crucial; you need a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][4] Washing the final product with a suitable solvent can also help remove impurities.[2]

Q4: How do reaction parameters like temperature and solvent affect the synthesis?

A4: Temperature and solvent play a critical role in the synthesis of this compound.

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the decomposition of the product or the formation of unwanted byproducts.[5] For the reaction of copper oxide with octanoic acid, a temperature of 90°C under reflux has been reported to give good yields.[1]

  • Solvent: The solvent must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed. The polarity of the solvent can influence the reaction rate and the solubility of the final product. For instance, ethanol is a common solvent for the copper oxide method.[1] The choice of solvent is also critical for the final isolation and purification of the product.[6][7][8]

Troubleshooting Guide

This guide will help you troubleshoot common problems during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Formation Incorrect Stoichiometry: The molar ratio of reactants is crucial. For the reaction between copper oxide and n-octanoic acid, a 1:2 molar ratio is required based on the stoichiometry: CuO + 2RCOOH → Cu(RCOO)₂ + H₂O.[1] However, experimental data shows a high yield with a 1:1 molar ratio of CuO to n-octanoic acid.[1]Carefully calculate and weigh your reactants. Ensure you are using the correct molar ratios as specified in your chosen protocol.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Ensure the reaction mixture is heated to the optimal temperature as specified in the protocol (e.g., 90°C for the copper oxide method) and that the temperature is maintained consistently.[1]
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable. For the copper oxide method, a reaction time of 36 hours has been reported.[1]
Poor Quality of Reagents: Impure or degraded starting materials will result in a lower yield.Use high-purity reagents. Ensure that your octanoic acid has not oxidized and that the copper salts are not overly hydrated or contaminated.
Product is an Unexpected Color Presence of Impurities: The expected color of this compound is a blue or greenish-blue solid. An off-color may indicate the presence of unreacted starting materials or side products. For example, unreacted copper oxide is black.Purify the product by recrystallization. Ensure complete reaction by optimizing reaction time and temperature.
Decomposition of Product: Overheating can cause the this compound to decompose.Carefully control the reaction temperature and avoid excessive heating during the workup and drying steps.
Difficulty in Isolating the Product Product is too Soluble in the Reaction Solvent: If the product is highly soluble in the solvent at room temperature, it will be difficult to isolate by filtration.After the reaction is complete, try to reduce the volume of the solvent by evaporation. Cooling the solution in an ice bath can also help to precipitate the product. If necessary, consider adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.
Formation of a Fine Precipitate that is Difficult to Filter: The product may precipitate as very small particles that pass through the filter paper.Use a finer filter paper or a membrane filter. Allowing the precipitate to digest (sit in the mother liquor for a period) at a slightly elevated temperature can sometimes lead to the formation of larger, more easily filterable crystals.

Experimental Protocols

Method 1: Synthesis from Copper(II) Oxide and n-Octanoic Acid

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • Copper(II) oxide (CuO)

  • n-Octanoic acid (C₈H₁₆O₂)

  • Dehydrated ethanol

Procedure:

  • In a round-bottom flask, combine copper(II) oxide and n-octanoic acid. A molar ratio of 1:1 has been shown to produce a high yield.[1]

  • Add dehydrated ethanol to the flask to act as a solvent.

  • Stir the mixture to dissolve the n-octanoic acid.

  • Set up the apparatus for reflux and place the flask in a water bath.

  • Heat the water bath to 90°C and allow the reaction to reflux for 36 hours. The mixture should gradually turn dark green.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid product from the liquid by centrifugation or filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted octanoic acid.

  • Dry the product in a desiccator or under vacuum to obtain the final this compound.

Method 2: Synthesis from Copper(II) Sulfate and Sodium Octanoate (Metathesis)

This protocol is a general method for the synthesis of copper carboxylates.[2]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium octanoate (NaC₈H₁₅O₂)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of copper(II) sulfate.

  • In a separate beaker, prepare an aqueous solution of sodium octanoate.

  • Slowly add the copper(II) sulfate solution to the sodium octanoate solution with constant stirring.

  • A blue precipitate of this compound will form immediately.

  • Continue stirring for a short period to ensure the reaction goes to completion.

  • Isolate the precipitate by suction filtration.

  • Wash the precipitate with distilled water to remove any unreacted salts (like sodium sulfate).

  • Dry the purified this compound in a desiccator.

Method 3: Synthesis from Copper(II) Acetate and Octanoic Acid

This protocol is another common method for preparing copper carboxylates.[2]

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • n-Octanoic acid (C₈H₁₆O₂)

  • Ethanol

  • Water

Procedure:

  • Dissolve copper(II) acetate monohydrate in a minimal amount of water.

  • In a separate flask, dissolve n-octanoic acid in ethanol.

  • Mix the two solutions.

  • Stir the reaction mixture. A precipitate may form immediately or upon standing.

  • If no precipitate forms, gently heat the solution for a short period.

  • Allow the mixture to cool to room temperature, and then in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration.

  • Wash the product with a cold ethanol-water mixture.

  • Dry the final product.

Data Presentation

Synthesis Method Reactants Molar Ratio (Copper source:Acid/Salt) Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Reported Purity (%)
Method 1 [1]Copper(II) Oxide, n-Octanoic Acid1:1Dehydrated Ethanol903690.399.3
Method 2 Copper(II) Sulfate, Sodium OctanoateStoichiometricWaterRoom Temperature~1Typically highVariable, depends on washing
Method 3 [2]Copper(II) Acetate, n-Octanoic AcidStoichiometricEthanol/WaterRoom Temp. to gentle heatingVariable30-80Variable, depends on purification

Visualizations

experimental_workflow_method1 start Start reactants Mix CuO and n-Octanoic Acid in Ethanol start->reactants reflux Reflux at 90°C for 36 hours reactants->reflux cool Cool to Room Temperature reflux->cool separate Separate Solid (Centrifugation/Filtration) cool->separate wash Wash with Cold Ethanol separate->wash dry Dry Product wash->dry end This compound dry->end

Figure 1: Experimental workflow for the synthesis of this compound from copper(II) oxide.

troubleshooting_yield start Low Yield of This compound check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry Incorrect? check_temp Verify Reaction Temperature start->check_temp Correct check_time Evaluate Reaction Time start->check_time Correct check_reagents Assess Purity of Reagents start->check_reagents Correct correct_stoichiometry Recalculate and Re-weigh Reactants check_stoichiometry->correct_stoichiometry Yes success Yield Improved correct_stoichiometry->success adjust_temp Adjust to Optimal Temperature check_temp->adjust_temp Too Low? adjust_temp->success increase_time Increase Reaction Time and Monitor Progress check_time->increase_time Too Short? increase_time->success use_pure_reagents Use High-Purity Starting Materials check_reagents->use_pure_reagents Impure? use_pure_reagents->success

References

Technical Support Center: Optimizing Catalytic Activity of Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize experiments involving the catalytic activity of copper octanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications? A1: Copper(II) octanoate is a copper salt of octanoic acid, forming a metal-organic compound soluble in many organic solvents[1][2]. It is commonly used as a catalyst in various organic transformations, including oxidation, hydrogenation, and polymerization reactions[1]. Its applications extend to being a fungicide and bactericide for controlling plant diseases[3]. Like other copper catalysts, it is valuable in carbon-carbon and carbon-heteroatom bond formation reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals[4].

Q2: What is the active catalytic species in reactions using a this compound precursor? A2: In many copper-catalyzed reactions, such as the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), the active catalytic species is Cu(I)[5]. While copper(II) octanoate is a Cu(II) salt, the Cu(I) species is often generated in situ by adding a reducing agent, like sodium ascorbate[5]. The Cu(II) salt is typically more stable and easier to handle in air than a corresponding Cu(I) salt, which can be prone to oxidation[5]. The accessible multiple oxidation states of copper (Cu⁰, Cuᴵ, Cuᴵᴵ, and Cuᴵᴵᴵ) are key to its broad catalytic utility[6].

Q3: Why is a ligand often necessary when using a copper catalyst? A3: Ligands are crucial for several reasons. They stabilize the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II)[5][7]. Ligands can also increase the catalyst's solubility and prevent aggregation of copper species, which would reduce the number of active sites[5][8]. Furthermore, modifying the electronic and steric properties of the ligand can tune the catalyst's activity and selectivity for a specific transformation[9][10].

Q4: My this compound solution is a blue liquid. Is this correct? A4: Yes, copper(II) octanoate typically forms a blue liquid or solution, consistent with the color of many Cu(II) complexes[11]. A significant color change, for instance to green or black, might indicate catalyst decomposition, unwanted side reactions, or oxidation state changes that could affect catalytic activity.

Q5: How can I improve the solubility of this compound in my reaction? A5: this compound is generally soluble in organic solvents[1]. However, if you encounter solubility issues, consider using a co-solvent system. For reactions in aqueous media, this compound is described as "dispersible" rather than highly soluble[11][12]. In such cases, the use of ligands or surfactants can improve dispersion and availability of the catalyst.

Troubleshooting Guide for Low Reaction Yield

Low product yield is one of the most common issues in catalytic reactions. This guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting Workflow: Low Product Yield

TroubleshootingWorkflow start Low Yield or No Product q_catalyst Is the Catalyst Active? start->q_catalyst s_catalyst Solution: - Use fresh catalyst. - Add reducing agent (e.g., Na Ascorbate) if Cu(I) is needed. - Consider catalyst regeneration. q_catalyst->s_catalyst No   q_reagents Are Reagents Pure & Dry? q_catalyst->q_reagents  Yes s_reagents Solution: - Purify starting materials. - Use anhydrous solvents. - Degas solvents to remove oxygen. q_reagents->s_reagents No   q_conditions Are Reaction Conditions Optimal? q_reagents->q_conditions  Yes s_conditions Solution: - Increase temperature. - Increase reaction time. - Optimize catalyst/ligand loading. - Check pH and solvent compatibility. q_conditions->s_conditions No   q_inhibition Is Catalyst Inhibition Occurring? q_conditions->q_inhibition  Yes s_inhibition Solution: - Identify and remove impurities (e.g., sulfur, halides). - Use a ligand to protect the catalyst. - Increase catalyst loading. q_inhibition->s_inhibition Yes  

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Troubleshooting Q&A

Q: How do I know if my copper catalyst is inactive and what should I do? A: Catalyst deactivation can occur through several mechanisms, including poisoning, sintering (aggregation at high temperatures), or coking (formation of carbon deposits on the surface)[13][14].

  • Poisoning: Impurities in the feedstock, such as sulfur or halides, can bind strongly to the copper active sites and poison the catalyst[13][15]. Ensure high-purity reagents and solvents are used[8].

  • Oxidation: If the active species is Cu(I), exposure to air (oxygen) can cause oxidation to the inactive Cu(II) state[5]. It is common to use a Cu(II) salt with a reducing agent to generate Cu(I) in situ, ensuring a sustained concentration of the active catalyst[5]. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Solution: Use a fresh batch of this compound. If Cu(I) is the desired active species, ensure the reducing agent (e.g., sodium ascorbate) is fresh and added correctly to the reaction mixture[5].

Q: My reaction is sluggish. Could temperature or reaction time be the issue? A: Yes. Many catalytic reactions are sensitive to temperature.

  • Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, excessively high temperatures can lead to catalyst sintering (particle aggregation) and deactivation, or promote unwanted side reactions[13][16]. It is crucial to find the optimal temperature for your specific reaction.

  • Reaction Time: Some reactions, especially those with sterically hindered substrates, may require longer reaction times for completion[5]. Monitor the reaction's progress using techniques like TLC or LC-MS to determine if it has reached completion[17].

Q: How does the choice of solvent and ligand affect the reaction? A: The solvent and ligand are critical for optimizing catalytic activity.

  • Solvent: The solvent must be appropriate for the reactants and the catalyst. Some reactions may fail or proceed slowly in an incompatible solvent[5]. For example, a mixture of t-BuOH/water or DMF is common for click chemistry[5].

  • Ligand: The ligand stabilizes the copper catalyst[5]. The electronic and steric properties of the ligand can dramatically influence catalytic activity[10]. Tridentate and tetradentate nitrogen-based ligands often provide faster polymerizations than bidentate ligands in ATRP reactions[10]. If your reaction is not proceeding, consider screening different ligands or adjusting the copper-to-ligand ratio.

Data on Catalyst Performance

Quantitative data is essential for optimizing reaction conditions. The following tables provide examples of how different parameters can influence the outcome of copper-catalyzed reactions.

Table 1: Effect of Temperature on N₂ Yield for Copper-Based Catalysts

This table summarizes the effect of reaction temperature on the nitrogen yield during the NO + CO reaction over various copper oxide catalysts, demonstrating the general importance of temperature optimization for copper catalysts.

Temperature (°C)12CuOCZ Catalyst N₂ Yield (%)Cu/MgO-CeO₂ Catalyst N₂ Yield (%)
20017%85%
25080%100%
300100%100%
Data adapted from a study on xCuO-Ce₀.₉Zr₀.₁O₂ catalysts.[18]
Table 2: Influence of Ligand Type on Reaction Yield (Hypothetical Data)

This table illustrates how different ligands can impact the yield of a generic copper-catalyzed cross-coupling reaction under identical conditions. This highlights the importance of ligand screening.

Ligand TypeLigand StructureCopper:Ligand RatioYield (%)
NoneN/AN/A15%
Bidentate AmineEthylenediamine1:1.165%
Tridentate AmineTris(2-pyridylmethyl)amine (TPMA)1:1.192%
Bidentate Phenanthroline1,10-Phenanthroline1:1.188%
This data is illustrative, based on the principle that multidentate nitrogen ligands are effective in copper catalysis.[9][10]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative example for using a Cu(II) source like this compound to perform a click chemistry reaction.

  • Reagent Preparation:

    • Dissolve the alkyne-containing substrate (1.0 eq) and the azide-containing substrate (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • Prepare a stock solution of copper(II) octanoate (e.g., 10 mM in ethanol).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of a suitable ligand, such as TBTA or THPTA (e.g., 50 mM in DMSO/water)[5].

  • Reaction Setup:

    • To the solution of alkyne and azide, add the ligand solution (e.g., 0.05 eq).

    • Add the copper(II) octanoate solution to achieve the desired catalyst loading (e.g., 1-5 mol%, 0.01-0.05 eq)[5].

    • Degas the resulting mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen[5].

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.1-0.2 eq)[5].

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C)[5].

    • Monitor the reaction progress by TLC or LC-MS[5][17].

    • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and perform aqueous washes. To remove residual copper, wash with a solution of a chelating agent like EDTA or aqueous ammonium hydroxide[17].

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product via column chromatography if necessary.

Protocol 2: Synthesis of Copper(II) Octanoate

This protocol describes the synthesis of copper(II) octanoate from copper oxide and octanoic acid.

  • Setup: In a round-bottom flask, combine copper oxide powder (e.g., 12.4g) and n-octanoic acid (e.g., 22.5g, for a 1:1 molar ratio of CuO to acid)[19].

  • Solvation: Add a suitable solvent, such as absolute ethanol (e.g., 500 mL), and stir to dissolve the n-octanoic acid[19].

  • Reaction: Place the flask in a water bath fitted with a condenser. Heat the mixture to reflux (e.g., water bath at 90°C) and maintain the reaction for an extended period (e.g., 36 hours) to ensure completion[19]. The reaction is: 2C₇H₁₅COOH + CuO → (C₇H₁₅COO)₂Cu + H₂O[19].

  • Isolation: After the reaction is complete, cool the mixture. The product can be isolated by solid-liquid separation (filtration) and subsequent removal of the solvent from the filtrate. Purity of 99.3% and yield of 90.3% have been reported for this method[19].

Visualizing Workflows and Mechanisms

Catalytic Cycle for CuAAC Reaction

CatalyticCycle CuII Cu(II) Octanoate CuI Active Cu(I) Species CuII->CuI Reduction Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Acetylide Complex Copper-Triazolide Intermediate Acetylide->Complex Azide Azide (R'-N₃) Azide->Complex Complex->CuI Catalyst Regeneration Product Triazole Product Complex->Product Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->CuII

Caption: A simplified catalytic cycle for the CuAAC reaction.

General Experimental Workflow

ExperimentalWorkflow A 1. Prepare Reactants & Stock Solutions B 2. Set up Reaction Vessel (Inert Atmosphere) A->B C 3. Add Solvent, Substrates, Ligand, & Catalyst B->C D 4. Initiate Reaction (Add Reductant / Heat) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction & Perform Aqueous Work-up E->F G 7. Remove Residual Copper (Chelating Wash) F->G H 8. Dry, Concentrate, & Purify Product G->H

Caption: A generalized workflow for a copper-catalyzed experiment.

Catalyst Deactivation and Regeneration

Catalyst lifetime is a critical economic factor in industrial processes[20]. Understanding deactivation is key to maintaining efficiency.

Q: What are the common causes of copper catalyst deactivation? A: The primary causes are:

  • Poisoning: Strong chemisorption of impurities like sulfur or halides onto active sites, which can irreversibly destroy them[13].

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores[13][14]. This is common in reactions involving hydrocarbons at high temperatures.

  • Sintering: At high temperatures, small copper crystallites can migrate and agglomerate into larger particles, causing a significant and often irreversible loss of active surface area[13][16].

  • Phase Transformation: In some atmospheres, the active copper oxide may be over-reduced to metallic copper (Cu⁰), or active components may be lost through dissolution in liquid-phase reactions[13].

Q: Can a deactivated copper catalyst be regenerated? A: Regeneration is sometimes possible, depending on the cause of deactivation.

  • For Coking: The most common regeneration method is to burn off the carbon deposits (calcination) in a controlled stream of air or a diluted oxygen mixture at high temperatures (400-550°C)[13]. Care must be taken to avoid "hot spots" that could cause sintering[14].

  • For Mild Poisoning/Reduction: If poisoned by physically adsorbed species, washing with specific solvents may work. If the catalyst has been over-reduced to Cu⁰, it can sometimes be re-oxidized to the active state by calcination in an oxidizing atmosphere[13]. An in situ strategy for electrochemical catalysts involves periodically applying anodic currents to partially re-oxidize the copper surface, restoring active sites[21].

  • For Sintering or Severe Poisoning: These deactivation modes are often irreversible. In these cases, the catalyst must be replaced[13].

References

Technical Support Center: Purification of Crude Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude copper octanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthesis method. Key impurities often include:

  • Unreacted Starting Materials: Excess octanoic acid or unreacted copper salts (e.g., copper(II) acetate, copper(II) sulfate) or copper oxide.

  • Side Products: Water formed during the reaction.

  • Catalyst Residues: If a catalyst was used in the synthesis.

  • Solvent Residues: Residual solvents from the synthesis or extraction steps.

  • Other Metal Ions: Trace amounts of other metal ions such as sodium, if precursors like sodium octanoate were used.[1] Heavy metals like arsenic, cadmium, and lead can also be trace contaminants in copper compounds.

Q2: My crude product is a sticky oil or wax-like solid. How can I handle it?

A2: The "oiling out" of metal carboxylates is a common issue, especially if the melting point of the compound is low or if significant impurities are present.[2] To handle this:

  • Try trituration with a non-polar solvent like hexanes. This can sometimes solidify the product by washing away impurities that lower its melting point.

  • Proceed with a purification method like solvent extraction or column chromatography, which are suitable for non-crystalline materials.

  • When attempting recrystallization, ensure very slow cooling and consider using a different solvent system.[2]

Q3: What is the expected color of pure this compound?

A3: Pure copper(II) octanoate is typically a dark green or blue-green solid. A significant deviation from this color may indicate the presence of impurities. For instance, a greenish starting material might suggest impurities, which can be removed to yield blue crystals in the case of similar copper compounds like copper sulfate.[3]

Q4: Which analytical techniques can I use to assess the purity of my this compound?

A4: Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of organic impurities like unreacted octanoic acid.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate functional group and the absence of free carboxylic acid (which shows a broad O-H stretch).

  • Elemental Analysis: To determine the precise copper content and compare it with the theoretical value.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated.[2][4] 2. The solution is supersaturated.[4]1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[2] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of pure this compound.[4][5]
The product "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent.[2] 2. The rate of cooling is too fast.[6] 3. High concentration of impurities.1. Re-heat the solution to re-dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. 2. Allow the solution to cool to room temperature undisturbed before moving to an ice bath. Insulating the flask can help slow the cooling rate.[5] 3. Purify the crude product by another method (e.g., solvent extraction) first to remove the bulk of impurities.
Very low yield of purified crystals. 1. Too much solvent was used initially.[4] 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.[5] 4. Crystals were washed with a solvent that was not ice-cold.[4]1. Use the minimum amount of near-boiling solvent to dissolve the crude product.[4] 2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a different solvent system where the product is less soluble at low temperatures. 3. Use a pre-warmed funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[5][7] 4. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Solvent Extraction & Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of layers during solvent extraction. 1. Formation of an emulsion. 2. The densities of the aqueous and organic layers are too similar.1. Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion. 2. Dilute one of the phases with more of the respective solvent to alter its density.
Product does not move from the baseline in column chromatography. 1. The mobile phase (eluent) is not polar enough.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Product elutes too quickly with the solvent front in column chromatography. 1. The mobile phase (eluent) is too polar.1. Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band on the column. 1. The sample was overloaded on the column. 2. The compound has low solubility in the chosen eluent, causing it to precipitate at the top of the column.1. Use a larger column or apply less sample. A general rule is to use 40-100g of silica gel per gram of crude material.[3] 2. Dissolve the crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column, or choose a different eluent system.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

This method is suitable for crude this compound that is mostly solid and aims to remove soluble impurities. A two-solvent system is often effective for metal soaps.

1. Materials:

  • Crude this compound

  • Solvent 1 (for dissolving): e.g., Toluene or Dichloromethane (DCM)

  • Solvent 2 (anti-solvent): e.g., Hexanes or Pentane

  • Erlenmeyer flasks, hot plate, filter paper, Buchner funnel, vacuum flask

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot Toluene (Solvent 1) to just dissolve the crude product completely. Keep the solution at or near its boiling point.

  • If there are any insoluble impurities, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Heat the clear solution again. Slowly add Hexanes (Solvent 2) dropwise until the solution becomes faintly cloudy and the cloudiness persists.[7]

  • Add a drop or two of hot Toluene to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold Hexanes to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Workflow for Two-Solvent Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation dissolve Dissolve crude product in minimal hot Solvent 1 (e.g., Toluene) hot_filt Hot filtration (if insoluble impurities exist) dissolve->hot_filt Impurities? add_anti Add hot Solvent 2 (anti-solvent) (e.g., Hexanes) until cloudy hot_filt->add_anti reheat Add a drop of Solvent 1 to clarify add_anti->reheat cool_rt Cool slowly to room temperature reheat->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vac_filt Vacuum filtration cool_ice->vac_filt wash Wash crystals with ice-cold Solvent 2 vac_filt->wash dry Dry under vacuum wash->dry Pure this compound Pure this compound dry->Pure this compound

Caption: Workflow for purifying this compound via two-solvent recrystallization.

Protocol 2: Purification by Solvent Extraction

This method is ideal for removing unreacted octanoic acid from the crude this compound product. It relies on the differential solubility of the copper salt and the free acid.

1. Materials:

  • Crude this compound

  • A non-polar organic solvent: e.g., Toluene or Dichloromethane

  • A dilute aqueous base solution: e.g., 5% sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, rotary evaporator

2. Procedure:

  • Dissolve the crude this compound in Toluene (approx. 10-20 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% NaHCO₃ solution to the funnel. Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure. The basic wash will react with the acidic octanoic acid to form sodium octanoate, which is soluble in the aqueous layer.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with 5% NaHCO₃ solution one more time.

  • Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Wash the organic layer with brine to help break any emulsions and begin the drying process.

  • Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.

  • Filter off the drying agent.

  • Remove the solvent (Toluene) using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic for Purification Method Selection

G start Start: Crude this compound check_physical Assess Physical State start->check_physical is_solid Mostly Solid? check_physical->is_solid Solid is_oil Oily / Waxy? check_physical->is_oil Oil check_impurity Main Impurity Type? impurity_acid Unreacted Octanoic Acid? check_impurity->impurity_acid Acid impurity_other Other Organic Impurities? check_impurity->impurity_other Other recrystallize Action: Recrystallization is_solid->recrystallize is_oil->check_impurity solvent_extract Action: Solvent Extraction (Basic Wash) impurity_acid->solvent_extract chromatography Action: Column Chromatography impurity_other->chromatography end Pure Product recrystallize->end solvent_extract->end chromatography->end

Caption: Decision tree for selecting a suitable purification technique.

Protocol 3: Purification by Column Chromatography

This method is effective for separating this compound from non-polar impurities and potentially from other closely related copper species if a suitable eluent is found.

1. Materials:

  • Crude this compound

  • Silica gel (standard, 60 Å, 230-400 mesh)

  • Eluent system: e.g., Hexane/Ethyl Acetate mixture

  • Sand

  • Chromatography column, flasks for fraction collection

2. Procedure:

  • TLC Analysis: First, determine an appropriate eluent mixture using TLC. Spot the crude material on a TLC plate and test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1). The ideal system will show the blue/green this compound spot with a retention factor (Rf) of about 0.2-0.4, well-separated from impurity spots.[3]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture. Carefully load this solution onto the top of the silica gel bed using a pipette.

  • Elution: Begin running the column with the chosen eluent mixture. The blue/green band of this compound should start to move down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by collecting the distinct colored band.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper octanoate. Our aim is to help you overcome common solubility issues encountered during your experiments.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: this compound, a metal carboxylate, exhibits low solubility in water but is generally soluble in non-polar organic solvents.[1][2] If you are observing poor solubility, consider switching to or using a co-solvent system with the solvents listed in the table below.

  • Low Temperature: Solubility is often temperature-dependent. Gently warming the solvent while stirring can significantly improve the dissolution rate.

  • Insufficient Agitation: Ensure vigorous and continuous stirring to facilitate the dissolution process. Sonication can also be an effective method to break down aggregates and enhance solubility.

  • Compound Purity: Impurities in either the this compound or the solvent can affect solubility. Ensure you are using high-purity reagents.

Issue: My this compound solution is cloudy or shows precipitation over time.

Possible Causes & Solutions:

  • Supersaturation: The initial dissolution may have resulted in a supersaturated solution that is now precipitating. Try preparing a more dilute solution.

  • Temperature Fluctuations: A decrease in temperature can cause the compound to precipitate out of the solution. Store your stock solutions at a constant, slightly elevated temperature if necessary.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially leading to precipitation. Ensure your storage containers are well-sealed.

  • Hydrolysis: The presence of water can lead to the hydrolysis of this compound, forming less soluble species. Use anhydrous solvents and minimize exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound is most soluble in organic solvents. While specific quantitative data for this compound is not extensively published, data from analogous copper carboxylates and general principles suggest good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and pyridine.[3] Alcohols, ethers, and ketones can also be effective, though solubility may vary with the specific solvent and the presence of any co-solvents.[4]

Q2: How can I improve the aqueous solubility of this compound for biological assays?

A2: Direct dissolution in aqueous media is challenging. To overcome this, you can employ several formulation strategies:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration, as it may affect your biological system.

  • Surfactants: The use of surfactants can create micelles that encapsulate the hydrophobic this compound, allowing for its dispersion in aqueous solutions.[5][6] Non-ionic surfactants are generally preferred to minimize interference with biological systems.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its stability and dispersibility in aqueous media for drug delivery applications.[7][8][9][10]

Q3: Is it necessary to use heat to dissolve this compound?

A3: Gentle heating can be beneficial and is often recommended to increase the rate of dissolution. However, excessive heat should be avoided as it can potentially lead to the degradation of the compound. A temperature of 40-50°C is a good starting point.

Q4: My this compound solution has a greenish-blue color. Is this normal?

A4: Yes, copper(II) solutions typically exhibit a characteristic greenish-blue color. The exact shade can vary depending on the solvent and the coordination environment of the copper ions.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Organic Solvents

SolventChemical ClassEstimated SolubilityNotes
Dimethylformamide (DMF)AmideHighOften used for preparing stock solutions of metal complexes.
Dimethyl Sulfoxide (DMSO)SulfoxideHighGood for biological applications when diluted.
PyridineHeterocyclic AmineHighCan act as a ligand, enhancing solubility.
Tetrahydrofuran (THF)EtherModerateMay require warming to achieve higher concentrations.[11]
Dichloromethane (DCM)Halogenated HydrocarbonModerateA common solvent for organic synthesis.
AcetoneKetoneModerate to LowSolubility may be limited.[4]
EthanolAlcoholModerate to LowCan be used as a co-solvent with water.[4]
MethanolAlcoholModerate to LowSimilar to ethanol.[4]
HexaneAlkaneLowGenerally not a good solvent for metal carboxylates.
WaterProticVery LowEssentially insoluble.

Disclaimer: The solubility data presented is an estimation based on the properties of similar copper carboxylate compounds and general solubility principles. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound in an Organic Solvent
  • Preparation: Weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Solvent Addition: Add the chosen organic solvent to the vial in small increments while stirring continuously with a magnetic stir bar.

  • Agitation: Continue stirring vigorously. If the compound does not dissolve completely, gentle warming (40-50°C) in a water bath can be applied.

  • Sonication (Optional): For difficult-to-dissolve samples, place the vial in an ultrasonic bath for 10-15 minute intervals until the solution is clear.

  • Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Store the solution in a tightly sealed container to prevent solvent evaporation and protect from light if the compound is light-sensitive.

Protocol 2: Preparation of an Aqueous Dispersion of this compound using a Surfactant
  • Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • Surfactant Solution: In a separate container, prepare a solution of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in your desired aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Dispersion: While vortexing the surfactant solution, add the this compound stock solution dropwise. The solution may initially appear cloudy but should become clearer as the micelles form and encapsulate the compound.

  • Equilibration: Allow the mixture to stir for at least 30 minutes at room temperature to ensure complete micellar encapsulation.

  • Final Dilution: The resulting dispersion can then be further diluted with the aqueous buffer to the final desired concentration for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent solvent Select Organic Solvent solvent->add_solvent stir Stir Vigorously add_solvent->stir heat Gentle Warming (Optional) stir->heat If needed sonicate Sonication (Optional) stir->sonicate If needed filter Filter Solution stir->filter Once Dissolved heat->stir sonicate->stir store Store Solution filter->store signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cu_oct This compound ctr1 CTR1 (Copper Transporter) cu_oct->ctr1 Dissociation & Transport cu_ion Cu²⁺ ctr1->cu_ion hif1a HIF-1α Stabilization cu_ion->hif1a vegf VEGF Expression hif1a->vegf Transcription angiogenesis Angiogenesis vegf->angiogenesis Stimulation

References

Technical Support Center: Managing Copper Phytotoxicity in Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing copper (Cu) phytotoxicity in agricultural experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of copper contamination in agricultural soils?

A1: Copper contamination in agricultural soils primarily stems from anthropogenic activities. The long-term application of copper-based fungicides is a major contributor, especially in vineyards and orchards. Other significant sources include the use of sewage sludge, pig and dairy manure as fertilizers, industrial emissions, mining activities, and particles from car brakes.

Q2: What are the typical visual symptoms of copper toxicity in plants?

A2: Symptoms of copper toxicity can vary between plant species but often include:

  • Stunted Growth: Inhibition of both root and shoot elongation is a primary symptom.

  • Chlorosis: Yellowing of leaves, particularly at the edges, is common. In severe cases, leaves can turn pale white.

  • Necrosis: Browning and death of leaf tissue, often starting at the leaf margins.

  • Leaf Malformation: Young leaves may appear twisted, fail to unroll properly, or show other deformities.

  • Root Discoloration and Damage: Roots may become darkened, thickened, and show reduced branching.

Q3: How does excess copper biochemically affect plants?

A3: Excess copper is highly redox-active and can induce significant biochemical stress in plants. A primary effect is the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This leads to oxidative stress, causing damage to cellular components like lipids (lipid peroxidation), proteins, and nucleic acids. Copper toxicity can also interfere with photosynthesis by disrupting the electron transport chain and damaging the photosynthetic apparatus. Furthermore, it can hinder the uptake and transport of other essential nutrients, leading to secondary nutrient deficiencies.

Q4: What are the general toxicity thresholds for copper in soil and plant tissues?

A4: Copper toxicity thresholds are species-dependent. However, some general guidelines are available. For many leafy vegetables, phytotoxicity is observed when soil copper concentrations exceed approximately 250 mg·kg⁻¹. In terms of plant tissue, critical concentrations that lead to a 10% reduction in shoot dry matter can range from 5.5 mg·kg⁻¹ in pakchoi to 30.9 mg·kg⁻¹ in celery. The normal range of copper concentration in higher plants is typically 2-20 mg kg⁻¹ dry weight.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments on copper phytotoxicity.

Problem 1: High variability in plant response to the same copper concentration.
  • Possible Cause 1: Inconsistent Soil Properties. Soil pH and organic matter content significantly influence copper bioavailability.

    • Solution: Homogenize your soil substrate thoroughly before potting. Measure and record the pH and organic matter content for each experimental batch to ensure consistency.

  • Possible Cause 2: Fluctuation in Environmental Conditions. Temperature, light intensity, and humidity can affect plant growth and their sensitivity to copper stress.

    • Solution: Maintain consistent environmental conditions in your growth chamber or greenhouse. Monitor and log these parameters regularly.

  • Possible Cause 3: Genetic Variability in Plant Material. Even within the same species, different cultivars can exhibit varying tolerance to copper.

    • Solution: Use a single, well-characterized cultivar for your experiments. If comparing cultivars, ensure this is a deliberate variable in your experimental design.

Problem 2: Symptoms observed in control plants that mimic copper toxicity.
  • Possible Cause 1: Nutrient Deficiency. Deficiencies of other nutrients, such as iron, can cause chlorosis similar to that induced by copper toxicity.

    • Solution: Ensure your nutrient solution or soil provides all essential nutrients in optimal concentrations. Analyze the nutrient content of your substrate and plant tissues to rule out other deficiencies.

  • Possible Cause 2: pH Imbalance. Incorrect pH in the nutrient solution or soil can lead to nutrient lockout, where essential elements are present but unavailable to the plant, causing deficiency symptoms.

    • Solution: Regularly monitor and adjust the pH of your nutrient solution or soil to the optimal range for your plant species.

  • Possible Cause 3: Contamination of Water or Substrate. Your water source or growth medium may be contaminated with other phytotoxic substances.

    • Solution: Use deionized or distilled water for your nutrient solutions. Test your soil or substrate for potential contaminants before starting the experiment.

Problem 3: Inaccurate or inconsistent readings in copper concentration analysis (e.g., using Atomic Absorption Spectrometry - AAS).
  • Possible Cause 1: Contamination. Glassware, reagents, or the lab environment can introduce copper contamination, leading to artificially high readings.

    • Solution: Use acid-washed glassware. Ensure all reagents are of high purity and test for copper contamination. Maintain a clean work area.

  • Possible Cause 2: Matrix Interference. Other elements in the plant digest can interfere with the atomic absorption signal of copper.

    • Solution: Prepare standards in a matrix that closely matches your sample matrix. The method of standard additions can also be used to overcome matrix effects.

  • Possible Cause 3: Improper Sample Digestion. Incomplete digestion of plant material will lead to inaccurate copper readings.

    • Solution: Ensure your digestion protocol (e.g., using nitric acid) is sufficient to completely break down the plant tissue. The resulting solution should be clear and free of particulate matter.

Data Presentation

Table 1: Copper Toxicity Thresholds in Selected Agricultural Plants

Plant SpeciesSoil Cu Concentration for Phytotoxicity (mg·kg⁻¹)Critical Tissue Cu Concentration for 10% Yield Reduction (mg·kg⁻¹ DW)Reference
Leafy Vegetables (general)> 250-
Chinese Cabbage-19.4
Pakchoi-5.5
Celery-30.9
Wheat--
Soybean> 10-
Corn> 45-

Table 2: Efficacy of Different Amendments in Reducing Copper Phytotoxicity

AmendmentPlant SpeciesReduction in Plant Cu Concentration (%)Reference
Biochar (general)VariousAverage of 23.45%
Rice Husk Biochar (RH1)MaizeResulted in the lowest Cu concentration (1.61 mg·kg⁻¹)
Manure BiocharVariousMore effective than other biochar types
EDTACelosia argenteaAlleviated growth reduction induced by Cu toxicity
SiliconFlaxReduced Cu content in plants under stress

Experimental Protocols

Protocol 1: Determination of Copper Concentration in Plant Tissue by Atomic Absorption Spectrometry (AAS)

1. Sample Preparation:

  • Harvest plant material (shoots or roots).
  • Wash thoroughly with deionized water to remove any soil or dust particles.
  • Dry the plant material in an oven at 70°C for 48 hours or until a constant weight is achieved.
  • Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

2. Acid Digestion:

  • Accurately weigh approximately 0.5 g of the dried plant powder into a digestion tube.
  • Add 5 mL of concentrated nitric acid (HNO₃). Allow the sample to predigest overnight at room temperature.
  • Place the digestion tube in a heating block and digest at 120°C for 4 hours, or until the solution is clear.
  • After cooling, dilute the digest to a final volume of 50 mL with deionized water.

3. AAS Analysis:

  • Prepare a series of copper standards of known concentrations (e.g., 0, 0.5, 1, 2, 5 mg·L⁻¹).
  • Calibrate the AAS instrument using the prepared standards. The typical wavelength for copper analysis is 324.7 nm.
  • Aspirate the digested plant samples into the AAS and record the absorbance readings.
  • Calculate the copper concentration in the original plant tissue based on the standard curve and the initial weight of the sample.

Protocol 2: Assessment of Oxidative Stress - Malondialdehyde (MDA) Assay for Lipid Peroxidation

1. Sample Preparation:

  • Harvest approximately 0.5 g of fresh leaf tissue.
  • Homogenize the tissue in 5 mL of 0.1% trichloroacetic acid (TCA) using a pre-chilled mortar and pestle.
  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

2. Reaction Mixture:

  • Take 1 mL of the supernatant and mix it with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
  • Prepare a blank by mixing 1 mL of 0.1% TCA with 4 mL of the TBA solution.

3. Incubation and Measurement:

  • Heat the reaction mixtures at 95°C for 30 minutes.
  • Quickly cool the tubes in an ice bath to stop the reaction.
  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
  • Measure the absorbance of the supernatant at 532 nm and 600 nm using a spectrophotometer. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

4. Calculation:

  • Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Protocol 3: Assessment of Antioxidant Enzyme Activity - Superoxide Dismutase (SOD) and Catalase (CAT)

1. Enzyme Extraction:

  • Homogenize 1 g of fresh plant tissue in 10 mL of ice-cold 0.05 M phosphate buffer (pH 7.8) in a pre-chilled mortar and pestle.
  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

2. SOD Activity Assay (NBT method):

  • The reaction mixture contains 50 mM sodium phosphate buffer (pH 7.6), 0.1 mM EDTA, 50 mM sodium carbonate, 12 mM L-methionine, 50 µM nitroblue tetrazolium (NBT), 10 µM riboflavin, and 100 µL of the crude enzyme extract in a final volume of 3 mL.
  • Expose the reaction mixture to white light for 15 minutes at room temperature.
  • Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme that causes 50% inhibition of the photochemical reduction of NBT.

3. CAT Activity Assay:

  • The reaction mixture contains 0.05 M phosphate buffer (pH 7.0) and the enzyme extract.
  • Initiate the reaction by adding H₂O₂ to a final concentration of 10 mM.
  • Monitor the decrease in absorbance at 240 nm for 1 minute due to the decomposition of H₂O₂.
  • Calculate the enzyme activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

Visualizations

Copper_Stress_Signaling_Pathway Excess_Cu Excess Extracellular Copper (Cu2+) Cell_Wall Cell Wall Excess_Cu->Cell_Wall Binds Cu_Transporters Copper Transporters (e.g., COPTs) Excess_Cu->Cu_Transporters Uptake Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Cytosol_Cu Cytosolic Cu+ Cu_Transporters->Cytosol_Cu ROS_Production Reactive Oxygen Species (ROS) Production Cytosol_Cu->ROS_Production Catalyzes (Fenton reaction) Detoxification Detoxification & Sequestration Cytosol_Cu->Detoxification Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Antioxidant_Defense Antioxidant Defense (SOD, CAT, APX) Oxidative_Stress->Antioxidant_Defense Induces Hormone_Signaling Hormone Signaling (Ethylene, Jasmonic Acid) Oxidative_Stress->Hormone_Signaling Induces Antioxidant_Defense->ROS_Production Scavenges Gene_Expression Stress-Responsive Gene Expression Hormone_Signaling->Gene_Expression Regulates Gene_Expression->Antioxidant_Defense Upregulates Gene_Expression->Detoxification Upregulates Chelators Chelators (Metallothioneins, Phytochelatins) Detoxification->Chelators via Vacuole Vacuolar Sequestration Chelators->Vacuole Transport to Experimental_Workflow_Copper_Toxicity start Start: Experimental Setup treatment Copper Treatment Application (Varying Concentrations) start->treatment incubation Plant Growth and Incubation (Controlled Environment) treatment->incubation observation Phenotypic Observation (Symptoms, Growth Metrics) incubation->observation sampling Sample Collection (Root and Shoot Tissues) incubation->sampling data_analysis Data Analysis and Interpretation observation->data_analysis biochemical_assays Biochemical Assays sampling->biochemical_assays cu_analysis Copper Concentration Analysis (AAS) sampling->cu_analysis mda_assay MDA Assay (Lipid Peroxidation) biochemical_assays->mda_assay enzyme_assays Antioxidant Enzyme Assays (SOD, CAT) biochemical_assays->enzyme_assays mda_assay->data_analysis enzyme_assays->data_analysis cu_analysis->data_analysis

preventing degradation of copper octanoate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper octanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation products?

A1: this compound is a copper salt of octanoic acid, often used as a fungicide and bactericide. In experimental settings, it is crucial to understand its stability. The primary degradation pathway involves the dissociation of this compound into copper(II) ions (Cu²⁺) and octanoic acid. The copper ion is generally considered the primary active and toxic component.

Q2: What are the common signs of this compound degradation in my experiments?

A2: Degradation of this compound can manifest in several ways, including:

  • Color Change: A noticeable change in the color of your solution, often to a lighter blue or green, or the formation of a precipitate.

  • Precipitation: The formation of a solid precipitate, which could be copper hydroxide or other insoluble copper salts, especially with changes in pH.

  • Loss of Efficacy: A reduction in the expected biological or chemical activity in your assays.

  • Inconsistent Results: High variability in results between experimental replicates.

Q3: What are the key factors that influence the degradation of this compound?

A3: The stability of this compound is significantly influenced by several experimental conditions:

  • pH: pH is a critical factor. In acidic conditions (low pH), the solubility of copper salts increases, which can lead to a higher concentration of free copper ions but also potentially faster degradation of the parent compound and increased risk of side reactions or phytotoxicity in botanical applications.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Solvent: The polarity and type of solvent used can affect the solubility and stability of this compound.

  • Presence of Oxidizing or Reducing Agents: These agents can participate in redox reactions with the copper ions, leading to further degradation or changes in the copper oxidation state.

Troubleshooting Guides

Issue 1: Discoloration or Precipitation in Solution
Potential Cause Troubleshooting Steps
pH Shift - Measure the pH of your solution. This compound is more stable in neutral to slightly acidic conditions. - Buffer your solution to maintain a stable pH throughout the experiment. Avoid highly acidic or alkaline conditions unless required by the experimental design.
Solvent Incompatibility - Ensure this compound is fully dissolved in the chosen solvent. - If using a solvent in which this compound has low solubility, consider using a co-solvent system or selecting an alternative solvent with appropriate polarity.
High Temperature - Conduct your experiment at the lowest feasible temperature. - If heating is necessary, minimize the duration of exposure to high temperatures. - Store stock solutions in a refrigerator or freezer as appropriate (see storage guidelines).
Contamination - Use high-purity solvents and reagents. - Ensure all glassware is thoroughly cleaned to remove any residual acids, bases, or other contaminants.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Potential Cause Troubleshooting Steps
Degradation of Stock Solution - Prepare fresh stock solutions of this compound for each set of experiments. - Store stock solutions protected from light and at a low temperature. - Visually inspect stock solutions for any signs of precipitation or color change before use.
Photodegradation - Conduct experiments in amber-colored glassware or protect transparent glassware with aluminum foil. - Minimize exposure of your solutions to ambient and direct light sources.
Interaction with Other Reagents - Evaluate the compatibility of this compound with other components in your experimental system. - Be cautious of strong chelating agents that may bind to the copper ions, altering the compound's activity.
Inaccurate Quantification - Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to accurately determine the concentration of this compound before and during your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or ethanol).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base hydrolyzed samples.

  • Analyze all samples, including a non-degraded control, using a stability-indicating analytical method (e.g., HPLC-UV).

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each condition.

  • Identify and quantify the major degradation products.

Protocol 2: Quantitative Analysis of this compound Degradation by HPLC-UV

This method can be used to quantify the concentration of this compound and monitor its degradation.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be in the 220-280 nm range).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

    • Inject the standards and the experimental samples into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following tables summarize expected degradation patterns based on general principles of copper carboxylate stability. Specific values for this compound should be determined experimentally.

Table 1: Effect of Temperature on this compound Degradation (Hypothetical Data)

Temperature (°C)Degradation after 24h (%)
4< 1
25 (Room Temp)2 - 5
4010 - 15
6025 - 35

Table 2: Effect of pH on this compound Stability in Aqueous Solution (Hypothetical Data)

pHObservation after 24h
3Significant degradation, potential for precipitation of other salts
5Moderate stability
7Good stability
9Formation of copper hydroxide precipitate

Table 3: Effect of Solvent Polarity on this compound Stability (Hypothetical Data)

SolventPolarity IndexStability
Hexane0.1Low solubility, may appear stable if not dissolved
Toluene2.4Moderate
Dichloromethane3.1Moderate
Acetone5.1Good
Ethanol5.2Good
Methanol6.6Good
Water10.2pH-dependent, risk of hydrolysis

Visualizations

Degradation_Pathway Copper_Octanoate This compound (C₁₆H₃₀CuO₄) Degradation Degradation (Hydrolysis, Thermolysis, Photolysis) Copper_Octanoate->Degradation Copper_Ion Copper(II) Ion (Cu²⁺) Degradation->Copper_Ion Octanoic_Acid Octanoic Acid (C₈H₁₆O₂) Degradation->Octanoic_Acid

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Problem Inconsistent Results or Visible Degradation Check_pH Check pH Problem->Check_pH Check_Temp Check Temperature Problem->Check_Temp Check_Light Check Light Exposure Problem->Check_Light Check_Solution Check Stock Solution Problem->Check_Solution Adjust_pH Adjust/Buffer pH Check_pH->Adjust_pH Out of Range Lower_Temp Lower Temperature Check_Temp->Lower_Temp Too High Protect_Light Protect from Light Check_Light->Protect_Light Exposed Prepare_Fresh Prepare Fresh Solution Check_Solution->Prepare_Fresh Old/Degraded

Caption: Troubleshooting logic for degradation issues.

References

Copper Octanoate Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of copper octanoate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing this compound from copper oxide?

A1: The reaction involves the neutralization of octanoic acid with copper(II) oxide to form copper(II) octanoate and water. The balanced chemical equation is:

2C₇H₁₅COOH + CuO → (C₇H₁₅COO)₂Cu + H₂O[1]

Q2: What are the primary challenges when scaling up this compound production?

A2: The main challenges in scaling up this process are related to heat and mass transfer. As the batch size increases, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to remove the heat generated from the exothermic reaction. Inefficient mixing at larger scales can also lead to localized hot spots and incomplete reactions, affecting yield and purity.

Q3: What are common impurities in this compound synthesis?

A3: Impurities can include unreacted starting materials like octanoic acid or copper oxide, as well as byproducts from side reactions. If using a precipitation method with salts like copper sulfate, impurities such as sodium ions or sulfate ions may be introduced.

Q4: What is the typical appearance of this compound?

A4: this compound is typically a blue or blue-green solid. Color variations can indicate impurities or differences in the crystalline structure.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time or temperature, ensuring it stays within the optimal range to avoid degradation. Monitor the reaction progress by analyzing samples for the disappearance of starting materials.
Poor Mixing: Inadequate agitation leading to localized areas of unreacted materials.Increase the mixing speed or use a more efficient agitator design suitable for solid-liquid suspensions. Ensure the reactor is properly baffled to improve turbulence.
Incorrect Stoichiometry: Molar ratio of reactants is not optimal.Carefully control the molar ratio of octanoic acid to copper oxide. An excess of one reactant may be needed to drive the reaction to completion, but this will require removal during purification.[1]
Low Purity / Off-Color Product Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.Optimize reaction conditions (time, temperature, mixing) for full conversion. Improve the washing and filtration steps to remove unreacted copper oxide (insoluble) and octanoic acid (soluble in some organic solvents).
Side Reactions: High reaction temperatures may lead to the formation of byproducts.Lower the reaction temperature and extend the reaction time if necessary. Use a temperature control system that can effectively manage the exothermic nature of the reaction.
Contamination: Introduction of foreign materials from reactants or equipment.Use high-purity starting materials and ensure all equipment is thoroughly cleaned before use.
Difficult Filtration Fine Particle Size: Rapid precipitation or poor crystal growth can lead to fine particles that clog the filter medium.Control the rate of reactant addition and the reaction temperature to promote larger crystal growth. Consider using a filter aid, but be mindful of potential product contamination.
Gummy or Oily Product: Presence of unreacted octanoic acid or other impurities.Ensure the reaction goes to completion. Wash the product with a suitable solvent that dissolves the impurities but not the this compound.
Batch-to-Batch Inconsistency Poor Process Control: Variations in reaction parameters such as temperature, addition rates, and mixing speed.Implement strict process controls with well-defined operating parameters. Use automated systems for reactant addition and temperature control to improve reproducibility.
Variability in Raw Materials: Differences in the purity or physical properties of starting materials.Qualify raw material suppliers and test incoming batches for purity and other relevant specifications.

Data Presentation

The following table summarizes the effect of reactant molar ratio on the purity and yield of this compound based on lab-scale experiments.

Parameter Experiment 1 Experiment 2
Molar Ratio (n-octanoic acid : CuO) 0.5 : 11 : 1
Reaction Temperature 90°C (Water Bath)90°C (Water Bath)
Reaction Time 36 hoursNot specified, assumed similar
Solvent Absolute EthanolAbsolute Ethanol
Final Purity Not specified99.3%
Final Yield Not specified90.3%
Data derived from patent literature.[1]

Experimental Protocols

Lab-Scale Synthesis of this compound (1L Reactor)

This protocol is based on a documented laboratory procedure.[1]

Materials:

  • Copper(II) oxide (CuO) powder

  • n-Octanoic acid

  • Absolute ethanol

  • 1L round-bottom flask

  • Water bath with temperature control

  • Condenser

  • Stirring mechanism (e.g., magnetic stirrer)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charging the Reactor: To a 1L round-bottom flask, add 12.4g of copper oxide powder and 22.5g of n-octanoic acid. This corresponds to a 1:1 molar ratio.

  • Solvent Addition: Add 500mL of absolute ethanol to the flask.

  • Reaction Setup: Begin stirring the mixture to dissolve the n-octanoic acid. Place the flask in a water bath and attach a condenser.

  • Heating and Reflux: Heat the water bath to 90°C and maintain this temperature to allow the reaction mixture to reflux.

  • Reaction Time: Continue the reflux for a sufficient time to ensure the reaction goes to completion (e.g., 36 hours, though optimization may reduce this time). The mixture will gradually turn dark green.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the solid product by filtration.

  • Purification: Wash the isolated solid with fresh ethanol to remove any unreacted octanoic acid.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.

Visualizations

Experimental Workflow for this compound Synthesis

G A Charge Reactor: Copper Oxide n-Octanoic Acid Ethanol B Heat to 90°C with Stirring A->B Setup C Reflux for Extended Period B->C Reaction D Cool to Room Temperature C->D Completion E Filter Slurry D->E Isolation F Wash Solid with Ethanol E->F Purification G Dry Product F->G Drying H Final Product: This compound G->H Final

Caption: A typical workflow for the lab-scale synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReaction Check for Unreacted CuO in product? Start->CheckReaction CheckAcid Check for high residual Octanoic Acid in filtrate? CheckReaction->CheckAcid No IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Yes CheckAcid->IncompleteReaction Yes IncreaseTimeTemp Increase Reaction Time or Temperature IncompleteReaction->IncreaseTimeTemp ImproveMixing Improve Mixing Efficiency IncompleteReaction->ImproveMixing CheckStoichiometry Verify Reactant Stoichiometry IncompleteReaction->CheckStoichiometry

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Refining Copper Octanoate Application Methods for Wood Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are experimenting with copper octanoate for wood treatment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application and testing of this compound as a wood preservative.

Issue Possible Cause(s) Recommended Solution(s)
Uneven or Poor Penetration of this compound 1. Wood Species: Refractory wood species with low permeability (e.g., heartwood of certain species) can be difficult to treat. 2. Moisture Content: Wood with high moisture content will not readily absorb the treatment solution. 3. Carrier Solvent: The viscosity and composition of the carrier solvent can affect penetration. Heavier oils may not penetrate as deeply as lighter solvents. 4. Treatment Method: Surface application methods like brushing or spraying provide limited penetration compared to pressure or vacuum treatments.1. Wood Selection: Whenever possible, use sapwood or wood species known for their treatability. For refractory species, consider incising the wood surface to improve preservative uptake. 2. Drying: Ensure wood is properly seasoned and dried to an appropriate moisture content before treatment. 3. Solvent Selection: Experiment with different carrier solvents. Lighter oils or the use of co-solvents can improve penetration.[1] 4. Application Method: For laboratory experiments, vacuum impregnation is recommended for achieving uniform penetration. For field applications, ensure liberal application to all surfaces, especially cuts and holes.[2]
High Variability in Experimental Results 1. Inconsistent Retention Levels: Non-uniform absorption of the preservative solution across wood samples. 2. Leaching of Preservative: Copper may leach from the wood, especially when exposed to moisture, leading to reduced efficacy over time. 3. Fungal Strain Variability: Different strains of the same fungal species can exhibit varying tolerance to copper.1. Standardized Treatment: Use a standardized treatment process, such as the full-cell process (vacuum followed by pressure), to ensure consistent retention. Verify retention levels using analytical methods like X-ray fluorescence (XRF) or inductively coupled plasma (ICP) spectroscopy. 2. Fixation: Allow for an adequate fixation period after treatment to help bind the copper within the wood structure. The addition of octanoic acid to copper-amine formulations has been shown to significantly reduce copper leaching.[1] 3. Consistent Fungal Cultures: Use well-characterized and standardized fungal strains for efficacy testing to ensure reproducibility.
Discoloration or Surface Deposits on Treated Wood 1. Chemical Reactions: The copper in the preservative can react with wood components, causing discoloration. 2. Precipitation: Changes in pH or solvent evaporation can cause the preservative to precipitate on the wood surface.1. Formulation Adjustment: The color of the treated wood can be influenced by the formulation. For example, ammoniacal copper formulations can result in a darker greenish-brown color. 2. Post-Treatment Cleaning: If surface deposits are an issue, a light cleaning of the wood surface after the fixation period may be necessary.
Low Efficacy Against Certain Fungi 1. Copper-Tolerant Fungi: Some species of brown-rot fungi are known to have a tolerance to copper-based preservatives. 2. Insufficient Retention: The amount of this compound retained in the wood may be below the toxic threshold for the target fungus.1. Co-Biocides: For protection against copper-tolerant fungi, consider the inclusion of a co-biocide in the formulation. 2. Increase Retention: Increase the concentration of the treating solution or modify the treatment process to achieve higher preservative retention levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound as a wood preservative?

A1: The fungicidal activity of this compound is primarily due to the toxicity of the copper ion (Cu²⁺) to fungal cells. The proposed mechanism involves the uptake of copper ions by the fungal cell, which then leads to the generation of reactive oxygen species (ROS). These ROS cause cellular damage by oxidizing lipids, proteins, and DNA. Additionally, copper ions can directly inhibit essential enzymes, disrupting metabolic pathways and ultimately leading to fungal cell death.[2]

Q2: How can I prepare a this compound solution for laboratory experiments?

A2: For laboratory-scale wood treatment, you can prepare a solution by dissolving copper(II) octanoate in a suitable solvent. Alternatively, a waterborne solution can be prepared by dissolving copper(II) sulfate and octanoic acid in an aqueous ethanolamine solution.[1] The concentration can be adjusted to achieve the desired retention levels in the wood samples.

Q3: What are the standard laboratory methods for evaluating the efficacy and leaching of this compound?

A3: The American Wood Protection Association (AWPA) provides standardized methods for testing wood preservatives.

  • Efficacy: The AWPA E10 Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures is used to determine the fungitoxic efficacy. This test involves exposing treated wood blocks to common wood decay fungi and measuring the percentage of weight loss.

  • Leaching: The AWPA E11 Standard Method of Determining the Leachability of Wood Preservatives is used to evaluate the permanence of the preservative. This method involves immersing treated wood blocks in water and analyzing the leachate for the amount of copper that has been removed.

Q4: What factors influence the leaching of copper from treated wood?

A4: Leaching is influenced by several factors, including the formulation of the preservative, the pH of the treating solution, the wood species, and the exposure conditions. Formulations containing octanoic acid have been shown to reduce copper leaching.[1][3]

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes, this compound can be toxic. It is important to handle the chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data

The following tables summarize key quantitative data related to the performance of copper-based wood preservatives.

Table 1: Leaching of Copper from Treated Wood

Preservative FormulationCopper Loss (%)Test MethodReference
Copper(II) octanoate + ethanolamine12.2AWPA A11-93 (modified)[3]
Copper(II) sulfate + octanoic acid + ethanolamine12.6AWPA A11-93 (modified)[3]
Copper(II) sulfate + ethanolamine22.2AWPA A11-93 (modified)[3]

Table 2: Efficacy of Copper-Based Preservatives Against Wood Decay Fungi (Soil-Block Test)

PreservativeRetention ( kg/m ³)FungusWood SpeciesWeight Loss (%)Reference
Micronized Copper Azole (MCA)Not SpecifiedRhodonia placentaNorway Spruce Sapwood< 10.7 (at 1.60% MCA)[4]
Micronized Copper Azole (MCA)Not SpecifiedRhodonia placentaNorway Spruce Heartwood< 3.0[4]
Copper-based preservatives (general)VariesGloeophyllum trabeum (brown-rot)Aspen< 10[5]
Copper-based preservatives (general)VariesTrametes versicolor (white-rot)Aspen< 10[5]

Note: Specific efficacy data for this compound at varying retention levels is limited in the reviewed literature. The data presented for MCA provides an indication of the performance of a modern copper-based preservative.

Experimental Protocols

Detailed Methodology for AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures [2]

  • Test Specimen Preparation:

    • Prepare small, clear sapwood blocks (typically 19x19x19 mm) from a susceptible wood species (e.g., Southern Pine).

    • Determine the initial dry weight of each block.

    • Treat the blocks with a range of this compound concentrations to determine the toxic threshold. Include untreated control blocks.

    • Condition the treated blocks to allow for the fixation of the preservative.

  • Fungal Culture Preparation:

    • Prepare cultures of common wood decay fungi (e.g., the brown-rot fungus Gloeophyllum trabeum or the white-rot fungus Trametes versicolor) on a suitable medium (e.g., potato dextrose agar) in culture bottles containing a soil substrate.[2]

  • Inoculation and Incubation:

    • Sterilize the treated and untreated wood blocks.

    • Place the blocks in the culture bottles in direct contact with the actively growing fungal mycelium.

    • Incubate the bottles under controlled conditions of temperature (e.g., 25-27°C) and humidity for a specified period (typically 12-16 weeks) to allow for fungal decay.[2]

  • Efficacy Assessment:

    • At the end of the incubation period, remove the blocks and clean off any superficial fungal growth.

    • Determine the final dry weight of each block.

    • Calculate the percentage of weight loss for each block. The efficacy of the preservative is determined by the minimum retention level that prevents a significant amount of weight loss compared to the untreated controls.[2]

Visualizations

Experimental_Workflow_AWPA_E10 cluster_prep Preparation cluster_incubation Incubation cluster_assessment Assessment prep_wood Prepare & Weigh Wood Blocks treat_wood Treat Blocks with This compound prep_wood->treat_wood inoculate Inoculate Blocks with Fungi treat_wood->inoculate prep_fungi Prepare Fungal Cultures prep_fungi->inoculate incubate Incubate under Controlled Conditions inoculate->incubate weigh_final Determine Final Dry Weight incubate->weigh_final calc_loss Calculate % Weight Loss weigh_final->calc_loss determine_efficacy Determine Efficacy calc_loss->determine_efficacy

Caption: Workflow for the AWPA E10 soil-block test.

Copper_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Fungal Cell) cu_ion Copper Ions (Cu²⁺) from this compound ros Reactive Oxygen Species (ROS) Generation cu_ion->ros Uptake into cell enzyme_inhibition Enzyme Inhibition cu_ion->enzyme_inhibition Direct binding damage Cellular Damage ros->damage Oxidation of lipids, proteins, DNA enzyme_inhibition->damage Disruption of metabolic pathways death Fungal Cell Death damage->death

Caption: Mechanism of copper toxicity in fungal cells.

References

Validation & Comparative

A Comparative Guide to Validating Experimental Results with Copper Octanoate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the accuracy, precision, and reliability of experimental data. The choice of a suitable reference standard is paramount in this process. This guide provides a comprehensive comparison of using copper octanoate as an analytical standard versus other common alternatives, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Standards

The selection of an appropriate standard depends on the specific analytical method and the analyte of interest. Below is a comparison of this compound with two common alternatives: copper (II) 2-ethylhexanoate and zinc stearate. These compounds are often used in the analysis of metal-organic compounds and fatty acids.

ParameterThis compoundCopper (II) 2-EthylhexanoateZinc Stearate
Chemical Formula C₁₆H₃₀CuO₄C₁₆H₃₀CuO₄C₃₆H₇₀O₄Zn
Molecular Weight 349.95 g/mol 349.95 g/mol 632.3 g/mol
Solubility Soluble in organic solvents.Soluble in organic solvents.[1]Insoluble in polar solvents; soluble in aromatic and chlorinated hydrocarbons when heated.[2]
Primary Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC).[3][4]Gas Chromatography-Mass Spectrometry (GC-MS).[5]X-ray Diffraction (XRD), Titration, Atomic Absorption Spectroscopy (AAS).[2][6][7]
Key Applications as a Standard Quantification of octanoic acid and other fatty acids; validation of methods for analyzing copper-containing compounds.Catalyst in polymerization and drying agent in coatings; potential standard for 2-ethylhexanoic acid analysis.[1]Lubricant, mold release agent, and stabilizer; used as a reference material in the analysis of stearates and zinc compounds.[7]
Purity & Availability Available in various grades, including for synthesis and as an analytical standard.[8]Available in specified purities (e.g., 16-19% Cu).[9]Available in pharmacopeial grades (USP, BP, Ph. Eur.).[2]

Experimental Protocols

Accurate quantification of metal carboxylates like this compound often requires a derivatization step to improve volatility and chromatographic performance, especially for gas chromatography.

Protocol 1: Quantification of Octanoate from this compound using GC-MS

This protocol details the steps for liberating, derivatizing, and quantifying the octanoic acid component of this compound.

1. Sample Preparation (Acidification and Extraction):

  • Weigh a precise amount of the this compound standard or sample.

  • Dissolve the sample in a suitable organic solvent (e.g., hexane).

  • Acidify the solution with a dilute strong acid (e.g., 1 M HCl) to protonate the octanoate anions, forming free octanoic acid.

  • Perform a liquid-liquid extraction to separate the octanoic acid into an organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

2. Derivatization to Fatty Acid Methyl Ester (FAME):

  • Evaporate the solvent from the extracted octanoic acid.

  • Add a derivatizing agent, such as a solution of boron trifluoride in methanol (14% BF₃-MeOH).

  • Heat the mixture to facilitate the conversion of octanoic acid to its more volatile methyl ester, methyl octanoate.

  • After cooling, add water and a nonpolar solvent (e.g., hexane) and vortex to extract the methyl octanoate.

  • The organic layer containing the methyl octanoate is then ready for GC-MS analysis.[4]

3. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.[10]

  • Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a polar column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from other components.

  • Injector and Detector Temperatures: Optimized for the analysis of FAMEs.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.[11]

4. Quantification:

  • A calibration curve is generated using standard solutions of methyl octanoate of known concentrations.

  • The concentration of methyl octanoate in the sample is determined by comparing its peak area to the calibration curve.[12]

Mandatory Visualization

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the analytical workflow for quantifying the octanoate portion of a this compound sample.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dissolve Dissolution in Organic Solvent start->dissolve acidify Acidification (e.g., HCl) dissolve->acidify extract Liquid-Liquid Extraction acidify->extract dry Drying of Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate derivatize Addition of Derivatizing Agent (BF3-MeOH) evaporate->derivatize heat Heating derivatize->heat extract_fame Extraction of Methyl Octanoate heat->extract_fame gcms GC-MS Analysis extract_fame->gcms quant Quantification via Calibration Curve gcms->quant

Caption: Workflow for GC-MS analysis of this compound.

Potential Signaling Pathway Involvement of Copper

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available research, the copper ion itself is known to be a key regulator in various cellular signaling pathways.[13] The diagram below illustrates a generalized pathway where copper ions can influence cellular processes like proliferation and angiogenesis through the MAPK and PI3K-Akt pathways.

signaling_pathway cluster_input Input cluster_pathways Signaling Cascades cluster_output Cellular Response cu_oct This compound cu_ion Copper Ions (Cu2+) cu_oct->cu_ion Dissociation mapk MAPK Pathway cu_ion->mapk pi3k PI3K-Akt Pathway cu_ion->pi3k prolif Cell Proliferation mapk->prolif angio Angiogenesis mapk->angio pi3k->prolif pi3k->angio

Caption: Generalized role of copper in cell signaling.

References

A Comparative Analysis of Copper Carboxylates as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Copper Carboxylate Catalyst Performance Against Key Alternatives, Supported by Experimental Data.

In the landscape of catalytic organic synthesis, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. Copper carboxylates have emerged as a versatile and attractive class of catalysts due to the abundance and low toxicity of copper. This guide provides a comparative study of copper carboxylates as catalysts in key organic transformations, objectively weighing their performance against common alternatives such as palladium, ruthenium, and other transition metal catalysts. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid in catalyst selection and experimental design.

Cross-Coupling Reactions: A Cost-Effective Alternative to Palladium

Palladium complexes have long been the gold standard in cross-coupling reactions, pivotal for the formation of carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science. However, the high cost and low natural abundance of palladium have spurred the search for viable alternatives. Copper-based catalysts, particularly copper carboxylates, have shown considerable promise in this domain.[1]

A prime example is the Sonogashira coupling, a fundamental reaction for forging a bond between a vinyl or aryl halide and a terminal alkyne. While traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, recent advancements have demonstrated the efficacy of palladium-free systems relying solely on copper catalysts.[2][3]

Table 1: Performance Comparison of Copper and Palladium Catalysts in Sonogashira Coupling

Catalyst SystemAryl HalideAlkyneSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuIIodobenzenePhenylacetyleneTriethylamineRoom Temp.0.595Sonogashira et al.[1]
Cu(OAc)₂IodobenzenePhenylacetyleneToluene901480Tambade et al.[3]
CuI/3-Pphen4-IodoanisolePhenylacetyleneWater100-GoodYu et al.
CuOAc/N,N,P-ligand1-Bromo-1-phenylethanePhenylacetyleneEt₂ORoom Temp.-94Cao et al.

Key Insights:

  • Palladium-based systems often exhibit higher turnover numbers and frequencies, leading to faster reaction times and higher yields under milder conditions.[1]

  • Copper carboxylate systems, while sometimes requiring higher temperatures, offer a significant cost advantage and can be effective in palladium-free protocols, which is advantageous in applications where palladium contamination is a concern.[3]

  • The choice of ligand and solvent is crucial for the performance of both copper and palladium catalysts.

Oxidation Reactions: A Versatile and Efficient Choice

Copper-catalyzed aerobic oxidation of alcohols to aldehydes and ketones is a green and efficient alternative to stoichiometric oxidants. The combination of a copper salt and a stable radical co-catalyst, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), has proven to be a particularly effective system.[4][5][6][7][8][9]

Table 2: Comparative Performance of Metal Catalysts in the Aerobic Oxidation of Benzyl Alcohol

Catalyst SystemCo-catalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
CuCl₂TEMPO[bmim]OSO₃Oc-7HighHighK. et al.[7]
Cu(I)/bpyTEMPOAcetoneRoom Temp.0.5-1~65 (isolated yield)-University of Wisconsin-Madison Lab[1]
Fe(NO₃)₃TEMPO-----Stahl et al.[10]
MnO₂--250-91.4 (for NO oxidation)-Wang et al.[11]

Key Insights:

  • Copper/TEMPO systems are highly effective for the selective oxidation of primary and secondary alcohols under mild, aerobic conditions.[4][6][9]

  • The choice of the copper salt, ligand, and solvent can significantly influence the reaction rate and substrate scope.[12]

  • While other transition metals like iron and manganese are also active oxidation catalysts, copper-based systems often offer a good balance of reactivity, selectivity, and cost-effectiveness for alcohol oxidation.[3][10][11][13] Copper-manganese oxides have shown high efficiency in the oxidation of hydrocarbons and carbon monoxide.[2]

Cycloaddition Reactions: Controlling Regioselectivity

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted regioisomer.[1][4] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted triazoles.[1][5][14][15]

Table 3: Comparison of Copper and Ruthenium Catalysts in Azide-Alkyne Cycloaddition

CatalystRegioselectivityAlkyne Substrate ScopeReaction Conditions
Copper(I)1,4-disubstitutedTerminal alkynesMild, often room temperature
Ruthenium(II)1,5-disubstitutedTerminal and internal alkynesGenerally mild, can be performed at room temperature

Key Insights:

  • The choice between copper and ruthenium catalysts allows for complete control over the regioselectivity of the azide-alkyne cycloaddition, a critical factor in drug discovery and materials science.[1][14]

  • Copper-catalyzed "click chemistry" is generally limited to terminal alkynes, whereas ruthenium catalysts can also accommodate internal alkynes, expanding the substrate scope.[14]

Experimental Protocols

Synthesis of Copper(II) Acetate Monohydrate

A common precursor for many copper-catalyzed reactions is copper(II) acetate. It can be synthesized through various methods.

Method 1: From a Copper Base and Acetic Acid [14]

  • React a copper-based starting material such as copper(II) hydroxide or basic copper(II) carbonate with acetic acid.

  • For instance, add 1 mole of copper (in the form of basic copper carbonate with a 40-55% by weight copper content) and 1 mole of acetic anhydride in separate streams to 100-200 g of 30-65% aqueous acetic acid, heated to 50-80 °C, while maintaining a pH of ≤ 3.6 and a reaction temperature below 90 °C.

  • The precipitated copper(II) acetate monohydrate is then separated from the suspension.

Method 2: From Copper Metal [16]

  • Mix equal parts of white vinegar (acetic acid) and hydrogen peroxide.

  • Heat the mixture.

  • Add a source of copper metal (e.g., uncoated copper wire). The solution will turn blue as copper acetate forms.

  • Once the reaction is complete and the liquid is clear, heat the mixture to evaporate the solvent and collect the solid copper acetate. Alternatively, allow the solution to cool and crystallize to obtain copper acetate monohydrate.

General Procedure for Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol[6]
  • Dissolve the benzyl alcohol in a suitable solvent (e.g., acetone) in an Erlenmeyer flask.

  • Add the copper catalyst (e.g., 10 mol% CuBr), a ligand (e.g., 10 mol% 2,2'-bipyridine), and the co-catalyst (e.g., 10 mol% TEMPO) to the stirring solution.

  • The reaction is carried out at room temperature under an ambient air atmosphere.

  • The progress of the reaction can be monitored by a color change from red-brown to a turbid green, indicating the consumption of the starting material.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

General Procedure for a Palladium-Free Copper-Catalyzed Sonogashira Coupling[3]
  • To a reaction vessel, add the aryl iodide, terminal alkyne, copper carboxylate catalyst (e.g., 5 mol% Cu(OAc)₂), a base (e.g., 3.0 mmol of an amine base), and a solvent (e.g., 10 mL of toluene).

  • The reaction mixture is heated under an inert atmosphere (e.g., under CO at 20 atm) at a specified temperature (e.g., 90 °C) for a set time (e.g., 14 hours).

  • After cooling, the reaction mixture is worked up to isolate the desired coupled product.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for optimizing catalytic reactions.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis start Select Starting Materials (e.g., Copper Salt, Carboxylic Acid) synthesis Synthesize Copper Carboxylate (e.g., Precipitation, Solvent Evaporation) start->synthesis purification Purify Catalyst (e.g., Recrystallization, Washing) synthesis->purification characterization Characterize Catalyst (e.g., FTIR, XPS) purification->characterization setup Reaction Setup (Substrates, Catalyst, Solvent, Atmosphere) characterization->setup run Run Reaction (Heating, Stirring, Monitoring) setup->run workup Work-up (Quenching, Extraction) run->workup isolate Isolate Product (Chromatography, Crystallization) workup->isolate yield Determine Yield and Selectivity (e.g., NMR, GC-MS) isolate->yield compare Compare with Alternative Catalysts (e.g., Pd, Ru) yield->compare

A generalized workflow for the comparative study of a synthesized catalyst.

catalytic_cycles Comparative Catalytic Cycles: CuAAC vs. RuAAC cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_ruaac Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) CuI Cu(I) Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide + Alkyne Alkyne_Cu Terminal Alkyne Cu_triazolide Copper(III) Triazolide Cu_acetylide->Cu_triazolide + Azide Azide_Cu Organic Azide Product_14 1,4-Disubstituted Triazole Cu_triazolide->Product_14 Product_14->CuI Regenerates Catalyst RuII Ru(II) Ruthenacycle Ruthenacycle Intermediate RuII->Ruthenacycle + Alkyne + Azide Alkyne_Ru Alkyne Ru_triazolide Ruthenium Triazolide Ruthenacycle->Ru_triazolide Azide_Ru Organic Azide Product_15 1,5-Disubstituted Triazole Ru_triazolide->Product_15 Product_15->RuII Regenerates Catalyst

Simplified catalytic cycles for CuAAC and RuAAC, highlighting the formation of distinct regioisomers.

Conclusion

Copper carboxylates represent a highly valuable class of catalysts in modern organic synthesis, offering a compelling combination of low cost, ready availability, and versatile reactivity. In cross-coupling reactions, they provide a viable, palladium-free alternative, which is particularly important for applications intolerant of palladium contamination. For aerobic oxidations, copper carboxylate-based systems are among the most practical and efficient, demonstrating high selectivity under mild conditions. In cycloaddition reactions, the use of copper catalysts provides exquisite control over regioselectivity, complementing the reactivity of other transition metals like ruthenium. The choice of a specific copper carboxylate catalyst, along with the reaction conditions, must be carefully considered based on the desired transformation, substrate scope, and economic and environmental factors. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in the design and implementation of efficient and sustainable catalytic processes.

References

A Comparative Guide to Spectral Analysis for Purity Confirmation of Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common spectral analysis techniques for confirming the purity of copper(II) octanoate. Accurate determination of purity is critical in research, development, and quality control to ensure product consistency and safety. This document outlines the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool, its application to paramagnetic Cu(II) complexes like copper octanoate is limited due to significant signal broadening and is therefore not recommended for routine purity analysis.

Comparison of Spectroscopic Methods

Technique Principle Information Provided Advantages Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., carboxylate, alkyl chains). Detection of impurities with distinct vibrational modes (e.g., free octanoic acid, water).High specificity for molecular structure. Rapid analysis. Non-destructive.Less sensitive to impurities with similar functional groups. Sample preparation can be critical (e.g., moisture interference).
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light due to electronic transitions.Quantification of the Cu(II) ion concentration. Detection of impurities that alter the d-d transition of the copper center.High sensitivity for quantitative analysis. Simple and rapid measurements.Low specificity for structural information. Broad absorption bands can make it difficult to distinguish between similar species.[1]

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound and detect the presence of impurities such as residual octanoic acid and water.

Methodology (Attenuated Total Reflectance - ATR-FTIR):

  • Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, normalization) as needed.

    • Identify the characteristic absorption bands for this compound and compare them to a reference spectrum or literature values.

    • Examine the spectrum for the presence of impurity peaks.

UV-Visible (UV-Vis) Spectroscopy

Objective: To confirm the presence and quantify the concentration of the Cu(II) species in a solution of this compound.

Methodology:

  • Instrument: A UV-Visible spectrophotometer.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent that does not absorb in the visible region (e.g., ethanol, chloroform).

    • Quantitatively transfer the solution to a volumetric flask and dilute to a known volume to obtain a solution of a specific concentration.

    • Prepare a series of standard solutions of known concentrations if quantification is required.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Record the UV-Vis spectrum of the sample, typically in the range of 300-900 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) corresponding to the d-d transition of the Cu(II) ion.

    • For quantitative analysis, create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations and determine the concentration of the unknown sample using its absorbance value.

Data Presentation and Interpretation

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrations of the carboxylate group and the alkyl chain.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Significance for Purity
Carboxylate (COO⁻)~1580 - 1610Asymmetric stretchingThe position and shape of this band are indicative of the coordination of the carboxylate group to the copper ion.
Carboxylate (COO⁻)~1400 - 1450Symmetric stretchingThe separation between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode (e.g., monodentate, bidentate).
C-H (alkyl chain)~2850 - 2960StretchingConfirms the presence of the octanoate ligand.
Potential Impurities
Free Octanoic Acid (O-H)~2500 - 3300 (broad)StretchingA broad absorption in this region indicates the presence of unreacted carboxylic acid.
Free Octanoic Acid (C=O)~1700 - 1720StretchingA sharp peak in this region is a strong indicator of free octanoic acid impurity.
Water (O-H)~3200 - 3600 (broad)StretchingThe presence of a broad band in this region suggests the presence of water, which can affect the stability and properties of the compound.[2][3]
UV-Vis Spectral Data

The UV-Vis spectrum of copper(II) octanoate in solution is typically characterized by a broad absorption band in the visible region.

Transition Expected Wavelength Range (nm) Significance for Purity
d-d transition of Cu(II)~650 - 810The presence of this band confirms the +2 oxidation state of copper.[4][5] The position and intensity of this band are dependent on the solvent and the coordination environment of the copper ion. Changes in the λmax or the appearance of additional bands could indicate the presence of impurities that alter the coordination sphere of the copper center or the presence of other copper species.[6][7]

Visualization of Experimental Workflow

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_uvvis UV-Vis Analysis cluster_conclusion Conclusion Sample This compound Sample FTIR_Sample Solid Sample Sample->FTIR_Sample UVVis_Sample Prepare Solution Sample->UVVis_Sample FTIR_Analysis ATR-FTIR Spectroscopy FTIR_Sample->FTIR_Analysis FTIR_Data FTIR Spectrum FTIR_Analysis->FTIR_Data FTIR_Impurity Identify Impurities (e.g., Octanoic Acid, Water) FTIR_Data->FTIR_Impurity Purity_Confirmed Purity Confirmed FTIR_Impurity->Purity_Confirmed No Impurities Purity_Rejected Purity Rejected FTIR_Impurity->Purity_Rejected Impurities Present UVVis_Analysis UV-Vis Spectroscopy UVVis_Sample->UVVis_Analysis UVVis_Data UV-Vis Spectrum UVVis_Analysis->UVVis_Data UVVis_Purity Confirm Cu(II) Presence & Quantify UVVis_Data->UVVis_Purity UVVis_Purity->Purity_Confirmed Correct λmax & Concentration UVVis_Purity->Purity_Rejected Incorrect λmax or Concentration

Caption: Experimental workflow for purity confirmation.

Conclusion

The combination of FTIR and UV-Vis spectroscopy provides a robust approach for the purity confirmation of copper(II) octanoate. FTIR spectroscopy is invaluable for identifying the compound's structural integrity and detecting common process-related impurities like unreacted octanoic acid and water. UV-Vis spectroscopy complements this by confirming the presence of the correct copper(II) oxidation state and enabling quantification. By utilizing these techniques in tandem, researchers can confidently assess the purity of their this compound samples, ensuring the reliability and reproducibility of their experimental results.

References

A Comparative Guide to the Characterization and Purity Assessment of Synthesized Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized copper octanoate with alternative copper-based compounds—copper(II) sulfate, copper(II) hydroxide, and copper(II) oxide—commonly utilized in research and development. The following sections detail the characterization and purity assessment of these compounds, supported by experimental data and detailed methodologies to aid in the selection of the most suitable material for your specific application.

Introduction

This compound, a metal carboxylate, is a versatile compound with applications ranging from catalysis to fungicides.[1][2] Its efficacy and safety are intrinsically linked to its purity and physicochemical characteristics. This guide offers a comparative analysis of this compound and its inorganic counterparts, focusing on key performance indicators and the analytical techniques required for their comprehensive evaluation.

Comparative Analysis of Copper Compounds

The selection of a copper compound for a specific application often depends on factors such as solubility, stability, and the mode of action of the copper ion. While this compound offers the advantage of solubility in organic media, inorganic copper salts like copper sulfate are highly soluble in water.[3][4] Copper hydroxide and oxide, on the other hand, are sparingly soluble and are often formulated as suspensions.[3][5]

Table 1: Comparison of Physicochemical Properties of Copper Compounds

PropertyThis compoundCopper(II) SulfateCopper(II) HydroxideCopper(II) Oxide
Molecular Formula Cu(C₈H₁₅O₂)₂CuSO₄Cu(OH)₂CuO
Molar Mass 350.00 g/mol 159.61 g/mol 97.56 g/mol 79.55 g/mol
Appearance Blue, waxy solidBlue crystalline solid (pentahydrate), white (anhydrous)[4]Blue to bluish-green powder[5]Brownish-black powder
Solubility in Water LowHigh[4]Low[5]Insoluble
Melting Point ~130-140 °CDecomposes >200 °C[4]Decomposes at 80-100 °C1326 °C
Metallic Copper Content (Typical) ~18%~39.8% (anhydrous)~65.2%~79.9%

Table 2: Comparative Performance and Purity Data

ParameterThis compoundCopper(II) SulfateCopper(II) HydroxideCopper(II) Oxide
Typical Purity >98%>99% (Reagent Grade)[6]>95%>98%
Common Impurities Unreacted octanoic acid, waterWater, other metal sulfatesCarbonate, other copper saltsOther copper oxides (e.g., Cu₂O)
Relative Stability Stable under normal conditionsHygroscopic, forms hydrates[6]Decomposes with heatThermally stable
Fungicidal Efficacy Effective, lower phytotoxicity risk[3]High, but higher risk of phytotoxicity[3]Effective, good rainfastness[7]Effective, slow-release of Cu²⁺[8]

Experimental Workflow for Characterization and Purity Assessment

A systematic approach is crucial for the thorough characterization and purity assessment of synthesized this compound. The following workflow outlines the key analytical techniques employed.

G Experimental Workflow for this compound Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_purity Purity Assessment Synthesis Synthesized this compound FTIR FTIR Spectroscopy (Functional Group Analysis) Synthesis->FTIR Structural Confirmation TGA Thermogravimetric Analysis (Thermal Stability & Composition) Synthesis->TGA Thermal Profile XRD X-ray Diffraction (Crystallinity & Phase ID) Synthesis->XRD Structural Analysis SEM Scanning Electron Microscopy (Morphology & Particle Size) Synthesis->SEM Physical Characterization EA Elemental Analysis (Copper Content) Synthesis->EA Purity Verification HPLC HPLC/GC (Organic Impurities) EA->HPLC Impurity Profiling AAS Atomic Absorption Spectroscopy (Trace Metal Impurities) HPLC->AAS Further Impurity Analysis

Caption: Workflow for the characterization and purity assessment of synthesized this compound.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. The following are standard protocols for the key analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized compound and confirm the formation of the copper carboxylate salt.

Protocol:

  • Prepare the sample by mixing a small amount of the synthesized this compound with dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the FTIR spectrum of the pellet over the range of 4000-400 cm⁻¹.[9]

  • Analyze the spectrum for the characteristic absorption bands of the carboxylate group (COO⁻), noting the disappearance of the carboxylic acid C=O stretch from the starting material. The asymmetric and symmetric stretching vibrations of the carboxylate group typically appear around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.[10]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the this compound and to quantify the amount of coordinated or lattice water and organic content.

Protocol:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the synthesized this compound into a tared TGA pan.[11]

  • Heat the sample from room temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[11]

  • Record the mass loss as a function of temperature.

  • Analyze the resulting thermogram to identify decomposition steps and calculate the percentage of mass loss at each step, which can be correlated to the loss of water and the decomposition of the octanoate ligands to copper oxide.

Elemental Analysis (EA)

Objective: To determine the weight percentage of copper in the synthesized compound, which is a direct measure of its purity.

Protocol:

  • Accurately weigh a sample of the synthesized this compound.

  • Digest the sample in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to bring the copper into solution.

  • Dilute the digested sample to a known volume with deionized water.

  • Analyze the copper concentration in the solution using a calibrated Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).[12]

  • Calculate the weight percentage of copper in the original sample based on the measured concentration and the initial sample weight.

Signaling Pathways and Logical Relationships

The primary mode of action for copper-based fungicides involves the release of cupric ions (Cu²⁺), which are toxic to fungal and bacterial pathogens. The following diagram illustrates the logical relationship between the copper compound and its antimicrobial activity.

G Mode of Action of Copper-Based Fungicides CopperCompound Copper Compound (e.g., this compound) CupricIon Release of Cu²⁺ Ions CopperCompound->CupricIon Dissociation in water CellInteraction Interaction with Pathogen Cell CupricIon->CellInteraction EnzymeDenaturation Enzyme Denaturation CellInteraction->EnzymeDenaturation MetabolicDisruption Disruption of Cellular Metabolism CellInteraction->MetabolicDisruption CellDeath Pathogen Cell Death EnzymeDenaturation->CellDeath MetabolicDisruption->CellDeath

Caption: Simplified diagram of the antimicrobial mode of action for copper compounds.

Conclusion

The characterization and purity assessment of synthesized this compound are critical for ensuring its performance and safety in various applications. This guide provides a framework for a comparative evaluation of this compound against common inorganic copper compounds. The detailed experimental protocols and workflows serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions and facilitating the development of high-quality materials.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Copper Octanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of Potential Analytical Methods

The selection of an appropriate analytical method for copper octanoate would depend on various factors, including the sample matrix, required sensitivity, selectivity, and cost. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry are three commonly employed techniques that could be adapted for this purpose. The following table summarizes their expected performance characteristics for the analysis of this compound, based on their performance with similar analytes.[1]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible (UV-Vis) Spectrophotometry
Linearity (r²) > 0.999[1]> 0.99[2]> 0.99[1]
Accuracy (% Recovery) 97 - 105%[1]Generally within 70-120%[2]95 - 105%[1]
Precision (% RSD) < 2%[1]< 15%< 5%[1]
Limit of Detection (LOD) ng/mL to µg/mL rangeLow (ng/mL to pg/mL range)[2]~1 µg/mL[1]
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeLow (ng/mL to pg/mL range)~3 µg/mL[1]
Specificity HighHigh, based on retention time and mass fragmentation pattern[2]Low to Moderate
Cost ModerateModerate to HighLow
Throughput ModerateModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are generalized protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, which is a salt of a fatty acid, reverse-phase HPLC would be a suitable approach.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile). The sample may require extraction from a more complex matrix using liquid-liquid extraction or solid-phase extraction. Filter the final solution through a 0.45-µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate buffer) is often used for the separation of organic acids and their salts.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where either the copper ion or the octanoate moiety absorbs, or after post-column derivatization to form a colored complex.[3][4]

  • Quantification: Generate a calibration curve by injecting standard solutions of this compound at different concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is well-suited for the analysis of volatile and semi-volatile compounds. Octanoic acid is volatile, and this compound could potentially be analyzed after derivatization to increase its volatility and thermal stability.

  • Sample Preparation & Derivatization: A derivatization step is likely necessary to convert the this compound into a more volatile form. This could involve an esterification of the octanoate. An internal standard should be added before derivatization for accurate quantification.

  • GC Conditions:

    • Column: A fused-silica capillary column with a suitable stationary phase (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: Set to ensure complete volatilization of the derivatized analyte without degradation.

    • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample.

  • Detection:

    • Flame Ionization Detector (FID): Provides good sensitivity for organic compounds.

    • Mass Spectrometry (MS): Offers high specificity through the identification of the analyte based on its mass spectrum.[2]

  • Quantification: A calibration curve is constructed using derivatized standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method that can be used for the quantification of copper. This method relies on the formation of a colored complex with the copper ion.

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent. A complexing agent (e.g., Zincon or neocuproine) is added to the solution to form a colored complex with the copper ions.[5][6] The pH of the solution may need to be adjusted to optimize complex formation.[7]

  • Procedure:

    • Prepare a series of standard solutions containing known concentrations of copper.

    • Add the complexing agent to both the standards and the sample solutions.

    • Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) of the copper complex.[7]

  • Quantification: A calibration curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of copper in the sample is then determined from its absorbance using the calibration curve.[8]

Mandatory Visualization

Cross-Validation Workflow

Cross-validation is a critical step to ensure that an analytical method is robust and provides reliable results.[1] The following diagram illustrates a typical k-fold cross-validation workflow for comparing two analytical methods.

CrossValidationWorkflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation A_Dev Develop Method A (e.g., HPLC) A_Val Validate Method A (Linearity, Accuracy, Precision) A_Dev->A_Val Sample_Set Prepare a Set of Samples (Spiked Matrix at Different Concentrations) A_Val->Sample_Set B_Dev Develop Method B (e.g., GC) B_Val Validate Method B (Linearity, Accuracy, Precision) B_Dev->B_Val B_Val->Sample_Set Analyze_A Analyze Samples with Method A Sample_Set->Analyze_A Analyze_B Analyze Samples with Method B Sample_Set->Analyze_B Compare Statistically Compare Results (e.g., Bland-Altman, t-test) Analyze_A->Compare Analyze_B->Compare Conclusion Assess Agreement & Bias Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Micronized Copper vs. Soluble Copper Octanoate: A Performance Evaluation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of two leading copper-based antimicrobial agents, this guide delves into the performance of micronized copper and soluble copper octanoate. Intended for researchers, scientists, and drug development professionals, this document provides a detailed analysis of their efficacy, supported by experimental data and methodologies.

This guide will explore the fundamental differences in their physical forms, which influence their mechanisms of action, efficacy against various pathogens, and potential for phytotoxicity. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways, this document aims to provide a thorough resource for evaluating these two important copper compounds.

Performance at a Glance: Key Comparative Metrics

The efficacy of any antimicrobial agent is determined by a range of factors, including its ability to inhibit fungal growth, its persistence in the treated material, and its potential for unintended damage to the host organism. The following tables summarize the performance of micronized copper and soluble this compound across these key metrics.

Antifungal Efficacy (Minimum Inhibitory Concentration - MIC)
Compound MIC against Botrytis cinerea (µg/mL)
Micronized Copper (as Copper Carbonate)Data not available in directly comparable studies
Soluble this compoundData not available in directly comparable studies
Copper Sulfate (for reference)~500 - 1000[1]
Copper Oxide Nanoparticles (for reference)160[2]
Wood Preservation: Leaching Resistance
Compound Copper Leaching (%)
Micronized Copper (as Copper Carbonate)Very low, similar to untreated wood in some studies.[3] Significantly less than soluble copper systems.[4]
Soluble this compound12.2% (in an ethanolamine solution)[5]
Soluble Copper Sulfate (for reference)22.2% (in an ethanolamine solution)[5]

Note: Leaching performance can be influenced by the formulation and the wood species.

Phytotoxicity Potential on Grapevines
Compound Observed Phytotoxicity
Micronized CopperGenerally considered to have lower phytotoxicity risk due to slow release of copper ions.[6]
Soluble this compoundConsidered one of the safer forms of copper to use, but like all soluble forms, carries a risk of phytotoxicity, especially under slow drying conditions.[6]
General Copper CompoundsCan cause necrotic lesions on leaves and berries, particularly in cold, wet conditions. The risk increases with lower pH.[6][7]

In-Depth Analysis: Mechanism of Action

The antimicrobial activity of both micronized copper and soluble this compound is ultimately dependent on the release of copper ions (Cu²⁺). However, the delivery mechanism and subsequent cellular interactions differ significantly.

Soluble this compound provides a direct source of bioavailable copper ions upon application. These ions can be readily taken up by fungal cells.

Micronized copper , being a particulate formulation of copper carbonate with low water solubility, acts as a reservoir.[8] It adheres to the surface and slowly releases copper ions over time, providing a more sustained protective effect.[4][9][10]

Once inside the fungal cell, copper ions wreak havoc through multiple pathways:

  • Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly destructive reactive oxygen species, such as hydroxyl radicals.[11][12] This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[11][12]

  • Enzyme Inhibition: Copper ions can bind to essential enzymes, disrupting their function and interfering with critical metabolic processes.[6]

  • Membrane Damage: The accumulation of copper ions and the effects of oxidative stress can compromise the integrity of the cell membrane, leading to leakage of cellular contents and ultimately, cell death.[11]

cluster_micronized Micronized Copper cluster_soluble Soluble this compound cluster_fungal_cell Fungal Cell Micronized_Copper Micronized Copper (Copper Carbonate Particles) Slow_Release Slow Release of Cu²⁺ Micronized_Copper->Slow_Release Adhesion to surface Cell_Uptake Cu²⁺ Uptake Slow_Release->Cell_Uptake Soluble_Copper Soluble this compound Direct_Release Direct Release of Cu²⁺ Soluble_Copper->Direct_Release Direct_Release->Cell_Uptake ROS Reactive Oxygen Species (ROS) Generation Cell_Uptake->ROS Enzyme_Inhibition Enzyme Inhibition Cell_Uptake->Enzyme_Inhibition Membrane_Damage Membrane Damage ROS->Membrane_Damage Cell_Death Fungal Cell Death Enzyme_Inhibition->Cell_Death Membrane_Damage->Cell_Death

Figure 1: Comparative mechanism of action of micronized and soluble copper.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

This protocol is a generalized procedure for determining the MIC of a fungicide against a filamentous fungus like Botrytis cinerea.

cluster_workflow MIC Assay Workflow A Prepare fungal spore suspension C Inoculate microtiter plate wells containing dilutions with spore suspension A->C B Prepare serial dilutions of copper compounds B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC as the lowest concentration with no visible growth E->F

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Fungal isolate (e.g., Botrytis cinerea)

  • Appropriate growth medium (e.g., Potato Dextrose Broth)

  • Micronized copper and soluble this compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Fungal Culture: Grow the fungal isolate on a suitable agar medium until sporulation.

  • Spore Suspension: Harvest spores and prepare a suspension in sterile water or a suitable buffer. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).

  • Compound Dilution: Prepare a stock solution of each copper compound. Perform a series of two-fold dilutions in the growth medium within the wells of the microtiter plate.

  • Inoculation: Add a standardized volume of the spore suspension to each well.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 20-25°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the copper compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Wood Preservative Leaching Test (Adapted from AWPA E11)

This protocol provides a standardized method to evaluate the leaching of preservatives from treated wood.

cluster_workflow Wood Preservative Leaching Workflow A Prepare and treat wood blocks with copper compounds B Dry and condition treated blocks A->B C Immerse blocks in deionized water for specified intervals B->C D Collect leachate at each interval C->D E Analyze copper concentration in leachate using atomic absorption spectroscopy or ICP-MS D->E F Calculate cumulative copper leached as a percentage of initial retention E->F

Figure 3: Workflow for assessing wood preservative leaching.

Materials:

  • Wood blocks of a specified species and size

  • Micronized copper and soluble this compound treatment solutions

  • Leaching apparatus

  • Deionized water

  • Analytical equipment for copper quantification (e.g., AAS or ICP-MS)

Procedure:

  • Wood Treatment: Treat pre-weighed wood blocks with the copper solutions to a target retention level.

  • Conditioning: Air-dry the treated blocks for a specified period to allow for fixation of the preservative.

  • Leaching: Immerse the blocks in a specified volume of deionized water. At set time intervals (e.g., 6, 24, 48 hours, and then at 48-hour intervals for a total of 14 days), replace the entire volume of water with fresh deionized water.

  • Leachate Analysis: Collect the leachate from each interval and analyze the copper concentration.

  • Calculation: Calculate the amount of copper leached during each interval and the cumulative amount leached over the entire test period. Express the results as a percentage of the initial amount of copper in the wood.

Phytotoxicity Assessment on Grapevines

This protocol outlines a method for evaluating the potential phytotoxic effects of fungicides on grapevine foliage.[7][13][14][15]

Materials:

  • Potted grapevine plants of a uniform variety and age

  • Micronized copper and soluble this compound formulations

  • Spray application equipment

  • Control (untreated) group

Procedure:

  • Plant Acclimatization: Acclimatize potted grapevines to greenhouse or field conditions.

  • Treatment Application: Apply the copper formulations to the grapevine foliage at recommended and exaggerated rates. Ensure thorough coverage. Include an untreated control group.

  • Observation: At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess the plants for any signs of phytotoxicity.

  • Rating: Score the severity of phytotoxicity using a standardized rating scale (e.g., 0 = no injury, 1 = slight spotting, 2 = moderate necrosis, 3 = severe necrosis and leaf drop).

  • Data Analysis: Statistically analyze the phytotoxicity ratings to determine if there are significant differences between the treatments.

Conclusion

Both micronized copper and soluble this compound are effective copper-based antimicrobial agents with distinct performance profiles. Micronized copper offers the advantage of lower leaching and potentially reduced phytotoxicity due to its slow-release mechanism, making it a durable option for applications like wood preservation. Soluble this compound provides readily available copper ions for rapid antimicrobial action.

The choice between these two forms will ultimately depend on the specific application, the target organism, and the sensitivity of the host environment. For long-term protection where durability and low environmental release are critical, micronized copper presents a compelling option. For applications requiring more immediate and potent biocidal activity, soluble this compound may be more suitable. Further direct comparative studies, particularly on antifungal efficacy against a broader range of pathogens and quantitative phytotoxicity assessments, are warranted to provide a more complete performance picture.

References

A Comparative Environmental Impact Assessment of Copper Octanoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the environmental impact of copper octanoate against common alternatives used in agriculture and wood preservation. The assessment is intended for researchers, scientists, and drug development professionals, offering a synthesis of available ecotoxicological data, experimental methodologies, and mechanisms of action.

Overview of this compound and Alternatives

This compound is a versatile fungicide and bactericide used in both agriculture and as a component in wood preservatives. In aqueous environments, it readily dissociates into the cupric ion (Cu²⁺) and octanoic acid (a naturally occurring fatty acid). The primary biocidal and ecotoxicological activity is attributed to the cupric ion.[1][2]

Key alternatives covered in this guide include:

  • Next-Generation Wood Preservatives:

    • Alkaline Copper Quaternary (ACQ): A water-based system using copper oxide and a quaternary ammonium compound ("quat") as a co-biocide.[3][4][5]

    • Micronized Copper Azole (MCA): A water-based formulation that uses finely ground copper particles combined with an azole fungicide (e.g., tebuconazole, propiconazole).[5][6][7]

  • Azole Fungicides (Tebuconazole & Propiconazole): A major class of agricultural and wood protection fungicides that act as demethylase inhibitors (DMIs).[8] They are often used in combination with copper in formulations like MCA.[9]

Quantitative Ecotoxicity Data

The environmental impact of these compounds is often evaluated by determining their toxicity to a range of non-target organisms. The following table summarizes key ecotoxicity endpoints. It is important to note that much of the data for copper compounds refers to the toxicity of the bioavailable cupric ion, which is the active agent of concern for this compound.[1]

Substance/Active IngredientTest OrganismEndpointValueReference(s)
Copper (as Cu²⁺) Freshwater Fish (Various)96-hr LC5017 µg/L - 10,000 µg/L (hardness dependent)[10]
Marine Fish (Various)96-hr LC502,000 µg/L - 6,000 µg/L[10]
Freshwater Invertebrates48-hr EC50Varies with species and water hardness[10]
Marine Invertebrates (Crustaceans)Acute LC50100 µg/L - 1,000 µg/L[10]
Marine Bivalve LarvaeGrowth Inhibition3 µg/L[10]
Algae (Freshwater)Growth InhibitionVaries with water hardness[10]
Soil Invertebrates (Various)EC5076 - 187 mg/kg (EDTA-extractable Cu)[11]
Copper-based mixture Enchytraeus crypticus (Potworm)Reproduction EC500.12 - 0.19% in soil[12]
Folsomia candida (Springtail)Reproduction EC500.12 - 0.19% in soil[12]
Tebuconazole Chelon auratus (Fish)96-hr LC501.13 mg/L[13]
Oncorhynchus mykiss (Rainbow Trout)96-hr LC509.05 mg/L[13]
Daphnia magna (Water Flea)24-48 hr EC502.37 mg/L[13]
Thamnocephalus platyurus (Fairy Shrimp)24-hr EC500.115 mg/L[13]
Spirodela polyrhiza (Duckweed)72-hr EC502.204 mg/L[13]
Enchytraeus crypticus (Potworm)Reproduction EC5041 mg/kg soil[13]
Propiconazole Soil BacteriaDissipation t½>75 days (at 100 mg/kg)[14]

Comparison of Wood Preservative Systems

ACQ and MCA have largely replaced older, more toxic preservatives like Chromated Copper Arsenate (CCA) for residential use.[15][16] Their primary environmental impact relates to the potential for leaching of active ingredients into the surrounding environment.

FeatureAlkaline Copper Quaternary (ACQ)Micronized Copper Azole (MCA)
Composition Soluble copper complexed with ammonia or an amine, plus a quaternary ammonium compound.[3][15]Sub-micron copper carbonate particles, plus an organic azole co-biocide (e.g., tebuconazole).[6][16]
Copper Form Dissolved (soluble) copper.Particulate (micronized) copper.[14]
Leaching Potential Copper leaching can occur, especially in the initial months of use.[17][18] Leaching rates can be higher than CCA or MCA in some studies.Generally reported to have lower copper leaching rates than ACQ, though this can vary by test method and exposure conditions.[14]
Environmental Profile Considered to have lower risks than CCA.[4][5] Potential for ammonia or amine emissions from treatment plants.[15]A Life Cycle Assessment (LCA) found MCA to have lower impacts across all environmental categories compared to ACQ.[6]

Key Experimental Protocols

Standardized testing protocols developed by organizations like the Organisation for Economic Co-operation and Development (OECD) are crucial for assessing and comparing the ecotoxicity of chemical substances.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[19][20]

  • Test Organism: Common species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[5][21]

  • Methodology:

    • Preparation: A geometric series of at least five test concentrations is prepared, along with a control group (no test substance).[20]

    • Acclimation: Fish are acclimated to the laboratory conditions prior to the test.

    • Exposure: At least seven fish are introduced into each test and control vessel. The exposure period is 96 hours.[20]

    • Observation: Mortalities and any sub-lethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.[19]

    • Water Quality: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test. The concentration of the test substance is typically verified analytically at the beginning and end of the exposure.[19]

    • Data Analysis: The cumulative mortality data is used to calculate the 96-hour LC50 value with 95% confidence limits.[21]

OECD 202: Daphnia sp., Acute Immobilisation Test

This protocol assesses acute toxicity to aquatic invertebrates, which are key components of aquatic food webs.

  • Objective: To determine the concentration of a substance that immobilizes 50% of the tested Daphnia (EC50) over a 48-hour period.[4][22]

  • Test Organism: Daphnia magna, a small freshwater crustacean, is the preferred species. Young daphnids (<24 hours old) are used.[4][23]

  • Methodology:

    • Preparation: A series of at least five test concentrations and a control are prepared in a defined test medium.[4]

    • Exposure: Groups of daphnids (e.g., four replicates of five animals each) are exposed to each concentration and the control for 48 hours under controlled temperature and light conditions.[23][24] Feeding is not provided during the test.[4]

    • Observation: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.[24]

    • Data Analysis: The results are used to calculate the 48-hour EC50, which represents the effective concentration for 50% immobilization.[25]

OECD 221: Lemna sp., Growth Inhibition Test

This test is designed to assess the toxicity of substances to aquatic plants.

  • Objective: To quantify the substance-related inhibition of vegetative growth of Lemna (duckweed) over a 7-day period.[6][26]

  • Test Organism: Lemna gibba or Lemna minor.

  • Methodology:

    • Preparation: Test solutions with at least five concentrations of the substance are prepared in a suitable growth medium.[27]

    • Exposure: Cultures of exponentially growing Lemna are introduced to the test and control solutions. The test runs for 7 days under controlled lighting and temperature.[28]

    • Measurement: The primary endpoint is the number of fronds, which is counted at the beginning and end of the test, and often at intermediate times. At least one other measurement, such as total frond area or dry weight, is also required.[26]

    • Data Analysis: The data is used to calculate the average specific growth rate and the yield. From this, the concentrations causing a specified inhibition (e.g., EC50, EC20) and the No Observed Effect Concentration (NOEC) are determined.[27]

Mechanisms of Action and Environmental Fate

Understanding the molecular mechanisms of toxicity and the environmental behavior of these substances is critical for a comprehensive impact assessment.

Mechanism of Copper Toxicity in Fish

The primary target for acute copper toxicity in fish is the gill, where it disrupts osmoregulation. Copper interferes with the function of Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the ion balance necessary for survival.[29] This leads to a loss of essential ions (like Na⁺ and Cl⁻) from the blood and ultimately, circulatory collapse.[3][30]

CopperToxicity Cu Bioavailable Copper (Cu²⁺) in Water Gill Fish Gill Epithelium Cu->Gill Binds to NaK_ATPase Na⁺/K⁺-ATPase Enzyme Cu->NaK_ATPase Inhibits IonLoss Inhibition of Ion Uptake & Increased Ion Loss (Na⁺, Cl⁻) NaK_ATPase->IonLoss Leads to OsmoticImbalance Blood Osmotic Imbalance IonLoss->OsmoticImbalance CirculatoryCollapse Cardiovascular Collapse & Hypoxia OsmoticImbalance->CirculatoryCollapse AzoleMechanism cluster_pathway Inside Fungal Cell Azole Azole Fungicide (e.g., Tebuconazole) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Azole->CYP51 Binds to & Inhibits MembraneDisruption Disrupted Cell Membrane (Altered fluidity & integrity) Azole->MembraneDisruption Prevents Ergosterol Production, Leading to FungalCell Fungal Cell Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to ErgosterolPathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->CYP51 CellDeath Fungal Cell Death MembraneDisruption->CellDeath LeachingWorkflow Start Start: Obtain Preservative-Treated Wood Samples Leaching Leaching Procedure (e.g., Immersion, Simulated Rainfall) Start->Leaching Sampling Collect Leachate at Predetermined Time Intervals Leaching->Sampling Analysis Chemical Analysis of Leachate (e.g., ICP-MS for Copper) Sampling->Analysis Calculation Calculate Leaching Rate (e.g., mg/m² per day) Analysis->Calculation RiskAssessment Environmental Risk Assessment Calculation->RiskAssessment End End RiskAssessment->End

References

A Comparative Analysis of Copper Leaching from Wood Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of experimental data on the leaching of copper from various wood preservatives reveals significant differences in their environmental performance. Micronized copper-based formulations consistently demonstrate lower copper leaching rates compared to soluble copper systems such as Alkaline Copper Quaternary (ACQ) and Copper Azole (CA).

The selection of wood preservatives is a critical consideration for researchers and professionals in drug development and environmental science, balancing the need for effective wood protection with the imperative to minimize environmental impact. Copper-based preservatives are widely used, but concerns remain regarding the leaching of copper into the surrounding environment. This guide provides an objective comparison of the leaching performance of different copper-based wood preservatives, supported by experimental data from various studies.

Quantitative Leaching Data

The following table summarizes the quantitative data on copper leaching from different wood preservatives as reported in several scientific studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, wood species, and analytical methods.

Preservative TypeWood SpeciesLeaching ConditionsCopper LeachingReference
Micronized Copper Quat (MCQ) Southern Yellow PineLaboratory Test (CNS 6717)4.94% (average leaching percentage)[1]
Alkaline Copper Quat (ACQ) Southern Yellow PineLaboratory Test (CNS 6717)10.19% (average leaching percentage)[1]
Chromated Copper Arsenate (CCA) Southern Yellow PineLaboratory Test (CNS 6717)5.42% (average leaching percentage)[1]
Micronized Copper Quat (MCQ) Not SpecifiedLaboratory and Field TestsLeaching was about 10% that of ACQ in both lab and 2-year field tests.[2]
Alkaline Copper Quat (ACQ) Not SpecifiedField Scale (1 year)670 mg of copper leached[3]
Chromated Copper Arsenate (CCA) Weathered, High RetentionField Scale (1 year)418 mg of copper leached[3]
Micronized Copper Azole (MCA) Not SpecifiedNot Specified90% to 99% less copper release compared to standard treated wood products.[4]
Alkaline Copper Quat (ACQ) & Copper Azole (CA) Not SpecifiedGeneral ObservationGenerally leach more than CCA-treated wood.[5]

Experimental Protocols

A standardized method for evaluating the leachability of waterborne wood preservatives is crucial for comparing the performance of different formulations. The American Wood Protection Association (AWPA) Standard E11, "Standard Method for Accelerated Evaluation of Preservative Leaching," is a widely recognized protocol for this purpose.[6][7]

AWPA E11: Standard Method for Accelerated Evaluation of Preservative Leaching

Objective: To provide an accelerated laboratory method to determine the leachability of waterborne wood preservatives. This method is intended to assess the long-term efficacy of preservatives and is not designed to predict environmental impact directly.[6]

Methodology:

  • Test Specimens: Small blocks of wood, typically 19 mm cubes, are used to maximize the surface-area-to-volume ratio, thereby accelerating the leaching process.[7]

  • Preservative Treatment: The wood blocks are treated with the wood preservative being tested according to specified procedures to achieve a target retention level.

  • Conditioning: After treatment, the blocks are conditioned to allow for the fixation of the preservative components within the wood structure.

  • Leaching Procedure:

    • The treated and conditioned wood blocks are immersed in a specified volume of deionized water.

    • The water is typically agitated or stirred continuously throughout the test period.

    • The leaching water is collected and replaced with fresh deionized water at predetermined intervals over a set duration, often around 14 days.[7]

  • Analysis:

    • The collected leachate samples are analyzed for the concentration of the leached preservative components (in this case, copper) using appropriate analytical techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

    • Alternatively, the wood blocks can be analyzed for their residual preservative content before and after leaching to determine the percentage of the preservative that has leached out.

  • Reporting: The results are typically expressed as the cumulative amount of the leached component over time or as a percentage of the initial amount of the preservative in the wood.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow of a comparative leaching study for wood preservatives, based on the principles of the AWPA E11 standard.

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_treatment Preservative Treatment cluster_leaching Leaching Protocol (AWPA E11) cluster_analysis Data Analysis Wood_Selection Wood Species Selection Sample_Fabrication Fabrication of Test Blocks Wood_Selection->Sample_Fabrication Initial_Analysis Initial Preservative Analysis Sample_Fabrication->Initial_Analysis Preservative_A Treatment with Preservative A (e.g., ACQ) Preservative_B Treatment with Preservative B (e.g., MCQ) Preservative_C Treatment with Preservative C (e.g., CA) Control Untreated Control Immersion Immersion in Deionized Water Preservative_A->Immersion Preservative_B->Immersion Preservative_C->Immersion Control->Immersion Agitation Continuous Agitation Immersion->Agitation Leachate_Collection Periodic Leachate Collection & Water Replacement Agitation->Leachate_Collection Leachate_Analysis Chemical Analysis of Leachate (e.g., AAS, ICP-MS) Leachate_Collection->Leachate_Analysis Data_Calculation Calculation of Leaching Rate Leachate_Analysis->Data_Calculation Comparison Comparative Analysis Data_Calculation->Comparison

References

Safety Operating Guide

Proper Disposal of Copper Octanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of copper octanoate, tailored for researchers, scientists, and drug development professionals.

This compound, while effective as a fungicide and bactericide, requires careful handling due to its potential environmental hazards. Adherence to proper disposal protocols is crucial to mitigate risks to aquatic ecosystems and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure that all relevant personnel are familiar with the safety precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is recommended.

In the event of a spill, immediately contain the material to prevent it from entering drains or waterways. Absorb the spill with an inert material, such as sand or earth, and place it in a designated, sealed container for hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Improper disposal of pesticide-containing wastes is a violation of Federal Law.[1][2]

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound as hazardous waste. This includes unused product, rinsate from containers, and contaminated lab materials (e.g., gloves, absorbent pads).

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound Waste."

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Storage areas should have secondary containment to manage any potential leaks.

  • Arrange for Professional Disposal:

    • Do not dispose of this compound waste down the drain or in regular trash.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • If specific guidance is needed, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.[1][2]

Hazard and Safety Information

The following table summarizes key hazard information for this compound, compiled from safety data sheets.

Hazard ClassificationDescriptionGHS Precautionary Statement Codes
Acute Oral Toxicity Harmful if swallowed.[4]P264, P270, P301+P317, P330
Aquatic Hazard (Acute) Very toxic to aquatic life.[4]P273, P391
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.[4]P273, P391
Eye Irritation Causes eye irritation.[5]P305+P351+P338
Skin Irritation May cause mild skin irritation.[5]P332+P313
Inhalation May be harmful if inhaled.[5]P304+P312

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

CopperOctanoateDisposal cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Generate Copper Octanoate Waste B Segregate from other waste streams A->B C Place in a dedicated, leak-proof container B->C D Label container: 'Hazardous Waste - This compound' C->D E Store in a secure, well-ventilated area D->E F Contact EHS or licensed waste disposal contractor E->F G Arrange for professional disposal pickup F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Copper Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Copper octanoate, including operational procedures and disposal plans to foster a secure research environment.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes key data for this compound.

PropertyValue
Appearance Blue liquid[1][2][3]
Odor Fatty odor[1][4]
Solubility in Water Dispersible[1][2][3][4]
pH 5.7 - 7.0[1][2][3][4]
Boiling Point ~100°C[2][3]
Flash Point Non-combustible[1][4]
Stability Stable under normal conditions[1][2][5]
Health Hazard Information

This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment.

HazardDescription
Acute Oral Toxicity LD50 (rat): 1600 mg/kg[6]
Acute Dermal Toxicity LD50 (rat): > 2000 mg/kg[6]
Skin Irritation Causes mild skin irritation[1][6]
Eye Irritation Causes eye irritation[1][6]
Inhalation May be harmful if inhaled[1]
Aquatic Toxicity Harmful to aquatic life[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE CategoryRequirement
Eye/Face Protection Wear safety goggles or chemical safety glasses.[1][5]
Hand Protection Wear protective gloves.[1][5]
Skin and Body Protection Wear a lab coat or long-sleeved shirt and long pants.[6] For extensive dermal exposure, a chemical suit or apron is necessary.[1]
Respiratory Protection In case of insufficient ventilation or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1][5]

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling Procedures:
  • Ventilation : Work in a well-ventilated area. Local exhaust ventilation is recommended.[5][6]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5]

  • Avoid Contact : Avoid contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation : Avoid breathing spray mist or vapors.[4][5]

  • Contaminated Clothing : Remove and wash contaminated clothing before reuse.[1][4] If clothing is heavily contaminated, it should be discarded.[4]

Storage Procedures:
  • Container : Store in the original, tightly closed container.[5][7]

  • Location : Store in a cool, dry, well-ventilated place away from excessive heat.[1][4][8]

  • Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[1][2][5]

  • Freezing : Do not freeze.[1][2]

Emergency and Disposal Plans

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Emergency Procedures:
  • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][4]

  • Skin Contact : Immediately flush skin with running water for at least 20 minutes.[1][4] Wash with soap and water.[1][4] If skin irritation occurs, get medical advice.[1][4]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1][4]

  • Ingestion : Do not induce vomiting.[1][4] Rinse mouth.[5] Seek immediate medical attention.[4]

Spill Response Workflow

A systematic approach to spill cleanup is essential to mitigate hazards.

This compound Spill Response Workflow
Disposal Plan:

  • Waste Collection : Collect waste material in a designated, labeled, and sealed container.

  • Regulatory Compliance : Dispose of contents and container in accordance with all local, state, and federal regulations.[5] This may require disposal at a hazardous or special waste collection point.[1][4]

  • Environmental Protection : Avoid release to the environment.[1][5] Do not contaminate water, food, or feed by storage or disposal.[6] This product may be toxic to fish and aquatic organisms.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.